molecular formula C11H14O3 B1609454 3-(4-Methoxy-3-methylphenyl)propanoic acid CAS No. 22442-47-3

3-(4-Methoxy-3-methylphenyl)propanoic acid

Cat. No.: B1609454
CAS No.: 22442-47-3
M. Wt: 194.23 g/mol
InChI Key: ZATPJYSLVGVGGY-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)propanoic acid (CAS 22442-47-3) is a high-purity organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is primarily used in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory and analgesic drugs . Its molecular structure, which features a carboxylic acid group alongside an aromatic ring with methoxy and methyl substituents, makes it a valuable building block in organic synthesis . The carboxylic acid group allows for straightforward derivatization into various esters, amides, or salts, facilitating the creation of diverse compound libraries for drug discovery and optimization . The aromatic system, modified with both electron-donating and lipophilic substituents, can enhance the molecule's bioavailability, a critical factor in medicinal chemistry for improving drug absorption and distribution . Beyond pharmaceutical applications, this propanoic acid derivative is also employed in the development of fragrances and flavoring agents, leveraging its phenolic ether characteristics . The compound is typically supplied as a solid and should be stored at room temperature in a sealed, dry environment . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPJYSLVGVGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412290
Record name 3-(4-methoxy-3-methylphenyl)propanoic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22442-47-3
Record name 3-(4-methoxy-3-methylphenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-METHOXY-3-METHYLPHENYL)PROPIONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxy-3-methylphenyl)propanoic acid is a carboxylated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring coupled to a propanoic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the methoxy and methyl groups on the phenyl ring, along with the carboxylic acid function, dictates its physicochemical properties, reactivity, and biological activity. This guide offers a comprehensive overview of the chemical properties of 3-(4-methoxy-3-methylphenyl)propanoic acid, including its synthesis, analytical characterization, and safety considerations.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is fundamental for scientific discourse and reproducibility. The following table summarizes the key identifiers for 3-(4-methoxy-3-methylphenyl)propanoic acid.

IdentifierValue
IUPAC Name 3-(4-methoxy-3-methylphenyl)propanoic acid
CAS Number Not available
PubChem CID 5237641
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CC1=C(C=C(C=C1)CCC(=O)O)OC
InChI Key ZATPJYSLVGVGGY-UHFFFAOYSA-N

Chemical Structure:

Caption: 2D Structure of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Physicochemical Properties

  • Melting Point: Expected to be a solid at room temperature with a melting point influenced by the substitution pattern on the phenyl ring. For comparison, the related compound 3-(4-methoxyphenyl)propanoic acid has a melting point of 98-100 °C.

  • Boiling Point: A relatively high boiling point is expected due to the presence of the carboxylic acid group, which can form intermolecular hydrogen bonds.

  • Solubility: Likely to exhibit low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The carboxylic acid group may allow for some solubility in alkaline aqueous solutions through salt formation.

  • pKa: The acidity of the carboxylic acid group is expected to be in the range of 4-5, similar to other phenylpropanoic acids.

Synthesis and Manufacturing

The synthesis of 3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved through a multi-step process, typically involving the formation of a cinnamic acid intermediate followed by reduction. A plausible synthetic route is outlined below.

SynthesisWorkflow Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic Acid cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrogenation A 4-Methoxy-3-methylbenzaldehyde C 4-Methoxy-3-methylcinnamic acid A->C Pyridine, Piperidine B Malonic Acid B->C D 3-(4-Methoxy-3-methylphenyl)propanoic acid C->D H₂, Pd/C

Caption: A proposed two-step synthesis route.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 4-Methoxy-3-methylcinnamic acid (Knoevenagel Condensation)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-methylbenzaldehyde in pyridine.

  • Addition of Reagents: To this solution, add malonic acid and a catalytic amount of piperidine. The use of a weak base like piperidine is crucial for the deprotonation of malonic acid, initiating the condensation reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid. This protonates the carboxylate and causes the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 4-methoxy-3-methylcinnamic acid.

Part 2: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid (Hydrogenation)

  • Catalyst and Reactant Setup: In a hydrogenation vessel, dissolve the synthesized 4-methoxy-3-methylcinnamic acid in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed. The palladium catalyst is highly effective for the selective reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid group.[1]

  • Filtration and Isolation: Upon completion of the reaction, carefully vent the hydrogen gas and filter the mixture through a pad of celite to remove the palladium catalyst.

  • Final Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(4-methoxy-3-methylphenyl)propanoic acid. Further purification can be achieved by recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of 3-(4-methoxy-3-methylphenyl)propanoic acid would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbons, the methyl carbon, and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The predicted monoisotopic mass is 194.0943 Da.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-O stretching vibrations of the methoxy group.

Safety and Handling

While specific toxicological data for 3-(4-methoxy-3-methylphenyl)propanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety information for the structurally similar 3-(4-methoxyphenyl)propanoic acid, the following hazards may be anticipated:

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

Potential Applications

The structural motifs present in 3-(4-methoxy-3-methylphenyl)propanoic acid suggest its potential utility in several areas of research and development:

  • Drug Discovery: As a substituted phenylpropanoic acid, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Phenylpropanoic acid derivatives are known to exhibit a wide range of biological activities.

  • Materials Science: The carboxylic acid functionality allows for its incorporation into polymers and other materials, potentially imparting specific properties related to its aromatic structure.

Conclusion

3-(4-methoxy-3-methylphenyl)propanoic acid is a compound with significant potential for further investigation in various scientific disciplines. While experimental data is currently limited, its synthesis can be achieved through established chemical transformations. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and necessary safety precautions, serving as a valuable resource for researchers and professionals working with this and related compounds. Further experimental studies are warranted to fully elucidate its physicochemical properties and explore its potential applications.

References

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(4-methoxy-3-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • ResearchGate. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]

  • Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

  • University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxy-3-methylphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound of interest for which a CAS number has not been officially registered, suggesting its status as a novel or not widely documented chemical entity. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for structural elucidation and purity assessment. Furthermore, it explores the potential applications of this compound in drug discovery and materials science, drawing parallels with structurally related molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a foundational understanding of this unique molecule.

Introduction and Chemical Identity

3-(4-Methoxy-3-methylphenyl)propanoic acid is a carboxylic acid derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position. The propanoic acid side chain extends from the 1-position of the benzene ring. As of the latest search of chemical databases, this compound does not have a registered CAS number, which underscores the novelty and the need for detailed characterization upon its synthesis.

Table 1: Physicochemical Properties of 3-(4-Methoxy-3-methylphenyl)propanoic Acid (Predicted)

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃Calculated
Molecular Weight 194.23 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (Predicted)N/A

Proposed Synthesis Pathway

Due to the absence of published synthesis routes for 3-(4-Methoxy-3-methylphenyl)propanoic acid, a reliable synthetic strategy is proposed based on well-established organic reactions. The pathway commences with the commercially available starting material, 4-methoxy-3-methylbenzaldehyde.

Synthesis_Pathway A 4-Methoxy-3-methylbenzaldehyde B 3-(4-Methoxy-3-methylphenyl)acrylic acid A->B Perkin Reaction (Acetic Anhydride, Sodium Acetate) C 3-(4-Methoxy-3-methylphenyl)propanoic acid B->C Catalytic Hydrogenation (H₂, Pd/C)

Caption: Proposed two-step synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Step 1: Perkin Reaction for the Synthesis of 3-(4-Methoxy-3-methylphenyl)acrylic acid

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methoxy-3-methylbenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Reaction: Heat the mixture to 180°C with continuous stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker of cold water. The product will precipitate out.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-methoxy-3-methylphenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to 3-(4-Methoxy-3-methylphenyl)propanoic acid

The saturation of the carbon-carbon double bond in the acrylic acid derivative is achieved through catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: Dissolve the synthesized 3-(4-methoxy-3-methylphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir at room temperature until the theoretical amount of hydrogen is consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 3-(4-Methoxy-3-methylphenyl)propanoic acid.

  • Purification: The final product can be further purified by recrystallization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound.

Table 2: Analytical Methods for Structural Elucidation and Purity Assessment

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons, methoxy protons, methyl protons, and the propanoic acid chain protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule, including the carboxylic acid carbonyl carbon.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight (194.23 g/mol ).
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the carboxylic acid O-H and C=O stretches, and aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity.
Elemental Analysis Elemental compositionPercentages of Carbon, Hydrogen, and Oxygen consistent with the molecular formula C₁₁H₁₄O₃.

Potential Applications in Drug Development and Research

While the biological activity of 3-(4-Methoxy-3-methylphenyl)propanoic acid is yet to be determined, its structural motifs are present in various biologically active molecules.

Applications A 3-(4-Methoxy-3-methylphenyl)propanoic acid B Bioisostere for Drug Candidates A->B C Fragment for Fragment-Based Drug Discovery A->C D Precursor for Novel Heterocycles A->D E Probe for Structure-Activity Relationship Studies A->E

Caption: Potential research applications of the title compound.

Structurally related compounds, such as derivatives of phenylpropanoic acid, have shown a wide range of pharmacological activities. For instance, some exhibit anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The unique substitution pattern of 3-(4-Methoxy-3-methylphenyl)propanoic acid could modulate these activities through steric and electronic effects, making it a valuable candidate for screening in various biological assays.

Safety and Handling

As a novel chemical entity, 3-(4-Methoxy-3-methylphenyl)propanoic acid should be handled with care. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

Conclusion

This technical guide has provided a prospective look into 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound not yet cataloged with a CAS number. A plausible and robust synthetic route has been detailed, along with a comprehensive plan for its analytical characterization. The potential applications of this molecule in medicinal chemistry and materials science are promising, warranting its synthesis and further investigation. This document serves as a foundational resource for researchers embarking on the study of this novel compound.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-(4-methoxy-3-methylphenyl)propanoic acid. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document serves as a detailed roadmap for confirming the molecular structure of this compound. Each analytical technique is explored in-depth, detailing the theoretical underpinnings, standardized experimental protocols, and the logical interpretation of the resulting data. The synergistic application of these methods provides a self-validating system for unambiguous structure confirmation, a critical step in drug discovery and chemical research.

Introduction: The Significance of Structural Confirmation

The precise chemical structure of a molecule is the foundation of its physicochemical properties and biological activity. For a compound like 3-(4-methoxy-3-methylphenyl)propanoic acid, a substituted phenylpropanoic acid, understanding the exact arrangement of its atoms is paramount for applications in medicinal chemistry and materials science. Phenylpropanoic acids are a class of organic compounds that feature a benzene ring attached to a propanoic acid moiety.[1] The substituents on the phenyl ring significantly influence the molecule's properties. This guide will walk through the systematic process of deducing the structure of 3-(4-methoxy-3-methylphenyl)propanoic acid, demonstrating how orthogonal analytical techniques provide complementary information to build a complete and validated structural picture.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into spectroscopic analysis, establishing the molecular formula is a crucial first step. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which is essential for determining its molecular weight and elemental composition.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 3-(4-methoxy-3-methylphenyl)propanoic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

  • Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The mass spectrum is recorded, showing the m/z values of the detected ions.

Data Interpretation

The expected molecular formula for 3-(4-methoxy-3-methylphenyl)propanoic acid is C₁₁H₁₄O₃. The theoretical monoisotopic mass is 194.0943 g/mol . The HRMS spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 195.1016 or the deprotonated molecule [M-H]⁻ at m/z 193.0870. The high accuracy of the mass measurement allows for the confident determination of the elemental composition.

Fragmentation Analysis

Electron ionization (EI) mass spectrometry can provide valuable structural information through fragmentation patterns. The fragmentation of the molecular ion can reveal the presence of specific substructures. For a related compound, 3-(4-methoxyphenyl)propionic acid, a prominent peak is observed at m/z 121, corresponding to the methoxybenzyl fragment.[3][4] For 3-(4-methoxy-3-methylphenyl)propanoic acid, a characteristic fragment would be expected at m/z 135, corresponding to the 4-methoxy-3-methylbenzyl cation.

Fragment Expected m/z Significance
[M]⁺194Molecular Ion
[M - COOH]⁺149Loss of the carboxylic acid group
[CH₃OC₆H₃(CH₃)CH₂]⁺1354-methoxy-3-methylbenzyl cation

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands.[5][6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Carboxylic Acid)3300-2500Very broadConfirms the presence of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding.[5][6][7]
C-H Stretch (Aromatic)3100-3000SharpIndicates the presence of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000-2850SharpIndicates the presence of C-H bonds in the methyl and propanoic acid chain.[8]
C=O Stretch (Carboxylic Acid)1760-1690Strong, sharpConfirms the presence of the carbonyl group of the carboxylic acid.[6][9]
C-O Stretch (Carboxylic Acid/Ether)1320-1000StrongIndicates the C-O single bonds of the carboxylic acid and the methoxy group.[6][8]
O-H Bend (Carboxylic Acid)1440-1395 & 950-910MediumFurther supports the presence of the carboxylic acid.[6]

The presence of these characteristic peaks provides strong evidence for the carboxylic acid and aromatic functionalities within the molecule.

Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[10][11]

¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

Data Interpretation

The ¹H NMR spectrum is analyzed based on four key features: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).[10][12][13]

Predicted ¹H NMR Data for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
Carboxylic Acid (-COOH)~10-12Singlet (broad)1HThe acidic proton is highly deshielded and typically appears as a broad singlet.[9]
Aromatic (H-2, H-5, H-6)~6.7-7.1Multiplet3HProtons on the substituted benzene ring. Their exact shifts and splitting depend on the substitution pattern.
Methoxy (-OCH₃)~3.8Singlet3HThe three equivalent protons of the methoxy group are deshielded by the adjacent oxygen.
Methylene (-CH₂-Ar)~2.9Triplet2HProtons adjacent to the aromatic ring, split by the neighboring methylene group.
Methylene (-CH₂-COOH)~2.6Triplet2HProtons adjacent to the carbonyl group, split by the neighboring methylene group.
Methyl (-CH₃)~2.2Singlet3HThe three equivalent protons of the methyl group attached to the aromatic ring.

The splitting patterns, governed by the n+1 rule, are crucial for establishing the connectivity of the proton environments.[10][12] For instance, the two methylene groups of the propanoic acid chain are adjacent to each other, resulting in triplet signals for both.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.

Data Interpretation

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms and their chemical environments.[14]

Predicted ¹³C NMR Data for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
Carbonyl (-COOH)~170-185The carbonyl carbon is highly deshielded.[9]
Aromatic (C-4, C-1)~155, ~135Quaternary carbons attached to the methoxy and propanoic acid groups.
Aromatic (C-3)~128Quaternary carbon attached to the methyl group.
Aromatic (C-2, C-5, C-6)~110-130Carbons within the aromatic ring.
Methoxy (-OCH₃)~55Carbon of the methoxy group.
Methylene (-CH₂-Ar)~35Aliphatic carbon adjacent to the aromatic ring.
Methylene (-CH₂-COOH)~30Aliphatic carbon adjacent to the carbonyl group.
Methyl (-CH₃)~16Carbon of the methyl group on the ring.
2D NMR Techniques: Confirming Connectivity

To definitively establish the connectivity between protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[14]

  • COSY: Shows correlations between coupled protons, confirming the -CH₂-CH₂- fragment in the propanoic acid chain.[14]

  • HSQC: Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents on the aromatic ring.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data. The following diagram illustrates the logical workflow for the structure elucidation of 3-(4-methoxy-3-methylphenyl)propanoic acid.

structure_elucidation_workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_data Interpreted Data MS HRMS & MS/MS MolFormula Molecular Formula (C₁₁H₁₄O₃) MS->MolFormula IR FT-IR FuncGroups Functional Groups (-COOH, Ar, -OCH₃) IR->FuncGroups H_NMR ¹H NMR Connectivity C-H Framework & Connectivity H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Connectivity FinalStructure Confirmed Structure: 3-(4-methoxy-3-methylphenyl)propanoic acid MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure

Caption: Workflow for Structure Elucidation.

Conclusion: A Validated Structural Assignment

By systematically acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a definitive and self-validated structural assignment for 3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structure. This rigorous approach is fundamental to ensuring the identity and purity of compounds in research and development.

The following diagram illustrates how the different analytical data points converge to support the final structure.

logical_confirmation cluster_evidence Supporting Evidence FinalStructure 3-(4-methoxy-3-methylphenyl)propanoic acid MS_Data MS Data m/z = 194.0943 MS_Data->FinalStructure Confirms Molecular Formula IR_Data IR Data Broad O-H ~3000 cm⁻¹ Strong C=O ~1710 cm⁻¹ IR_Data->FinalStructure Confirms Functional Groups H_NMR_Data ¹H NMR Data -COOH ~11 ppm -OCH₃ ~3.8 ppm -CH₂CH₂- triplets H_NMR_Data->FinalStructure Confirms Proton Connectivity C_NMR_Data ¹³C NMR Data -COOH ~175 ppm 11 unique carbons C_NMR_Data->FinalStructure Confirms Carbon Skeleton

Caption: Convergence of Analytical Data.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

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An In-depth Technical Guide to the Mechanistic Actions of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research into the specific compound 3-(4-Methoxy-3-methylphenyl)propanoic acid revealed a significant lack of available scientific literature regarding its mechanism of action and biological effects. To provide a comprehensive and valuable technical guide within the requested framework, this document will focus on the closely related and extensively studied compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. The structural similarities between these molecules suggest that insights into HMPA's mechanisms may offer valuable clues for future research into its methylated analogue.

Introduction: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a primary metabolite of dietary polyphenols, has emerged as a molecule of significant interest within the scientific community.[1][2] Derived from the microbial transformation of compounds like ferulic acid found in various plant-based foods, HMPA is increasingly recognized for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of the known mechanisms of action of HMPA, offering researchers and drug development professionals a detailed overview of its biological activities and the experimental methodologies used to elucidate them.

Core Mechanism of Action: A Multi-faceted Approach

The biological activity of HMPA is not attributed to a single, linear pathway but rather to a network of interconnected mechanisms. These primarily revolve around the modulation of cellular stress responses, energy metabolism, and inflammatory signaling.

Regulation of Oxidative Stress

A primary and well-documented function of HMPA is its ability to mitigate oxidative stress. This is achieved through both direct radical scavenging and the activation of endogenous antioxidant defense systems.

  • Direct Antioxidant Activity: The phenolic hydroxyl group in the structure of HMPA allows it to directly scavenge reactive oxygen species (ROS), thereby reducing cellular damage.

  • Nrf2 Pathway Activation: HMPA has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the antioxidant response, and its activation by HMPA leads to the increased expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway_Activation_by_HMPA HMPA HMPA Keap1_Nrf2 Keap1-Nrf2 Complex HMPA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Enhances

Caption: HMPA-mediated activation of the Nrf2 signaling pathway.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. HMPA exhibits anti-inflammatory effects by targeting key signaling molecules and pathways.

  • Inhibition of Pro-inflammatory Mediators: HMPA has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Influence on Muscle Function and Metabolism

Recent studies have highlighted the positive impact of HMPA on skeletal muscle function and metabolism.[1][2]

  • Enhanced Muscle Strength: Administration of HMPA has been shown to increase grip strength in animal models.[1][2]

  • Regulation of Myogenic Factors: HMPA can upregulate the expression of myogenic regulatory factors (MRFs) like Myf5, suggesting a role in promoting muscle development and regeneration.[1][2]

  • Metabolic Reprogramming: HMPA appears to influence glucose and lipid metabolism in both the liver and muscle, contributing to improved energy homeostasis.[1][2]

Experimental Protocols for Elucidating HMPA's Mechanism of Action

The following are representative protocols for investigating the key biological activities of HMPA.

Protocol 1: In Vitro Antioxidant Activity Assessment

Objective: To determine the direct radical scavenging activity of HMPA.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Preparation of Reagents:

    • Prepare a stock solution of HMPA in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a working solution of DPPH in ethanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of HMPA to the wells.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of HMPA required to scavenge 50% of the DPPH radicals).

Protocol 2: Western Blot Analysis for Nrf2 Activation

Objective: To assess the effect of HMPA on the expression of Nrf2 and its downstream target proteins.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) to approximately 80% confluency.

    • Treat the cells with various concentrations of HMPA for a specified time period (e.g., 6-24 hours).

  • Protein Extraction:

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment with HMPA Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis Image Acquisition

Caption: A generalized workflow for Western blot analysis.

Quantitative Data Summary

While specific IC50 and EC50 values for HMPA can vary depending on the experimental system, the following table provides a representative summary of its biological activities.

Biological ActivityAssayModel SystemTypical Effective Concentration RangeReference
Antioxidant Activity DPPH Radical ScavengingChemical Assay10-100 µM (IC50)[1]
Anti-inflammatory Activity LPS-induced NO productionRAW 264.7 Macrophages25-100 µM[1]
Nrf2 Activation HO-1 InductionHaCaT Keratinocytes10-50 µM[3]
Muscle Function Grip Strength EnhancementIn vivo (mice)50 mg/kg/day[1][2]

Conclusion and Future Directions

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a promising bioactive metabolite with a multifaceted mechanism of action centered on the mitigation of oxidative stress and inflammation, and the enhancement of muscle function. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of HMPA and structurally related compounds.

Future research should focus on:

  • Elucidating the specific molecular targets of HMPA.

  • Investigating the therapeutic potential of HMPA in preclinical models of diseases characterized by oxidative stress and inflammation.

  • Exploring the structure-activity relationships of HMPA and its derivatives, including 3-(4-Methoxy-3-methylphenyl)propanoic acid, to optimize their biological activities.

By continuing to unravel the intricate mechanisms of action of these fascinating molecules, the scientific community can pave the way for the development of novel therapeutic strategies for a wide range of human diseases.

References

  • MDPI. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2024, June 12). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • precisionFDA. 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • iChemical. 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Genesis of a Molecule

In the landscape of chemical synthesis, the "discovery" of a novel molecule is often synonymous with its first successful and verifiable synthesis. This guide provides a comprehensive technical overview of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. While a singular "discovery" event is not prominently documented in historical literature, this document elucidates a logical and scientifically sound pathway for its synthesis and characterization, thereby establishing its existence and properties. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis and analytical validation of this compound.

Introduction: Context and Potential Significance

3-(4-Methoxy-3-methylphenyl)propanoic acid belongs to the class of substituted phenylpropanoic acids. This family of compounds is of significant interest due to the diverse biological activities exhibited by its members. For instance, the structurally related compound, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a metabolite of dietary polyphenols and has been shown to possess antioxidant and anti-obesity properties.[1] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial agents.[2]

The introduction of a methyl group at the 3-position of the phenyl ring in 3-(4-Methoxy-3-methylphenyl)propanoic acid offers a unique structural modification that can influence its physicochemical properties and biological activity. This guide will detail a robust synthetic route to this specific molecule, starting from commercially available precursors.

Retrosynthetic Analysis and Synthesis Strategy

A logical approach to the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid involves a two-step process starting from 4-Methoxy-3-methylbenzaldehyde. The retrosynthetic analysis is as follows:

Retrosynthesis Target 3-(4-Methoxy-3-methylphenyl)propanoic acid Intermediate 3-(4-Methoxy-3-methylphenyl)propenoic acid Target->Intermediate Reduction StartingMaterial 4-Methoxy-3-methylbenzaldehyde Intermediate->StartingMaterial Wittig or Horner-Wadsworth-Emmons Reaction

Caption: Retrosynthetic pathway for the target molecule.

This strategy leverages the well-established Wittig or Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond of the intermediate propenoic acid, followed by a straightforward reduction to yield the desired propanoic acid.

Experimental Protocols

Synthesis of the Starting Material: 4-Methoxy-3-methylbenzaldehyde

While commercially available, 4-Methoxy-3-methylbenzaldehyde can also be prepared from 3-methyl-4-hydroxybenzaldehyde.[3]

Protocol:

  • To a solution of 3-methyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) and continue stirring overnight at room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Methoxy-3-methylbenzaldehyde.[3]

Synthesis of 3-(4-Methoxy-3-methylphenyl)propenoic acid (Intermediate)

This step can be achieved via the Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene.[4]

Protocol:

  • In a round-bottom flask, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-Methoxy-3-methylbenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-Methoxy-3-methylphenyl)propenoic acid.

Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid (Final Product)

The final step involves the reduction of the carbon-carbon double bond of the propenoic acid intermediate. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Protocol:

  • Dissolve 3-(4-Methoxy-3-methylphenyl)propenoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-Methoxy-3-methylphenyl)propanoic acid.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-Methoxy-3-methylbenzaldehyde C Horner-Wadsworth-Emmons Reaction A->C B Triethyl phosphonoacetate + NaH B->C D 3-(4-Methoxy-3-methylphenyl)propenoic acid C->D E Catalytic Hydrogenation (H2, Pd/C) D->E F 3-(4-Methoxy-3-methylphenyl)propanoic acid E->F

Caption: Synthetic workflow for the target compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Technique Expected Results
Melting Point A sharp melting point range is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the methyl group protons, and the two methylene groups of the propanoic acid chain. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum should display the expected number of carbon signals, including those for the carboxylic acid, the aromatic carbons, the methoxy carbon, the methyl carbon, and the two methylene carbons.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₃ = 194.23 g/mol ).
Infrared (IR) Spectroscopy The IR spectrum should show a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic protons.

For comparison, the closely related 3-(4-Methoxyphenyl)propionic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) shows key mass spectral peaks that can be used as a reference.[6][7]

Potential Applications and Future Directions

Given the biological activities of related compounds, 3-(4-Methoxy-3-methylphenyl)propanoic acid is a candidate for investigation in several areas:

  • Drug Discovery: As a potential lead compound for the development of novel therapeutic agents, particularly in the areas of metabolic disorders and infectious diseases.

  • Materials Science: The carboxylic acid functionality allows for its use as a monomer or modifying agent in polymer synthesis.[6]

Further research should focus on the biological evaluation of this compound to explore its potential therapeutic efficacy and mechanism of action.

Conclusion

This technical guide has outlined a comprehensive and logical approach to the synthesis and characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid. By providing detailed experimental protocols and expected analytical outcomes, this document serves as a valuable resource for researchers and scientists in the field of chemical synthesis and drug development. The successful synthesis and characterization of this molecule pave the way for future investigations into its potential applications.

References

  • Master Organic Chemistry. The Wittig Reaction. Available from: [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. Available from: [Link]

  • Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. Available from: [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

  • PubChem. Methyl 3-(4-methoxyphenyl)propanoate. Available from: [Link]

  • Request PDF. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

  • US EPA. 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- - Substance Details. Available from: [Link]

  • NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Available from: [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

  • PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

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An In-depth Technical Guide to 3-(4-Methoxy-3-methylphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(4-methoxy-3-methylphenyl)propanoic acid (CAS No. 22442-47-3), a substituted hydrocinnamic acid derivative. While direct literature on this specific molecule is sparse, this document leverages established synthetic methodologies and structure-activity relationships of analogous compounds to present a robust framework for its synthesis, characterization, and potential areas of investigation. This guide is intended for researchers, chemists, and drug development professionals interested in exploring the chemical space of substituted phenylpropanoic acids.

Introduction and Rationale

Substituted hydrocinnamic acids are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. Their structural motif is present in a variety of natural products and pharmacologically active molecules. The specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 3-position of the phenyl ring in 3-(4-methoxy-3-methylphenyl)propanoic acid presents a unique electronic and steric profile that may confer interesting biological or material properties.

The methoxy group can act as a hydrogen bond acceptor and influence the molecule's metabolic stability, while the adjacent methyl group can provide a lipophilic interaction point and sterically influence binding to biological targets. This guide outlines a logical and experimentally sound approach to synthesize and characterize this molecule, providing a foundation for its further exploration.

Proposed Synthetic Pathway

The synthesis of 3-(4-methoxy-3-methylphenyl)propanoic acid can be efficiently achieved through a two-step process, commencing with a condensation reaction to form an unsaturated intermediate, followed by catalytic hydrogenation. The logical starting material for this synthesis is 4-methoxy-3-methylbenzaldehyde.

Step 1: Synthesis of 4-Methoxy-3-methylcinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation provides a reliable method for the formation of a carbon-carbon double bond by reacting an aldehyde with an active methylene compound, such as malonic acid.[1][2] This reaction is typically catalyzed by a weak base like pyridine or piperidine.[1][3]

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxy-3-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as toluene or pyridine.

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then dissolved in an aqueous solution of sodium hydroxide and washed with a non-polar solvent like diethyl ether to remove any unreacted aldehyde.

  • Purification: The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the 4-methoxy-3-methylcinnamic acid. The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Dean-Stark Apparatus: The removal of water, a byproduct of the condensation, drives the reaction equilibrium towards the product, ensuring a higher yield.

  • Weak Base Catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene group of malonic acid without promoting self-condensation of the aldehyde, a potential side reaction with stronger bases.[3]

  • Acid-Base Work-up: This procedure effectively separates the acidic product from the neutral starting aldehyde and other non-acidic impurities.

Knoevenagel_Condensation cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate Product 4_methoxy_3_methylbenzaldehyde 4-Methoxy-3-methylbenzaldehyde reaction_node Knoevenagel Condensation 4_methoxy_3_methylbenzaldehyde->reaction_node malonic_acid Malonic Acid malonic_acid->reaction_node piperidine Piperidine (cat.) piperidine->reaction_node toluene Toluene, Reflux toluene->reaction_node cinnamic_acid_derivative 4-Methoxy-3-methylcinnamic Acid reaction_node->cinnamic_acid_derivative caption Workflow for the Knoevenagel Condensation.

Caption: Workflow for the Knoevenagel Condensation.

Step 2: Catalytic Hydrogenation to 3-(4-Methoxy-3-methylphenyl)propanoic Acid

The second step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative. Catalytic hydrogenation is a highly effective and clean method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst.[4][5]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve the 4-methoxy-3-methylcinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude 3-(4-methoxy-3-methylphenyl)propanoic acid. The product can be purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and selective catalyst for the hydrogenation of alkenes without affecting the aromatic ring or the carboxylic acid functionality under mild conditions.[4]

  • Celite Filtration: Pd/C is a fine, pyrophoric powder. Filtering through Celite ensures its complete removal from the reaction mixture and reduces the risk of ignition upon exposure to air.

  • Inert Gas Purge: This is a crucial safety step to remove residual hydrogen gas before exposing the pyrophoric catalyst to the atmosphere.

Hydrogenation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product cinnamic_acid_derivative 4-Methoxy-3-methylcinnamic Acid reaction_node Catalytic Hydrogenation cinnamic_acid_derivative->reaction_node h2_pdc H₂, 10% Pd/C h2_pdc->reaction_node ethanol Ethanol ethanol->reaction_node final_product 3-(4-Methoxy-3-methylphenyl) propanoic Acid reaction_node->final_product caption Workflow for Catalytic Hydrogenation.

Caption: Workflow for Catalytic Hydrogenation.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3-(4-methoxy-3-methylphenyl)propanoic acid should be confirmed by a suite of analytical techniques.

PropertyPredicted/Reported ValueSource
CAS Number 22442-47-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Melting Point 98 °C
Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals based on the structure. The chemical shifts are estimated based on the known spectrum of the closely related 3-(4-methoxyphenyl)propanoic acid.[6]

  • ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.

  • ~6.9-7.1 ppm (m, 2H): Aromatic protons.

  • ~6.8 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

  • ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • ~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

  • ~2.6 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

  • ~2.2 ppm (s, 3H): Methyl group protons on the aromatic ring (-CH₃).

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretch of the aryl ether.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 3-(4-methoxy-3-methylphenyl)propanoic acid, the broader class of hydroxycinnamic acids and their derivatives are known for a wide range of pharmacological effects.[7][8][9] This suggests that the target molecule could be a valuable candidate for screening in various biological assays.

  • Antioxidant and Anti-inflammatory Activity: Many phenolic acids, including ferulic and caffeic acids, are potent antioxidants and anti-inflammatory agents.[10] The electron-donating nature of the methoxy and methyl groups on the phenyl ring of the target molecule may contribute to radical scavenging activity.

  • Antimicrobial Properties: Substituted cinnamic acids have demonstrated antibacterial and antifungal properties.[8] The specific substitution pattern of the title compound could be explored for novel antimicrobial activity.

  • Metabolic Disease Research: Some hydrocinnamic acid derivatives have been shown to influence metabolic pathways. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid has been studied for its effects on hepatic lipid metabolism.[11] This suggests that our target molecule could be investigated for similar activities.

  • Drug Discovery Scaffold: The propanoic acid moiety provides a handle for further chemical modification, such as amide or ester formation, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 3-(4-methoxy-3-methylphenyl)propanoic acid. By employing well-established and reliable synthetic methods like the Knoevenagel condensation and catalytic hydrogenation, this molecule can be readily accessed in the laboratory. The predicted analytical data serves as a benchmark for its characterization. Based on the known biological activities of structurally related compounds, 3-(4-methoxy-3-methylphenyl)propanoic acid represents a promising, yet underexplored, molecule for investigation in drug discovery and materials science. The protocols and insights provided herein are intended to empower researchers to confidently undertake the synthesis and exploration of this novel compound.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(4-Methoxy-3-methylphenyl)propanoic acid. Due to the limited direct research on this specific molecule, this guide leverages data from its close structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, to infer its probable biological activities and molecular interactions. We will delve into the mechanistic pathways associated with HMPA, including the IGF-1 and AMPK/Sirt1 signaling cascades, and explore its potential as an antioxidant and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to guide future research and therapeutic development.

Introduction and Rationale

3-(4-Methoxy-3-methylphenyl)propanoic acid is a phenylpropanoic acid derivative with a substitution pattern that suggests potential for biological activity. Phenylpropanoic acids are a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and metabolic modulatory activities[1]. Direct experimental data on 3-(4-Methoxy-3-methylphenyl)propanoic acid is scarce in publicly available literature. Therefore, this guide will focus on its close structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), to extrapolate potential therapeutic targets and mechanisms of action.

The key structural differences between the target compound and HMPA are the substitution at the 4th position of the phenyl ring (methoxy vs. hydroxyl) and the presence of a methyl group at the 3rd position in the target compound. While the 4-hydroxyl group in HMPA is known to contribute significantly to its antioxidant properties through hydrogen donation, the 4-methoxy group in the target compound may alter its receptor binding affinity, metabolic stability, and overall pharmacological profile[2][3]. The additional methyl group could also influence its lipophilicity and interaction with biological targets. This guide will consider these structural nuances when proposing potential therapeutic applications.

Potential Therapeutic Target Areas and Mechanisms of Action

Based on the known activities of HMPA and the principles of structure-activity relationships for phenylpropanoic acid derivatives, we can hypothesize several key therapeutic target areas for 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Skeletal Muscle Function and Metabolism: The IGF-1 Signaling Pathway

Expertise & Experience: HMPA has been shown to enhance grip strength and promote muscle development[4]. This effect is potentially mediated through the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, a critical regulator of muscle growth and hypertrophy[5][6]. IGF-1 binding to its receptor (IGF-1R) initiates a cascade of intracellular signaling events, primarily through the PI3K-Akt and MAPK pathways, leading to increased protein synthesis and decreased apoptosis[7][8].

Hypothesized Mechanism for 3-(4-Methoxy-3-methylphenyl)propanoic acid: We hypothesize that 3-(4-Methoxy-3-methylphenyl)propanoic acid may act as a modulator of the IGF-1 pathway. The structural similarity to HMPA suggests it could potentially interact with components of this pathway, although the replacement of the hydroxyl with a methoxy group might alter the binding affinity and efficacy.

Trustworthiness through Self-Validating Systems: To validate this hypothesis, a series of experiments can be designed to assess the effect of the compound on the IGF-1 signaling cascade in skeletal muscle cells.

Experimental Protocol: Validation of IGF-1 Pathway Activation in C2C12 Myotubes

Objective: To determine if 3-(4-Methoxy-3-methylphenyl)propanoic acid activates the IGF-1 signaling pathway in a skeletal muscle cell line.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Compound Treatment:

    • Treat differentiated myotubes with varying concentrations of 3-(4-Methoxy-3-methylphenyl)propanoic acid (e.g., 1, 10, 100 µM) for a specified time course (e.g., 15, 30, 60 minutes).

    • Include a positive control (recombinant IGF-1, 100 ng/mL) and a vehicle control (DMSO).

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key phosphorylated proteins in the IGF-1 pathway: p-IGF-1R, p-Akt (Ser473), and p-mTOR (Ser2448).

    • Use antibodies against the total forms of these proteins as loading controls.

    • Detect with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the effects of the compound to the vehicle and positive controls.

Data Presentation:

Treatmentp-IGF-1R (Fold Change)p-Akt (Fold Change)p-mTOR (Fold Change)
Vehicle1.01.01.0
Compound (1 µM)Data to be collectedData to be collectedData to be collected
Compound (10 µM)Data to be collectedData to be collectedData to be collected
Compound (100 µM)Data to be collectedData to be collectedData to be collected
IGF-1 (100 ng/mL)Positive Control DataPositive Control DataPositive Control Data

Mandatory Visualization:

IGF1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Promotes Protein Synthesis MAPK->Transcription Promotes Cell Growth Muscle Hypertrophy Muscle Hypertrophy Transcription->Muscle Hypertrophy Compound 3-(4-Methoxy-3-methylphenyl)propanoic acid Compound->IGF1R Potential Modulation IGF1 IGF-1 IGF1->IGF1R Binds and Activates

Caption: Hypothesized modulation of the IGF-1 signaling pathway.

Metabolic Regulation: The AMPK/Sirt1 Axis

Expertise & Experience: The AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) pathway is a master regulator of cellular energy homeostasis[9][10][11]. Activation of this pathway promotes catabolic processes to generate ATP while inhibiting anabolic pathways[12]. Studies have shown that some phenolic compounds can activate the AMPK/Sirt1 pathway, leading to beneficial metabolic effects[13][14].

Hypothesized Mechanism for 3-(4-Methoxy-3-methylphenyl)propanoic acid: Given the known effects of structurally related compounds on metabolism, it is plausible that 3-(4-Methoxy-3-methylphenyl)propanoic acid could modulate the AMPK/Sirt1 pathway. This could lead to therapeutic benefits in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

Trustworthiness through Self-Validating Systems: The activation of the AMPK/Sirt1 pathway can be assessed by measuring the phosphorylation of AMPK and its downstream targets, as well as changes in Sirt1 activity.

Experimental Protocol: Assessment of AMPK and Sirt1 Activation in HepG2 Cells

Objective: To investigate whether 3-(4-Methoxy-3-methylphenyl)propanoic acid activates the AMPK/Sirt1 pathway in a human liver cell line.

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

  • Compound Treatment:

    • Treat cells with various concentrations of 3-(4-Methoxy-3-methylphenyl)propanoic acid (e.g., 10, 50, 100 µM) for a defined period (e.g., 24 hours).

    • Use AICAR (an AMPK activator) as a positive control and a vehicle control (DMSO).

  • Western Blot Analysis:

    • Prepare cell lysates and perform Western blotting as described in the previous protocol.

    • Use primary antibodies against phosphorylated AMPKα (Thr172) and phosphorylated Acetyl-CoA Carboxylase (ACC) (Ser79), a downstream target of AMPK.

    • Use antibodies for total AMPKα and ACC as loading controls.

  • Sirt1 Activity Assay:

    • Measure Sirt1 deacetylase activity in cell lysates using a commercially available fluorometric Sirt1 assay kit according to the manufacturer's instructions[15].

  • Data Analysis:

    • Quantify Western blot band intensities and normalize phosphorylated protein levels to total protein levels.

    • Calculate Sirt1 activity relative to the vehicle control.

Data Presentation:

Treatmentp-AMPKα (Fold Change)p-ACC (Fold Change)Sirt1 Activity (Fold Change)
Vehicle1.01.01.0
Compound (10 µM)Data to be collectedData to be collectedData to be collected
Compound (50 µM)Data to be collectedData to be collectedData to be collected
Compound (100 µM)Data to be collectedData to be collectedData to be collected
AICAR (1 mM)Positive Control DataPositive Control DataPositive Control Data

Mandatory Visualization:

AMPK_Sirt1_Pathway cluster_feedback Positive Feedback Compound 3-(4-Methoxy-3-methylphenyl)propanoic acid AMPK AMPK Compound->AMPK Potential Activation Sirt1 Sirt1 AMPK->Sirt1 Activates ACC ACC AMPK->ACC Inhibits (via phosphorylation) Sirt1->AMPK Activates PGC1a PGC-1α Sirt1->PGC1a Deacetylates and Activates Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria FattyAcid Fatty Acid Synthesis ACC->FattyAcid

Caption: Hypothesized activation of the AMPK/Sirt1 signaling pathway.

Anti-inflammatory and Antioxidant Effects

Expertise & Experience: Phenylpropanoic acid derivatives are well-documented for their anti-inflammatory and antioxidant properties[1]. HMPA has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation[7][16][17][18][19][20]. The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals, a property influenced by the substitution pattern on the phenyl ring[2][21].

Hypothesized Mechanism for 3-(4-Methoxy-3-methylphenyl)propanoic acid: The presence of the methoxy group and the propanoic acid chain suggests that the target compound may possess both anti-inflammatory and antioxidant activities. The methoxy group, while generally less effective than a hydroxyl group in direct radical scavenging, can still contribute to antioxidant activity[3][22][23]. The anti-inflammatory action could be mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Trustworthiness through Self-Validating Systems: The anti-inflammatory and antioxidant potential of the compound can be evaluated using a combination of in vitro assays.

Experimental Protocol: Evaluation of Anti-inflammatory and Antioxidant Activities

Objective: To assess the anti-inflammatory and antioxidant properties of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Methodology:

  • Anti-inflammatory Assay (PGE2 Inhibition):

    • Culture RAW 264.7 macrophages.

    • Pre-treat cells with different concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit.

    • Include a known COX inhibitor (e.g., indomethacin) as a positive control.

  • Antioxidant Assay (DPPH Radical Scavenging):

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add different concentrations of the compound to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Use ascorbic acid as a positive control.

Data Presentation:

Compound Conc.PGE2 Inhibition (%)DPPH Scavenging (%)
1 µMData to be collectedData to be collected
10 µMData to be collectedData to be collected
100 µMData to be collectedData to be collected
Positive ControlControl DataControl Data

Mandatory Visualization:

Inflammation_Oxidative_Stress cluster_inflammation Inflammatory Cascade cluster_oxidative Oxidative Stress LPS LPS COX COX Enzymes LPS->COX Induces PGE2 PGE2 COX->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage ROS->OxidativeDamage Compound 3-(4-Methoxy-3-methylphenyl)propanoic acid Compound->COX Potential Inhibition Compound->ROS Scavenges

Caption: Dual role in mitigating inflammation and oxidative stress.

Conclusion and Future Directions

This technical guide has outlined the primary potential therapeutic targets of 3-(4-Methoxy-3-methylphenyl)propanoic acid based on the well-documented activities of its structural analog, HMPA. The proposed target pathways—IGF-1 for muscle function, AMPK/Sirt1 for metabolic regulation, and the inflammatory/oxidative stress cascades—represent promising avenues for further investigation. The provided experimental protocols offer a clear roadmap for validating these hypotheses.

Future research should focus on the direct synthesis and in vitro and in vivo testing of 3-(4-Methoxy-3-methylphenyl)propanoic acid to confirm these inferred activities. Structure-activity relationship studies comparing it directly with HMPA and other derivatives will be crucial to understand the specific contributions of the 4-methoxy and 3-methyl substitutions to its biological profile. Such studies will be instrumental in determining the therapeutic potential of this novel compound and guiding its development as a potential therapeutic agent.

References

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  • Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. NIH. [Link]

  • (PDF) The IGF-1 signaling pathway. ResearchGate. [Link]

  • IGF-1 Signaling Pathway. Creative Diagnostics. [Link]

  • Learn IGF1 in 3 minutes | Insulin-like growth factor I. YouTube. [Link]

  • Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. [Link]

  • AMPK and SIRT1: a long-standing partnership?. PMC - NIH. [Link]

  • AMPK/SIRT1/PGC‐1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy. PubMed Central. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH. [Link]

  • Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice. Frontiers. [Link]

  • Unraveling the AMPK-SIRT1-FOXO Pathway: The In-Depth Analysis and Breakthrough Prospects of Oxidative Stress-Induced Diseases. MDPI. [Link]

  • Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed - NIH. [Link]

  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. MDPI. [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. ResearchGate. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. [Link]

  • AMPK and SIRT1: a long-standing partnership?. ResearchGate. [Link]

  • Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review). PMC - NIH. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

  • Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice. Frontiers. [Link]

  • IX. Stimulation of prostaglandin E2 synthesis in human lung fibroblasts by delta 1-tetrahydrocannabinol. PubMed. [Link]

  • Differentiated modulation of signaling molecules AMPK and SIRT1 in experimentally drug-induced hepatocyte injury. nature.com. [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. NIH. [Link]

  • (PDF) Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. ResearchGate. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ijpsonline.com. [Link]

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  • Human Amniotic Membrane Mesenchymal Stem Cell-Synthesized PGE2 Exerts an Immunomodulatory Effect on Neutrophil Extracellular Trap in a PAD-4-Dependent Pathway through EP2 and EP4. mdpi.com. [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the in vitro investigation of 3-(4-Methoxy-3-methylphenyl)propanoic acid. Given the limited publicly available data on this specific molecule, this guide synthesizes insights from structurally analogous compounds to propose a robust, scientifically-grounded evaluation strategy. This approach is designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this novel compound.

Introduction and Scientific Rationale

3-(4-Methoxy-3-methylphenyl)propanoic acid belongs to the class of substituted hydrocinnamic acids. While direct studies on this compound are scarce, its structural similarity to well-characterized molecules such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA or dihydroferulic acid) and 3-(4-Methoxyphenyl)propionic acid suggests a strong potential for biological activity. HMPA, a microbial metabolite of dietary polyphenols, has demonstrated antioxidant, anti-inflammatory, and metabolism-modulating properties in various studies.[1][2] These activities are often attributed to the phenolic hydroxyl and methoxy groups on the phenyl ring. The subject molecule shares the methoxy group and the propanoic acid side chain, with a methyl group substitution that may influence its lipophilicity and interaction with biological targets.

This guide outlines a logical progression of in vitro assays to explore the potential antioxidant, anti-inflammatory, cytotoxic, and metabolic effects of 3-(4-Methoxy-3-methylphenyl)propanoic acid. The proposed workflows are designed to provide a comprehensive preliminary profile of the compound's bioactivity, guiding further, more focused research.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSignificance for In Vitro Studies
Molecular Formula C11H14O3Essential for calculating molar concentrations for dosing.
Molecular Weight 194.23 g/mol Crucial for accurate preparation of stock and working solutions.
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.Dictates the choice of vehicle for cell-based and cell-free assays. Vehicle controls are mandatory.
Lipophilicity (LogP) Predicted to be moderately lipophilic.Influences membrane permeability and potential for intracellular accumulation.

Proposed In Vitro Investigation Workflow

The following diagram illustrates a recommended workflow for the initial in vitro characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Cell-Based Assays A Compound Preparation & QC (Solubility, Purity) B Cytotoxicity Profiling (e.g., MTT, LDH assays) A->B C Antioxidant Capacity (DPPH, ABTS, FRAP) A->C D Anti-inflammatory Activity (LPS-stimulated Macrophages) B->D Determine non-toxic concentration range C->D Correlate with cellular effects F Gene & Protein Expression Analysis (qPCR, Western Blot) D->F E Metabolic Modulation (e.g., Adipocyte Differentiation, Glucose Uptake) E->F

Caption: Proposed workflow for the in vitro evaluation of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Detailed Experimental Protocols

Phase 1: Foundational Assays

Rationale: It is imperative to determine the concentration range at which 3-(4-Methoxy-3-methylphenyl)propanoic acid does not exert cytotoxic effects. This ensures that any observed activity in subsequent assays is not a result of cell death. A standard cell line such as Vero (non-cancerous kidney epithelial cells) can be used to assess general cytotoxicity.[3]

Protocol: MTT Assay

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration should not exceed 0.5%. Include vehicle-only and untreated controls.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Rationale: Many phenolic compounds exhibit antioxidant activity.[4] Cell-free assays provide a rapid assessment of the compound's ability to scavenge free radicals.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at different concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Phase 2: Mechanistic Cell-Based Assays

Rationale: Structurally similar compounds have shown anti-inflammatory effects.[1] A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells (untreated, vehicle-treated, LPS only, and compound only).

  • Incubation: Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Analysis: The supernatant can also be used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.

Rationale: To understand the mechanism behind the potential reduction in inflammatory mediators, it is crucial to analyze the expression of genes involved in the inflammatory pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene (NOS2) NFkB->iNOS_Gene TNFa_Gene TNF-α Gene NFkB->TNFa_Gene Test_Compound 3-(4-Methoxy-3-methylphenyl) propanoic acid Test_Compound->NFkB Potential Inhibition?

Caption: Potential inhibitory pathway of the test compound on LPS-induced inflammation.

Protocol: Quantitative PCR (qPCR)

  • Cell Treatment: Treat RAW 264.7 cells as described in the NO production assay.

  • RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes such as Nos2 (encoding iNOS), Tnf, and Il6. Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Interpretation and Next Steps

The results from these proposed in vitro studies will provide a foundational understanding of the biological activities of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

  • No Activity: If the compound shows no significant activity in any of the proposed assays, further investigation may not be warranted unless there is a strong theoretical reason to explore other biological targets.

  • Promising Activity: If the compound demonstrates significant antioxidant and/or anti-inflammatory properties at non-toxic concentrations, further studies would be justified. These could include:

    • Exploring its effects on other cell types (e.g., hepatocytes, adipocytes) to investigate its role in metabolic regulation, as has been seen with HMPA.[2]

    • Investigating its impact on specific enzyme activities (e.g., cyclooxygenase enzymes).

    • Elucidating the precise molecular targets and signaling pathways involved.

This structured, hypothesis-driven approach ensures a cost-effective and scientifically rigorous evaluation of 3-(4-Methoxy-3-methylphenyl)propanoic acid, paving the way for potential future development.

References

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]

  • Kim, H., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. [Link]

  • PubChem. 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid. [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. We present a reliable and high-yield two-step synthetic pathway commencing from the commercially available 4-Methoxy-3-methylbenzaldehyde. The primary route involves a Knoevenagel-Doebner condensation to form the intermediate cinnamic acid derivative, followed by a selective catalytic hydrogenation. An alternative single-step approach via the Heck reaction is also discussed. This document is intended for researchers and professionals in drug development and organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction and Synthetic Strategy

3-(4-Methoxy-3-methylphenyl)propanoic acid is a substituted hydrocinnamic acid derivative. Such structures are prevalent in natural products and serve as key intermediates for the synthesis of more complex molecules, including pharmaceuticals. The strategic placement of the methoxy and methyl groups on the phenyl ring allows for further functionalization, making it a versatile synthon.

The principal synthetic strategy detailed herein is a robust, two-step process designed for efficiency and scalability.

  • Step 1: Knoevenagel-Doebner Condensation. The synthesis begins with the reaction between 4-Methoxy-3-methylbenzaldehyde and malonic acid. This condensation reaction, catalyzed by a basic system such as pyridine and piperidine, efficiently constructs the carbon-carbon double bond, yielding the α,β-unsaturated carboxylic acid, 3-(4-Methoxy-3-methylphenyl)propenoic acid.[1][2][3]

  • Step 2: Catalytic Hydrogenation. The intermediate cinnamic acid derivative is then subjected to catalytic hydrogenation. This step selectively reduces the alkene double bond to a single bond, leaving the aromatic ring and the carboxylic acid functional group intact, to afford the final product.[4][5]

This pathway is favored for its reliable, high-yielding steps and the relative ease of purification of both the intermediate and the final product.

Synthetic_Workflow Start 4-Methoxy-3-methylbenzaldehyde Intermediate 3-(4-Methoxy-3-methylphenyl)propenoic acid Start->Intermediate Knoevenagel-Doebner Condensation (Malonic Acid, Pyridine/Piperidine) Final 3-(4-Methoxy-3-methylphenyl)propanoic acid Intermediate->Final Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall workflow for the primary synthetic route.

Protocol I: Synthesis of 3-(4-Methoxy-3-methylphenyl)propenoic Acid

This protocol details the Knoevenagel-Doebner condensation to prepare the cinnamic acid intermediate. The reaction utilizes malonic acid as the active methylene compound and a mixture of pyridine and piperidine, where pyridine serves as both the solvent and a base, and piperidine acts as a more potent catalyst.[3]

Principle and Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6] In the Doebner modification, the use of malonic acid in pyridine/piperidine leads to the formation of an α,β-unsaturated carboxylic acid, as the initial adduct undergoes spontaneous decarboxylation upon heating.[7] This method is highly effective for synthesizing cinnamic acid derivatives from aromatic aldehydes.

Knoevenagel_Mechanism Knoevenagel-Doebner Condensation Mechanism cluster_1 1. Enolate Formation cluster_2 2. Nucleophilic Attack cluster_3 3. Dehydration & Decarboxylation Malonic Malonic Acid Enolate Enolate (Nucleophile) Malonic->Enolate + Piperidine - H₂O Intermediate_Adduct Aldol Adduct Enolate->Intermediate_Adduct Aldehyde 4-Methoxy-3-methylbenzaldehyde Aldehyde->Intermediate_Adduct Unsaturated_diacid Unsaturated Diacid Intermediate_Adduct->Unsaturated_diacid - H₂O Final_Cinnamic Cinnamic Acid Derivative Unsaturated_diacid->Final_Cinnamic Heat - CO₂

Figure 2: Simplified mechanism of the Knoevenagel-Doebner reaction.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-Methoxy-3-methylbenzaldehyde150.171.050.07.51 g
Malonic Acid104.061.260.06.24 g
Pyridine79.10--25 mL
Piperidine85.15~0.1~5.00.5 mL
Hydrochloric Acid (conc.)36.46--As needed (~25 mL)
Deionized Water18.02--As needed
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methoxy-3-methylbenzaldehyde (7.51 g, 50.0 mmol) and malonic acid (6.24 g, 60.0 mmol).

  • Addition of Reagents: Add pyridine (25 mL) followed by piperidine (0.5 mL). The mixture will become a solution with gentle stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (~100 g).

  • Workup - Acidification: While stirring vigorously, carefully add concentrated hydrochloric acid dropwise to the beaker until the pH of the solution is ~1-2 (test with litmus paper). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Drying: Dry the purified product, 3-(4-Methoxy-3-methylphenyl)propenoic acid, in a vacuum oven at 60-70 °C to a constant weight. The product is typically obtained as a white to pale yellow solid with sufficient purity for the next step.

Protocol II: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

This protocol describes the selective reduction of the carbon-carbon double bond of the intermediate via heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[8]

Principle and Rationale

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in a molecule.[9] For the reduction of cinnamic acids, a 5-10% Palladium on activated carbon (Pd/C) catalyst is highly effective.[4][10] The reaction is performed under a positive pressure of hydrogen gas in a suitable solvent, such as ethanol or ethyl acetate. The palladium surface adsorbs both the hydrogen gas and the alkene moiety of the substrate, facilitating the syn-addition of two hydrogen atoms across the double bond. This method is highly selective, leaving other functional groups like carboxylic acids and aromatic rings untouched under mild conditions.[4]

Safety Note: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially when dry and exposed to air after the reaction. Handle with care.

Hydrogenation_Reaction Cinnamic 3-(4-Methoxy-3-methylphenyl)propenoic acid Propanoic 3-(4-Methoxy-3-methylphenyl)propanoic acid Cinnamic->Propanoic H₂ (1 atm), 5% Pd/C, Ethanol, rt

Figure 3: Reaction scheme for the catalytic hydrogenation.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
3-(4-Methoxy-3-methylphenyl)propenoic acid192.2140.07.69 gFrom Protocol I
Palladium on Carbon (5% Pd)--~150-200 mgCatalyst, handle carefully
Ethanol (Absolute)46.07-150 mLSolvent
Hydrogen (H₂) Gas2.02Excess-Balloon pressure or Parr apparatus
Celite®--Small plugFiltration aid
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL heavy-walled flask (e.g., a hydrogenation flask or a thick-walled round-bottom flask) equipped with a magnetic stir bar, add 3-(4-Methoxy-3-methylphenyl)propenoic acid (7.69 g, 40.0 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (~150 mg) to the flask under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the solvent vapors.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 4-8 hours. Progress can be monitored by the consumption of hydrogen (balloon deflating) or by TLC analysis, where the product will have a lower Rf value than the starting material.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Isolation: Rinse the filter cake with a small amount of ethanol (~20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes to yield 3-(4-Methoxy-3-methylphenyl)propanoic acid as a white crystalline solid.

Alternative Route: The Heck Reaction

An alternative, one-pot strategy to synthesize 3-arylpropanoic acids is the palladium-catalyzed Heck reaction.[11][12] This approach involves the coupling of an aryl halide with an alkene.

Principle and Rationale

The Mizoroki-Heck reaction couples an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[13] For the synthesis of the target molecule, 1-bromo-4-methoxy-3-methylbenzene could be coupled with acrylic acid or an acrylate ester. This method directly forms the carbon skeleton in a single step. While efficient, it often requires more rigorous optimization of catalysts, ligands, and reaction conditions compared to the Knoevenagel/hydrogenation sequence.[11][14]

Heck_Reaction Heck Reaction Conceptual Workflow ArylHalide 1-Bromo-4-methoxy-3-methylbenzene Product 3-(4-Methoxy-3-methylphenyl)propenoic acid ArylHalide->Product Alkene Acrylic Acid Alkene->Product Pd Catalyst, Base Final 3-(4-Methoxy-3-methylphenyl)propanoic acid Product->Final Hydrogenation

Figure 4: Conceptual workflow for the Heck reaction approach.

Characterization

The identity and purity of the final product, 3-(4-Methoxy-3-methylphenyl)propanoic acid, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the propanoic acid chain and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (M.P.): To assess the purity of the final crystalline product.

References

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  • Chemical Methodologies. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.[9]

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  • J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from J&K Scientific.[15]

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  • BenchChem. (2025). Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction. Retrieved from BenchChem.[17]

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  • ACS Publications. (1986). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Complexes. Organometallics, 5(1), 110-117.
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  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from BYJU'S.[18]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.[19]

  • ResearchGate. (n.d.). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction.[20]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.[7]

  • Bentham Science. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65.[11][21]

  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. New Journal of Chemistry.[3]

  • ECHEMI. (n.d.). 4-Methoxy-3-methylbenzaldehyde Formula. Retrieved from ECHEMI.[22]

  • Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium.[23]

  • ResearchGate. (2025). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.[24]

  • ACS Publications. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education.[25]

  • Ingenta Connect. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65.[21]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from UW-Madison.[26]

  • ResearchGate. (n.d.). SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5.[27]

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  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from PrepChem.com.[28]

  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylbenzaldehyde 99%. Retrieved from Sigma-Aldrich.

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  • ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3).[30]

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Purification Protocol for 3-(4-Methoxy-3-methylphenyl)propanoic acid: A Guide for Pharmaceutical and Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, multi-step protocol for the purification of 3-(4-methoxy-3-methylphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for successful downstream applications and regulatory compliance. The methodologies described herein are grounded in fundamental chemical principles and offer a robust framework for isolating the target molecule from common impurities. This guide emphasizes not just the procedural steps but also the underlying scientific rationale, empowering the user to adapt and troubleshoot the process effectively. The protocol includes methods for acid-base extraction, recrystallization, and optional column chromatography, along with techniques for purity assessment.

Introduction

3-(4-Methoxy-3-methylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. The structural features of this molecule, including the carboxylic acid group, the methoxy group, and the methyl-substituted aromatic ring, make it a versatile building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate reaction kinetics, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).

This document outlines a systematic approach to the purification of 3-(4-methoxy-3-methylphenyl)propanoic acid from a crude reaction mixture. The strategy is designed to remove a range of potential impurities, including unreacted starting materials, non-acidic byproducts, and other polar and non-polar contaminants.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 3-(4-methoxy-3-methylphenyl)propanoic acid and its potential impurities is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of 3-(4-Methoxy-3-methylphenyl)propanoic acid

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [1]
AppearanceExpected to be a solid at room temperatureGeneral knowledge of similar compounds
pKaEstimated to be around 4-5General knowledge of carboxylic acids
SolubilitySparingly soluble in water, soluble in many organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone)General knowledge of similar compounds

Potential Impurity Profile:

While the specific impurities will depend on the synthetic route employed, a general understanding allows for the design of a broad-spectrum purification protocol. Common impurities may include:

  • Unreacted Starting Materials: Such as precursors to the phenylpropanoic acid structure.

  • Non-acidic Byproducts: Neutral molecules formed during the synthesis.

  • Related Acidic Impurities: Other carboxylic acids with slightly different structures.

  • Residual Solvents and Reagents: From the synthesis and work-up steps.

Multi-Step Purification Strategy

A multi-pronged approach is recommended to achieve high purity. The core of this strategy involves an initial acid-base extraction to isolate the acidic product, followed by recrystallization to remove closely related impurities. For exceptionally high purity requirements, flash column chromatography can be employed as a final polishing step.

PurificationWorkflow Crude_Mixture Crude 3-(4-methoxy-3-methylphenyl)propanoic acid Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Removes non-acidic impurities Chromatography Optional: Flash Chromatography Recrystallization->Chromatography Removes closely related impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product If purity is sufficient Chromatography->Pure_Product For highest purity Purity_Analysis Purity Analysis (TLC, NMR, MP) Pure_Product->Purity_Analysis

Caption: A multi-step workflow for the purification of 3-(4-methoxy-3-methylphenyl)propanoic acid.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This initial step leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The principle relies on the differential solubility of the acidic compound and its corresponding carboxylate salt in organic and aqueous phases.

AcidBaseExtraction cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase Organic_Start Crude Mixture (Target Acid + Neutral Impurities) Organic_End Neutral Impurities Aqueous_Base Add Aqueous Base (e.g., NaHCO₃ solution) Aqueous_Salt Aqueous Layer (Sodium Salt of Target Acid) Aqueous_Base->Aqueous_Salt Separatory Funnel Shake & Separate Layers Aqueous_Acidify Acidify with HCl Aqueous_Salt->Aqueous_Acidify Isolate Aqueous Layer Aqueous_Product Precipitated Pure Acid Aqueous_Acidify->Aqueous_Product Collect by Filtration

Caption: The principle of acid-base extraction for carboxylic acid purification.

Materials:

  • Crude 3-(4-methoxy-3-methylphenyl)propanoic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the material.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the upper aqueous layer (note: confirm layer identities based on solvent densities), while neutral impurities will remain in the organic layer.

  • Isolation of Aqueous Layer: Drain the lower organic layer and set it aside. Drain the aqueous layer into a clean beaker.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of sodium bicarbonate solution. Combine the aqueous layers.

  • Washing the Aqueous Layer: Wash the combined aqueous layers with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution becomes acidic (test with pH paper, pH ~2). The 3-(4-methoxy-3-methylphenyl)propanoic acid will precipitate out as a solid.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water. Allow the solid to air dry on the filter, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing impurities that have similar properties to the target compound. The choice of solvent is critical for successful recrystallization.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
WaterThe compound is likely sparingly soluble in cold water but may have increased solubility in hot water, making it a good candidate.
Ethanol/WaterA mixture of a good solvent (ethanol) and a poor solvent (water) can be fine-tuned to achieve optimal solubility characteristics.
TolueneA non-polar aromatic solvent that can be effective for recrystallizing aromatic carboxylic acids.
Heptane/Ethyl AcetateA non-polar/polar solvent mixture that offers a wide range of polarities for optimization.

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the product from the acid-base extraction. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals.

Protocol 3: High-Purity Polish by Flash Column Chromatography (Optional)

For applications requiring the highest purity, flash column chromatography can be employed. The choice of stationary and mobile phases is crucial.

Table 3: Recommended Conditions for Flash Column Chromatography

ParameterNormal PhaseReversed-Phase
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Mobile Phase Hexanes/Ethyl Acetate with 0.5-1% Acetic AcidWater/Acetonitrile or Water/Methanol with 0.1% Formic or Acetic Acid
Rationale for Acid The addition of a small amount of acid to the mobile phase in normal-phase chromatography helps to reduce tailing of the acidic compound by protonating the silanol groups on the silica surface and ensuring the analyte remains in its neutral form. In reversed-phase, it ensures the carboxylic acid is protonated and more retained.The addition of a small amount of acid to the mobile phase in normal-phase chromatography helps to reduce tailing of the acidic compound by protonating the silanol groups on the silica surface and ensuring the analyte remains in its neutral form. In reversed-phase, it ensures the carboxylic acid is protonated and more retained.

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with the chosen stationary phase using the selected mobile phase.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Purity Assessment

The purity of 3-(4-methoxy-3-methylphenyl)propanoic acid should be assessed at each stage of the purification process.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A single spot on a TLC plate developed in an appropriate solvent system is an indication of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden the melting point range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the compound and to detect the presence of impurities. The spectrum of the purified product should be clean and consistent with the expected structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The purification of 3-(4-methoxy-3-methylphenyl)propanoic acid to a high degree of purity is readily achievable through a systematic application of standard laboratory techniques. The combination of acid-base extraction and recrystallization provides a robust and efficient method for removing a wide range of impurities. For applications demanding the highest purity, flash column chromatography serves as an excellent final polishing step. The protocols and principles outlined in this application note provide a solid foundation for researchers to obtain high-quality material for their scientific endeavors.

References

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Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Quantification and Characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid

3-(4-Methoxy-3-methylphenyl)propanoic acid is an aromatic carboxylic acid derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other high-value chemical entities. Its structural motif, featuring a substituted phenyl ring coupled to a propanoic acid side chain, makes it a precursor for more complex molecules. The precise analytical characterization and quantification of this compound are paramount to ensure the purity of starting materials, monitor reaction progress, characterize final products, and meet stringent regulatory standards in drug development.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principal analytical methodologies for 3-(4-Methoxy-3-methylphenyl)propanoic acid. We will delve into the mechanistic basis for method selection and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties: A Foundation for Method Development

Understanding the fundamental physicochemical properties of the analyte is the first step in designing robust and reliable analytical methods. These properties dictate the optimal conditions for separation, detection, and structural elucidation.

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₁₄O₃Defines the elemental composition.
Molecular Weight 194.23 g/mol Essential for mass spectrometry and concentration calculations.
Appearance White to off-white crystalline solid (Predicted)[1]Guides sample handling and preparation.
Melting Point Predicted to be similar to its analog (98-106 °C)[2]Purity indicator and relevant for thermal analysis methods like GC.
pKa (Predicted) ~4.5 - 5.0The acidic nature of the carboxylic group is critical for HPLC method development, dictating mobile phase pH.
UV Absorption (Predicted) ~225 nm and ~275 nmThe aromatic ring provides a strong chromophore, making UV detection in HPLC a viable and sensitive option.
Solubility Soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water.Dictates the choice of solvents for sample preparation and chromatographic mobile phases.

Chromatographic Analysis: Separation and Quantification

Chromatography is the cornerstone for separating 3-(4-Methoxy-3-methylphenyl)propanoic acid from impurities, starting materials, and other reaction components. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method for routine quantification due to its high precision, robustness, and suitability for non-volatile and thermally sensitive compounds like carboxylic acids. A reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase effectively retains the hydrophobic phenyl portion of the analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase to maintain a pH below the analyte's pKa (~pH < 4.0) is crucial. This suppresses the ionization of the carboxylic acid group, ensuring the molecule is in its neutral, more hydrophobic form. This leads to better retention, sharper peak shapes, and improved reproducibility.[3]

  • UV Detection: The conjugated π-system of the methoxy-methyl-phenyl ring provides strong UV absorbance, allowing for sensitive detection around 225 nm or 275 nm.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample Accurately B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into RP-HPLC System D->E F Separation on C18 Column (Isocratic or Gradient Elution) E->F G Detection via UV-Vis Detector F->G H Integrate Peak Area G->H I Quantify using External Standard Curve H->I

Caption: General workflow for HPLC analysis.

Detailed Protocol: RP-HPLC for Quantification
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic.

    • Composition: 50:50 (v/v) Mobile Phase A : Mobile Phase B. Adjust as needed to achieve a retention time of 5-10 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 225 nm.[3]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3-(4-Methoxy-3-methylphenyl)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Working Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm filter prior to injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be >0.999.

    • Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identification and quantification, offering high sensitivity and structural information from mass spectra. However, due to the low volatility and polar nature of the carboxylic acid group, direct injection is problematic. Derivatization is required to convert the analyte into a more volatile and thermally stable form.[4][5]

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) is a common and effective strategy. It replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and preventing peak tailing.[6][7]

  • GC Separation: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is used to separate the derivatized analyte from other components based on boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: Electron Ionization (EI) provides reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for unambiguous identification. The NIST WebBook provides EI mass spectra for the closely related 3-(4-Methoxyphenyl)propionic acid, showing a molecular ion at m/z 180 and a characteristic base peak at m/z 121, corresponding to the methoxybenzyl fragment.[8][9] For our target compound, we would predict a molecular ion (of the TMS derivative) and a key fragment at m/z 135 (the methoxy-methyl-benzyl fragment).

Workflow for Derivatization and GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Aprotic Solvent (e.g., Acetonitrile) B Add Silylating Agent (e.g., BSTFA with 1% TMCS) A->B C Heat at 60-70 °C for 30 minutes B->C D Inject Derivatized Sample (Split/Splitless Inlet) C->D E Separation on Capillary Column (Temperature Program) D->E F Ionization (EI) and Mass Analysis (Quadrupole) E->F G Extract Ion Chromatogram (EIC) F->G H Compare Mass Spectrum to Library/Reference G->H I Quantify using Internal/External Standard G->I

Caption: Workflow for GC-MS analysis after derivatization.

Detailed Protocol: GC-MS for Identification and Quantification
  • Instrumentation:

    • GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample or standard in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) in a reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1) or Splitless for trace analysis.

    • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identification: The retention time should match that of a derivatized standard. The acquired mass spectrum should be compared to a reference spectrum. The expected TMS-derivatized molecular ion (M⁺) is at m/z 266. Key expected fragments include M-15 (loss of CH₃, m/z 251), the methoxy-methyl-benzyl fragment (m/z 135), and the silylated carboxyl group fragment (m/z 117).

    • Quantification: Use an internal or external standard method based on the peak area of a characteristic ion (e.g., m/z 135) from the Extracted Ion Chromatogram (EIC) for improved specificity.

Spectroscopic Analysis: Structural Confirmation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Causality Behind Experimental Choices:

  • Deuterated Solvents: A deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample without creating overwhelming solvent signals in the ¹H spectrum.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected ¹H NMR Spectral Features (in CDCl₃):

    • ~11-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH). This signal may be absent if exchanged with trace D₂O.

    • ~6.8-7.1 ppm: A set of aromatic protons (3H) on the phenyl ring. The specific splitting pattern (e.g., doublet, singlet, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • ~3.8 ppm: A singlet (3H) from the methoxy group protons (-OCH₃).

    • ~2.9 ppm: A triplet (2H) from the methylene protons adjacent to the phenyl ring (-CH₂-Ar).

    • ~2.6 ppm: A triplet (2H) from the methylene protons adjacent to the carbonyl group (-CH₂-COOH).

    • ~2.2 ppm: A singlet (3H) from the methyl group protons on the phenyl ring (-CH₃).

Note: The predicted chemical shifts are based on the known spectrum of the close analog 3-(4-Methoxyphenyl)propionic acid and standard chemical shift tables.[10]

Conclusion: A Multi-faceted Approach to Quality Assurance

A robust analytical strategy for 3-(4-Methoxy-3-methylphenyl)propanoic acid relies on the synergistic use of multiple techniques. RP-HPLC with UV detection stands out as the primary method for routine quality control and quantification due to its precision and simplicity. GC-MS, following derivatization, offers superior sensitivity and definitive identification through its characteristic mass spectral fingerprint. Finally, NMR spectroscopy serves as the ultimate tool for absolute structural confirmation. By implementing these detailed protocols, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream applications.

References

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Reyes, F., et al. (2025).
  • NIST. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • NIST. (n.d.). (3-Methoxy-4-hexyloxy-phenyl)-propionic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Talib, Z. et al. (2019).
  • ATB (Automated Topology Builder). (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • Hong, S., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • Jamrógiewicz, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

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Definitive Structural Elucidation of 3-(4-Methoxy-3-methylphenyl)propanoic Acid via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Introduction

3-(4-Methoxy-3-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of more complex organic molecules and potential pharmaceutical agents. Accurate and unambiguous structural verification is a cornerstone of chemical research and drug development. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal, making 13C NMR an indispensable tool for structure elucidation, verification, and purity assessment.[2]

This application note provides a comprehensive guide to the 13C NMR analysis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. It details a field-proven protocol for data acquisition, offers an in-depth analysis of the expected spectrum based on established principles of chemical shift theory, and presents a systematic approach to spectral interpretation. This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require robust analytical methodologies for the characterization of novel compounds.

Theoretical Framework: Predicting the 13C NMR Spectrum

The structure of 3-(4-Methoxy-3-methylphenyl)propanoic acid contains 11 chemically non-equivalent carbon atoms, and therefore, its proton-decoupled 13C NMR spectrum is expected to exhibit 11 distinct signals. The chemical shift (δ) of each carbon is primarily determined by its local electronic environment, which is influenced by hybridization, substituent effects (induction and resonance), and steric factors.

The key structural features influencing the spectrum are:

  • The Carboxylic Acid Group: The carbonyl carbon is highly deshielded due to the strong electronegativity of the two oxygen atoms and will appear significantly downfield.[3][4]

  • The Aromatic Ring: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-160 ppm). Their precise shifts are modulated by the electron-donating methoxy (-OCH3) and methyl (-CH3) groups. Electron-donating groups typically shield the ortho and para positions, causing an upfield shift.[5]

  • The Propanoic Acid Side Chain: The aliphatic -CH2-CH2- carbons will appear in the upfield region, with the carbon alpha to the carbonyl being more deshielded than the beta carbon.[6]

  • The Substituent Carbons: The methoxy and methyl carbons have characteristic chemical shift ranges.[7][8]

Below is a diagram of the molecule with carbons numbered for assignment, followed by a table of predicted chemical shifts based on established literature values and substituent effect calculations.

Caption: Structure of 3-(4-Methoxy-3-methylphenyl)propanoic acid with carbon numbering.

Table 1: Predicted and Hypothetical 13C NMR Chemical Shifts

Carbon AtomAssignmentPredicted δ (ppm) RangeMultiplicity (DEPT-135)
C3-C OOH178 - 182Quaternary (C)
C4'C -OCH3155 - 159Quaternary (C)
C1'Ar-C 132 - 136Quaternary (C)
C3'Ar-C -CH3128 - 132Quaternary (C)
C5'Ar-C H127 - 131Methine (CH)
C6'Ar-C H125 - 129Methine (CH)
C2'Ar-C H109 - 113Methine (CH)
C10-OC H355 - 57Methyl (CH3)
C2-C H2-COOH35 - 39Methylene (CH2, neg.)
C1Ar-C H2-29 - 33Methylene (CH2, neg.)
C11Ar-C H315 - 18Methyl (CH3)

Experimental Protocol

This protocol describes a self-validating system for acquiring high-quality 13C NMR data on a standard NMR spectrometer (e.g., Bruker 400 MHz).

I. Sample Preparation

  • Analyte Weighing: Accurately weigh 20-30 mg of 3-(4-Methoxy-3-methylphenyl)propanoic acid directly into a clean, dry vial. Causality: This concentration range provides a good signal-to-noise ratio within a reasonable acquisition time without causing viscosity issues that degrade spectral resolution.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Chloroform is an excellent solvent for this compound and its residual peak at δ ~77.16 ppm is a convenient chemical shift reference.[9][10] If solubility is an issue, DMSO-d6 can be used as an alternative.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a minimal amount (1-2 µL) of a dilute solution of tetramethylsilane (TMS) in CDCl3. TMS is the universal standard, defined as 0.0 ppm.[6] Trustworthiness: Using TMS provides an absolute reference, making the data comparable across different instruments and experiments.

II. Instrument Setup & Data Acquisition

The following steps are based on a typical Bruker TopSpin interface.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking & Shimming:

    • Load a standard experiment parameter set.

    • Lock onto the deuterium signal of the CDCl3 solvent. The lock procedure ensures the stability of the magnetic field.

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field (B0). Causality: A highly homogeneous field is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters (Standard 13C{1H} Experiment):

    • Pulse Program: zgpg30 (a standard proton-decoupled experiment with a 30° pulse angle).

    • Number of Scans (NS): Set ns to 1024. Causality: The low natural abundance (1.1%) and smaller gyromagnetic ratio of 13C necessitates a large number of scans to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay (d1): Set d1 to 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses.

    • Spectral Width (sw): Set the spectral width to cover the expected range, typically 0 to 220 ppm.

    • Receiver Gain (rg): Use the rga command to automatically adjust the receiver gain to prevent signal clipping and maximize dynamic range.

  • Acquisition Start: Type zg to begin the acquisition.

  • DEPT-135 Acquisition (for Multiplicity Determination):

    • After the standard 13C spectrum is acquired, load a DEPT-135 parameter set.

    • Run the experiment with a similar number of scans. Trustworthiness: This experiment is a self-validating step. It confirms the assignments of CH3, CH2, and CH carbons, adding a layer of certainty to the structural elucidation.[11]

III. Data Processing

  • Fourier Transform: Type efp to apply an exponential window function and perform the Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode and have a flat baseline at their base.

  • Baseline Correction: Apply a baseline correction algorithm (abs) to ensure the baseline is flat across the entire spectrum.

  • Referencing: Calibrate the x-axis by setting the CDCl3 solvent peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.[12]

  • Peak Picking: Identify and label the chemical shift of each peak.

Caption: Experimental workflow for 13C NMR analysis.

Data Interpretation and Structural Assignment

A hypothetical peak list is presented below, followed by a detailed assignment rationale.

Table 2: Hypothetical Peak List and Assignments

Observed δ (ppm)AssignmentMultiplicity (DEPT-135)Rationale
179.5C3Not ObservedCarbonyl carbon in a carboxylic acid, highly deshielded.[4]
156.8C4'Not ObservedAromatic carbon bonded to electronegative oxygen, deshielded.
133.2C1'Not ObservedQuaternary aromatic carbon adjacent to the alkyl side chain.
129.7C3'Not ObservedQuaternary aromatic carbon bonded to the methyl group.
128.8C5'PositiveAromatic CH meta to the methoxy group.
127.1C6'PositiveAromatic CH ortho to the alkyl side chain.
110.4C2'PositiveAromatic CH ortho to the electron-donating methoxy group, strongly shielded.[5]
55.4C10PositiveCharacteristic shift for a methoxy group carbon.
36.1C2NegativeAliphatic CH2 alpha to the carbonyl group, deshielded.
30.5C1NegativeAliphatic CH2 beta to the carbonyl group.
16.2C11PositiveAromatic methyl group, appears in the high-field aliphatic region.

Assignment Logic:

  • Unambiguous Peaks: The signal at δ 179.5 is unequivocally assigned to the carboxylic acid carbonyl (C3). The signal at δ 55.4 is characteristic of the methoxy carbon (C10).

  • Quaternary Carbons: The four signals absent in the DEPT-135 spectrum (C3, C4', C1', C3') are the quaternary carbons. C4' is the most deshielded aromatic carbon due to its direct attachment to oxygen.

  • Aromatic CH Carbons: The DEPT-135 spectrum confirms three aromatic CH signals. The most upfield signal at δ 110.4 is assigned to C2', which is ortho to the strongly electron-donating methoxy group, resulting in significant shielding. C5' and C6' are assigned based on additive substituent effect models.

  • Aliphatic Carbons: The DEPT-135 spectrum shows two negative signals, confirming the two -CH2- groups. The signal at δ 36.1 (C2) is downfield from δ 30.5 (C1) due to the deshielding effect of the adjacent carbonyl group. The signal at δ 16.2 is a positive CH3 signal in the expected range for an aromatic methyl group (C11).

This systematic analysis, combining standard 13C NMR with DEPT experiments, allows for the complete and confident assignment of all carbon signals, thereby verifying the molecular structure of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10361–10369. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Allery Chemistry. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

  • Laurence, D. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(8), 739-747. Available at: [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3256. Available at: [Link]

  • Chem LibreTexts. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. NMR Facility. Available at: [Link]

  • Nishikawa, H., & Saito, S. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 20(1), 221-228. Available at: [Link]

  • Shivaji University. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Roșca, S. I., Stan, R., Ungureanu, E. M., Stanciu, G., & Roșca, S. (2008). 13C- and D- labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. U.P.B. Sci. Bull., Series B, 70, 77-86. Available at: [Link]

  • Chem LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504–4506. Available at: [Link]

  • Pearson+. (2023). How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products... Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Tormena, C. F., Ducati, L. C., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13866-13874. Available at: [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Zary, A. C., et al. (2016). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Organic Chemistry, 81(13), 5340-5349. Available at: [Link]

  • Miles, W. H., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Roșca, S. I., et al. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. Available at: [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 639-645. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

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Mass spectrometry of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Analysis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and metabolomics who require robust and reliable characterization of this compound. This document emphasizes the causality behind experimental choices, offering protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and includes predicted fragmentation pathways to aid in spectral interpretation.

Introduction

3-(4-Methoxy-3-methylphenyl)propanoic acid is a substituted phenylpropanoic acid. Compounds within this class are of significant interest in various scientific fields, including pharmacology and metabolomics, due to their structural relation to endogenous metabolites and natural products. Accurate and sensitive detection and quantification are paramount for understanding its biological roles, metabolic fate, or its utility as a synthetic building block. Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide details optimized workflows for its analysis, focusing on Electrospray Ionization (ESI) for LC-MS and Electron Ionization (EI) for GC-MS.

Analyte Chemical Profile

A thorough understanding of the analyte's properties is fundamental to method development.

  • Systematic Name: 3-(4-Methoxy-3-methylphenyl)propanoic acid

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Monoisotopic Mass: 194.0892 Da

  • Structure:

    
    (Note: Image is a representation)
    

The presence of a carboxylic acid group makes the molecule polar and acidic, a key consideration for selecting ionization techniques and chromatographic conditions.

Recommended Analytical Workflow

A systematic approach from sample preparation to data analysis is critical for reproducible results. The following workflow is recommended for the comprehensive analysis of the target analyte.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Standard/Sample Weighing Solubilize Solubilization in Organic/Aqueous Solvent Prep->Solubilize Filter Syringe Filtration (0.22 µm) Solubilize->Filter Derivatize Derivatization (for GC-MS) e.g., Silylation Filter->Derivatize Alternative Method LCMS LC-MS/MS Analysis (ESI Negative Mode) Filter->LCMS Primary Method GCMS GC-MS Analysis (EI Mode) Derivatize->GCMS Alternative Method Process Peak Integration & Quantification LCMS->Process GCMS->Process Interpret Spectral Interpretation (Fragmentation Analysis) Process->Interpret Process->Interpret

Caption: High-level workflow for the mass spectrometric analysis of the analyte.

Protocol 1: LC-MS/MS Analysis (Primary Recommended Method)

LC-MS/MS is the preferred method for this analyte due to its polarity and non-volatile nature, allowing for direct analysis without derivatization. Electrospray ionization (ESI) in negative ion mode is highly effective for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity.[1]

Rationale for Method Selection

The carboxylic acid moiety is acidic and easily loses a proton, making negative mode ESI a highly efficient ionization process. Tandem mass spectrometry (MS/MS) is employed for selective reaction monitoring (SRM) or product ion scanning to confirm identity and enhance selectivity in complex matrices.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3-(4-Methoxy-3-methylphenyl)propanoic acid in methanol.

    • Perform serial dilutions from the stock solution using a 50:50 mixture of methanol and water to create working standards for calibration (e.g., 1-1000 ng/mL).

  • Sample Preparation:

    • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Instrumentation and Parameters: The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

    Parameter Recommended Setting Rationale
    LC System
    ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and peak shape for moderately polar aromatic acids.
    Mobile Phase AWater + 0.1% Formic AcidThe acid improves peak shape and ionization efficiency.[1]
    Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
    Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
    Gradient5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate 3 minA standard gradient to elute the compound with good resolution.
    Column Temperature40 °CEnsures reproducible retention times and reduces viscosity.
    Injection Volume5 µLA typical volume to avoid column overloading.
    MS System
    Ionization ModeElectrospray Ionization (ESI), NegativeHighly efficient for deprotonating the carboxylic acid group.[1]
    Capillary Voltage-3.0 kVOptimizes the spray and ion formation.
    Source Temperature150 °CMaintains analyte integrity.
    Desolvation Temperature400 °CFacilitates efficient solvent evaporation.
    Desolvation Gas Flow800 L/hr (Nitrogen)Aids in droplet desolvation.
    Collision GasArgonStandard gas for collision-induced dissociation (CID).
    MS/MS TransitionSee Section 4.3 belowFor targeted quantification and confirmation.
Expected Mass Spectrum and Fragmentation

In negative ESI mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 193.08 . Upon collision-induced dissociation (CID), characteristic fragment ions are expected.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity
193.08149.0944.00[M-H-CO₂]⁻ (Loss of carbon dioxide from the carboxylate)
193.08134.0759.01[M-H-CH₃-CO₂]⁻ (Subsequent loss of a methyl radical)
193.08178.0615.02[M-H-CH₃]⁻ (Loss of methyl radical from the methoxy group)

The most likely and structurally significant fragmentation is the loss of CO₂ from the carboxylate group, a hallmark fragmentation pathway for deprotonated carboxylic acids.[2]

G cluster_frag Proposed ESI Fragmentation Pathway Parent [M-H]⁻ m/z 193.08 (C₁₁H₁₃O₃⁻) Frag1 [M-H-CO₂]⁻ m/z 149.09 (C₁₀H₁₃O⁻) Parent->Frag1 - CO₂ Frag2 [M-H-CH₃]⁻ m/z 178.06 (C₁₀H₁₀O₃⁻) Parent->Frag2 - •CH₃

Caption: Predicted fragmentation of 3-(4-Methoxy-3-methylphenyl)propanoic acid in negative ESI mode.

Protocol 2: GC-MS Analysis (Alternative Method)

GC-MS is a powerful alternative, particularly for its high chromatographic resolution and standardized libraries. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is mandatory to prevent peak tailing and ensure thermal stability.

Rationale for Method Selection

Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that are useful for structural confirmation and library matching. Derivatization, typically silylation, replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility.[3][4]

Step-by-Step Protocol
  • Sample Preparation and Derivatization:

    • Ensure the sample is completely dry. Lyophilize or evaporate aqueous samples to dryness.

    • To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection. The resulting product is the TMS ester of the analyte.

  • Instrumentation and Parameters:

    Parameter Recommended Setting Rationale
    GC System
    ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar column suitable for a wide range of derivatized compounds.
    Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
    Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace analysis.
    Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA general-purpose temperature program to elute the derivatized analyte effectively.
    MS System
    Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library comparison.
    Source Temperature230 °CStandard EI source temperature.
    Quad Temperature150 °CStandard quadrupole temperature.
    Mass Rangem/z 40-450Covers the mass of the derivatized molecule and its fragments.
Expected Mass Spectrum and Fragmentation

The mass spectrum of the underivatized compound can be predicted based on data from its close analog, 3-(4-Methoxyphenyl)propionic acid (MW 180.20).[5][6] This analog shows a molecular ion at m/z 180 and a base peak at m/z 121.[6] This dominant fragment corresponds to a stable benzylic cation formed by cleavage of the bond beta to the aromatic ring.

For 3-(4-Methoxy-3-methyl phenyl)propanoic acid (MW 194.23), we can predict:

  • Molecular Ion (M⁺•): A peak at m/z 194 .

  • Base Peak: The most intense peak is expected at m/z 135 , resulting from the same benzylic cleavage. This fragment (C₉H₁₁O⁺) is 14 Da heavier due to the additional methyl group on the aromatic ring.

Other significant fragments would arise from cleavage of the carboxylic acid group, such as the loss of •COOH (45 Da) leading to a fragment at m/z 149.

Conclusion

The mass spectrometric analysis of 3-(4-Methoxy-3-methylphenyl)propanoic acid can be effectively performed using either LC-MS/MS or GC-MS. For direct, high-sensitivity analysis, especially in complex biological matrices, LC-MS/MS in negative ESI mode is the superior choice. For structural confirmation where derivatization is feasible, GC-MS with EI provides classic, library-searchable fragmentation patterns. The protocols and fragmentation insights provided in this guide serve as a robust foundation for researchers to develop and validate methods for the successful analysis of this compound.

References

  • American Chemical Society. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. NIST WebBook. Retrieved from [Link]

Sources

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This compound, a substituted aromatic carboxylic acid, serves as a representative analyte for a class of molecules often encountered as synthetic intermediates, impurities, or metabolites in the pharmaceutical and chemical industries. The narrative explains the causal logic behind chromatographic choices, from mobile phase pH control to stationary phase selection. The finalized protocol is supported by a detailed validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.

Introduction and Foundational Principles

3-(4-Methoxy-3-methylphenyl)propanoic acid is an aromatic carboxylic acid. Accurate quantification of such compounds is critical for process monitoring, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide provides a field-proven protocol grounded in fundamental chromatographic theory.

Analyte Physicochemical Properties & Chromatographic Strategy

The analyte's structure, featuring a substituted benzene ring and a propanoic acid moiety, dictates the analytical strategy.

PropertyValue / CharacteristicRationale for HPLC Method
Structure 3-(4-Methoxy-3-methylphenyl)propanoic acidContains a UV-active chromophore (substituted benzene ring) and an ionizable group (carboxylic acid).
Analyte Class Aromatic Carboxylic AcidHigh polarity makes it suitable for reversed-phase chromatography with appropriate pH control.[1]
pKa (estimated) ~4.5The mobile phase pH must be controlled to be at least 2 units below the pKa to ensure the analyte is in its non-ionized form for consistent retention.[2]
Solubility Soluble in organic solvents (Methanol, Acetonitrile) and aqueous bases.Facilitates straightforward preparation of standards and samples.
UV Absorbance Expected λmax ~260-280 nmThe benzene ring provides strong UV absorbance for sensitive detection.[3][4] Electron-donating methoxy and methyl groups cause a bathochromic shift compared to unsubstituted benzene.[5]

Core Strategy: Reversed-Phase HPLC

Reversed-phase (RP) chromatography is the chosen separation mode.[6] It separates molecules based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. For an acidic analyte like 3-(4-Methoxy-3-methylphenyl)propanoic acid, controlling the mobile phase pH is the most critical factor. By acidifying the mobile phase, the carboxyl group (-COOH) remains protonated and neutral. This suppresses ionization and allows the molecule to be retained by the hydrophobic C18 stationary phase, leading to sharp, symmetrical peaks and reproducible retention times.[2][7]

Method Development Workflow

A logical, systematic approach was employed to develop the final analytical method. The workflow prioritizes the optimization of critical parameters to achieve a robust separation.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & SST Start Define Analytical Goal: Assay of 3-(4-Methoxy-3-methylphenyl)propanoic acid Col_Select Column Selection: Standard C18, 5 µm (e.g., 250 x 4.6 mm) Rationale: Good retention for hydrophobic molecules. Start->Col_Select MP_Select Initial Mobile Phase: ACN:Water (50:50) with 0.1% Acid Rationale: Common starting point for RP-HPLC. Col_Select->MP_Select Det_Select Detector Selection: UV-Vis Detector Scan 200-400 nm for λmax Rationale: Aromatic ring is a strong chromophore. MP_Select->Det_Select pH_Opt pH Optimization: Test 0.1% H₃PO₄ vs 0.1% TFA Rationale: Ensure analyte is non-ionized for good peak shape. Det_Select->pH_Opt ACN_Opt Optimize % Acetonitrile: Adjust for optimal retention time (k' = 2-10) Rationale: Controls elution strength and analysis time. pH_Opt->ACN_Opt Flow_Opt Optimize Flow Rate: Set to 1.0 mL/min Rationale: Balances analysis time and system pressure. ACN_Opt->Flow_Opt Final Final Method Conditions Established Flow_Opt->Final SST System Suitability Testing (SST): Inject standard 6x Check %RSD, Tailing Factor, Plates Rationale: Verify system performance before analysis. Final->SST

Caption: Logical workflow for the HPLC method development process.

Detailed Analytical Protocol

This section provides a complete, step-by-step protocol for the analysis.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent L1 column).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Phosphoric Acid (H₃PO₄), ACS Grade (~85%)

  • Reference Standard: 3-(4-Methoxy-3-methylphenyl)propanoic acid, >98% purity.

  • Glassware: Class A volumetric flasks, pipettes.

  • Filters: 0.45 µm PTFE syringe filters.

Preparation of Solutions
  • Mobile Phase (Aqueous Component): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas. This constitutes 0.1% H₃PO₄ in water.

  • Mobile Phase (Organic Component): Acetonitrile, HPLC Grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Final HPLC Conditions

The optimized chromatographic conditions are summarized below.

ParameterConditionJustification
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for this class of compound.[6][7]
Mobile Phase Isocratic: Acetonitrile : 0.1% H₃PO₄ in Water (55:45, v/v)The acidic pH ensures the analyte is protonated.[2] The ACN/Water ratio provides optimal retention.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, offering a balance of speed and efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.[2]
Injection Vol. 10 µLStandard volume to avoid column overload.
Detection UV at 275 nmCorresponds to a high absorbance region for the substituted benzene chromophore.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six consecutive times. The results must meet the criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Confirms column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[8]
% RSD of Retention Time ≤ 1.0%Confirms pump and system stability.

Method Validation Protocol (ICH Q2 R1)

The analytical method must be validated to demonstrate its suitability for its intended purpose. The following protocol is based on the ICH Q2(R1) guideline.[8][9]

Validation cluster_Assay Assay & Impurity Tests cluster_Impurity Impurity Tests Only Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Specificity Specificity (Peak Purity) Linearity Linearity (r² > 0.999) Range Range (e.g., 80-120%) Robustness Robustness QL Quantitation Limit (QL) DL Detection Limit (DL) Validation Method Validation (ICH Q2 R1)

Caption: Key validation parameters according to ICH Q2(R1) guidelines.[10][11]

Specificity
  • Objective: To demonstrate that the signal is unequivocally from the analyte of interest.

  • Procedure:

    • Inject a blank (diluent) to show no interfering peaks.

    • Inject the working standard.

    • Inject a sample spiked with known related substances/impurities.

    • Perform stress degradation on a sample (e.g., acid, base, peroxide, heat, light) and analyze the resulting solution.

  • Acceptance Criteria: The analyte peak should be free from co-elution from blank, impurities, or degradants. This can be confirmed using peak purity analysis with a DAD detector.

Linearity
  • Objective: To demonstrate a proportional relationship between concentration and detector response.

  • Procedure: Prepare at least five standard solutions covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

Range
  • Objective: To define the concentration interval over which the method is precise, accurate, and linear.

  • Procedure: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified limits.

  • Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration.[8]

Accuracy
  • Objective: To measure the closeness of the experimental value to the true value.

  • Procedure: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Detection & Quantitation Limits (DL & QL)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of a dilute standard (DL ≈ 3:1, QL ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The QL must be demonstrated with acceptable precision and accuracy.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Procedure: Introduce small changes to the method and assess the impact on SST parameters.

Parameter VariedOriginalVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temp. 30 °C28 °C32 °C
% Organic 55% ACN53% ACN57% ACN
pH of Aqueous ~2.5± 0.2 units
  • Acceptance Criteria: All SST parameters must pass under the varied conditions.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peak Tailing Mobile phase pH too high; active sites on column.Ensure mobile phase pH is < 2.5; use a column designed for organic acids or add a competing acid like TFA (use with caution).[2]
Shifting Retention Times Inadequate column equilibration; temperature fluctuations.Equilibrate with 10-20 column volumes of mobile phase; use a column oven to maintain constant temperature.[2]
Poor Resolution Mobile phase too strong; column degradation.Decrease the percentage of acetonitrile; replace the column.
Baseline Noise Poorly mixed mobile phase; detector lamp issue.Prepare fresh mobile phase daily and degas thoroughly; check detector lamp performance.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 3-(4-Methoxy-3-methylphenyl)propanoic acid. The systematic development approach, grounded in chromatographic principles, resulted in a reliable protocol suitable for routine use in quality control and research laboratories. The comprehensive validation plan ensures that the method adheres to international regulatory standards, providing trustworthy data for drug development and scientific professionals.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Organic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Peh, Z., & Tumpa, A. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • International Journal of Engineering Research & Management Technology. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 363-369. Retrieved from [Link]

  • Li, X., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2658. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016). Can UV absorption band of methoxy group appear before C=C group?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 4-methylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 339-344. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Retrieved from [Link]

  • Kumar, Y. R., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(2), 158-163. Retrieved from [Link]

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A Guide to the Application of 3-(4-Hydroxy-3-methylphenyl)propanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial literature searches for "3-(4-Methoxy-3-methylphenyl)propanoic acid" did not yield sufficient data regarding its biological activity or established protocols for its use in cell culture. However, a closely related and extensively studied compound, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) , also known as dihydroferulic acid , possesses a robust body of research. This guide will focus on HMPA, providing in-depth protocols and technical insights for its application in cell culture, under the assumption that this is the compound of interest for researchers in the field.

Introduction to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (HMPA)

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), or dihydroferulic acid, is a phenolic acid that has garnered significant attention in biomedical research. It is not typically consumed directly in the diet but is a key metabolite produced by the gut microbiota from the breakdown of dietary polyphenols, such as ferulic acid found in whole grains, coffee, and vegetables.[1][2] Emerging evidence highlights its potent antioxidant, anti-inflammatory, and metabolic regulatory properties.[1][2][3] HMPA's biological activities are attributed to both its ability to directly scavenge free radicals and its function as a signaling molecule, notably through the activation of G protein-coupled receptors.[1] These characteristics make HMPA a compelling compound for investigation in various cell culture models to explore its therapeutic potential in metabolic diseases, inflammatory conditions, and neurodegenerative disorders.[1][4]

Physicochemical Properties & Reagent Preparation

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Synonyms Dihydroferulic acid, Hydroferulic acid
CAS Number 1135-23-5
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to light yellow powder/crystal
Solubility Soluble in DMSO and methanol. Slightly soluble in water.[5][6][7]
Protocol for Stock Solution Preparation

This protocol outlines the preparation of a 100 mM stock solution of HMPA, which can be further diluted to working concentrations.

Materials:

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh out 19.62 mg of HMPA powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the HMPA powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[8]

  • Sterilization: While the DMSO itself is sterile, filtration of the final stock solution through a 0.22 µm syringe filter is recommended for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 years.[6] Avoid repeated freeze-thaw cycles.

Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[9] Always prepare a vehicle control using the same final concentration of DMSO as used for the HMPA treatment groups.

Mechanism of Action: A Dual-Role Molecule

HMPA exerts its biological effects through at least two primary mechanisms: direct antioxidant activity and receptor-mediated cell signaling.

  • Direct Radical Scavenging: The phenolic hydroxyl group in HMPA's structure allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5] This direct antioxidant capacity is a foundational aspect of its cytoprotective effects.

  • GPR41-Mediated Signaling: HMPA has been identified as an agonist for G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3).[1] GPR41 is expressed in various tissues, including the liver, and its activation by HMPA has been shown to improve hepatic lipid metabolism.[1] The binding of HMPA to GPR41 initiates a signaling cascade that can influence gene expression related to lipid catabolism.[1]

GPR41_Signaling_Pathway HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 PLC Phospholipase C (PLC) GPR41->PLC Activates Lipid_Metabolism Improved Hepatic Lipid Metabolism GPR41->Lipid_Metabolism Leads to IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release eNOS eNOS Phosphorylation Ca_release->eNOS NO_prod Nitric Oxide (NO) Production eNOS->NO_prod

Caption: HMPA-mediated activation of the GPR41 signaling pathway.

Application in Cell Culture

Recommended Cell Lines and Working Concentrations

The choice of cell line and HMPA concentration is dependent on the biological question being investigated. The following table provides a starting point based on published literature for HMPA and similar phenolic compounds.

Cell LineCell TypeApplication AreaExample Concentration RangeReference(s)
RAW 264.7 / THP-1 Murine / Human MacrophageAnti-inflammatory effects, Cytokine production1 - 50 µM[10][11][12]
HepG2 Human HepatomaHepatic lipid metabolism, Oxidative stress1 - 100 µM[1][13]
Caco-2 Human Colon AdenocarcinomaIntestinal inflammation, Metabolite transport0.5 - 5 µM[14]
HUVEC Human Umbilical Vein Endothelial CellsEndothelial function, Nitric oxide production1 µM[15]
Neuro-2a / SH-SY5Y Murine / Human NeuroblastomaNeuroprotection, Amyloid-β aggregation1.25 - 100 µM (Neuro-2a); 5-6 mM (in vitro Aβ)[4][16]
General Protocol for Cell Treatment

This protocol provides a generalized workflow for treating adherent cells with HMPA.

Experimental_Workflow start Start: Seed Cells incubate1 Incubate (24h) Allow attachment start->incubate1 prepare_media Prepare Treatment Media (HMPA + Vehicle Control) incubate1->prepare_media treat Remove old media Add Treatment Media prepare_media->treat incubate2 Incubate (e.g., 24-48h) treat->incubate2 downstream Proceed to Downstream Analysis (e.g., Viability, qPCR, ELISA) incubate2->downstream

Caption: A generalized workflow for HMPA treatment in cell culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for proper attachment.[9]

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the 100 mM HMPA stock solution. Prepare the desired final concentrations of HMPA by diluting the stock solution in fresh, serum-free or low-serum medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Carefully aspirate the old culture medium from the cells. Wash once with sterile Phosphate-Buffered Saline (PBS) if desired. Add the prepared treatment and vehicle control media to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.

  • Downstream Analysis: Following incubation, collect the cell culture supernatant and/or cell lysates for analysis using various assays such as MTT for viability, Griess assay for nitric oxide, ELISA for cytokine quantification, or qPCR for gene expression analysis.

Specific Assay Protocols

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This cell-free assay provides a rapid assessment of HMPA's direct radical-scavenging ability.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color, which can be measured spectrophotometrically.[17]

Materials:

  • HMPA

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of HMPA in methanol (e.g., from 1 µM to 500 µM).

  • Reaction Setup: In a 96-well plate, add 100 µL of each HMPA dilution to respective wells. Add 100 µL of methanol to a blank well.

  • Initiate Reaction: Add 100 µL of the DPPH solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with HMPA. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined from a dose-response curve.

Protocol 2: Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of HMPA to reduce the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO.[10] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[14]

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • HMPA stock solution (100 mM in DMSO)

  • LPS from E. coli (stock solution of 1 mg/mL in sterile water)

  • Griess Reagent System

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Prepare dilutions of HMPA in culture medium (e.g., 1, 10, 25, 50 µM). Remove the old medium and add 100 µL of the HMPA-containing medium or vehicle control medium to the cells. Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • A purple color will develop. Measure the absorbance at 540-550 nm within 30 minutes.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Compare the nitrite levels in HMPA-treated groups to the LPS-only treated group to determine the inhibitory effect.

Trustworthiness: The Importance of Self-Validating Systems

To ensure the reliability and validity of your results, every experiment should be designed as a self-validating system. This involves the inclusion of comprehensive controls:

  • Untreated Control: Cells cultured in medium alone to establish a baseline for viability and activity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used to deliver HMPA. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.

  • Positive Control (for inhibition assays): Cells treated with the inflammatory stimulus (e.g., LPS) alone. This demonstrates that the inflammatory response can be induced in the cell system.

  • Assay-Specific Controls: For assays like ELISA or qPCR, include appropriate standards, and reference genes to ensure the accuracy of quantification.

By systematically including these controls, the experimental design inherently validates the results, confirming that the observed effects are specific to the treatment with 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.

References

  • Kim, M., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology. Retrieved from [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants. Retrieved from [Link]

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  • Beuth, J., et al. (1994). HPA binding and metastasis formation of human breast cancer cell lines transplanted into severe combined immunodeficient (scid) mice. Glycoconjugate journal. Retrieved from [Link]

  • Kageyama, M., et al. (2025). Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. ACS Omega. Retrieved from [Link]

  • Nishitani, Y., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients. Retrieved from [Link]

  • Nakagawa, T., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Biomedicines. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Hexamethylphosphoramide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • Angelino, D., et al. (2021). Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells. Antioxidants. Retrieved from [Link]

  • Ota, N., et al. (2024). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Molecules. Retrieved from [Link]

  • Lara-Guzmán, O. J., et al. (2024). The colonic polyphenol catabolite dihydroferulic acid (DHFA) regulates macrophages activated by oxidized LDL, 7-ketocholesterol, and LPS switching from pro- to anti-inflammatory mediators. Food & Function. Retrieved from [Link]

  • Gedschold, A., et al. (2024). Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells. PLoS One. Retrieved from [Link]

  • Dumont, J., et al. (2015). Human Cell Lines for Biopharmaceutical Manufacturing: History, Status, and Future Perspectives. Critical reviews in biotechnology. Retrieved from [Link]

  • Souza, C. M. O., et al. (2024). Effect of high glucose/high palmitic acid (HG/HPA) on inflammatory... ResearchGate. Retrieved from [Link]

  • Stankov, S., et al. (2024). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules. Retrieved from [Link]

  • Zaroff, A. (2023). Crossing Omics Datasets Collected from Human Cell Lines for Knowledge Discovery. Retrieved from [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Retrieved from [Link]

  • Castellino, G., et al. (2023). Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (2017). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Molecules. Retrieved from [Link]

  • Lara-Guzmán, O. J., et al. (2024). The colonic polyphenol catabolite dihydroferulic acid (DHFA) regulates macrophages activated by oxidized LDL, 7-ketocholesterol, and LPS switching from pro- to anti-inflammatory mediators. Food & function. Retrieved from [Link]

  • Herath, H. M. M. I., et al. (2024). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. MDPI. Retrieved from [Link]

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Application Notes and Protocols for Preclinical Evaluation of 3-(4-Methoxy-3-methylphenyl)propanoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Scientific Rationale and Predictive Modeling

The journey of a novel chemical entity from discovery to potential therapeutic application is one of rigorous scientific validation. This guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of 3-(4-Methoxy-3-methylphenyl)propanoic acid. It is crucial to acknowledge that as of the current scientific landscape, direct in-vivo studies on this specific molecule are not extensively documented in publicly available literature. However, its structural analog, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, has demonstrated noteworthy biological activities, including anti-diabetic, anti-obesity, antioxidant, and muscle function-enhancing effects in various animal models.[1][2][3][4]

This document, therefore, is built upon a foundational scientific premise: that the structural similarity between 3-(4-Methoxy-3-methylphenyl)propanoic acid and HMPA may confer a comparable spectrum of biological activities. The protocols and animal models detailed herein are selected based on the established profile of HMPA and are intended to serve as a robust starting point for investigating the therapeutic potential of 3-(4-Methoxy-3-methylphenyl)propanoic acid. It is with this spirit of informed scientific exploration that we present these detailed application notes and protocols.

Part 1: Foundational Knowledge and Strategic Considerations

Compound Profile and Hypothesized Biological Activity

3-(4-Methoxy-3-methylphenyl)propanoic acid is an aromatic carboxylic acid.[5] Its structure, characterized by a methoxy- and methyl-substituted phenyl group, suggests potential interactions with biological systems. The structural similarity to HMPA, a known metabolite of dietary polyphenols with established health benefits, forms the basis for our hypothesized therapeutic targets.[1][2][3]

Table 1: Comparison of 3-(4-Methoxy-3-methylphenyl)propanoic acid and HMPA

Feature3-(4-Methoxy-3-methylphenyl)propanoic acid3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
Chemical Structure Methoxy and methyl groups on the phenyl ringHydroxy and methoxy groups on the phenyl ring
CAS Number 1929-29-9[5][6]1135-23-5[7][8]
Known Biological Activities Not extensively documentedAnti-diabetic, anti-obesity, antioxidant, improved hepatic lipid metabolism, enhanced muscle grip strength.[1][2][4]
Hypothesized Activities for Study Metabolic regulation, anti-inflammatory, neuroprotective effectsN/A
The Imperative of Ethical and Rigorous Preclinical Study Design

Before embarking on any in-vivo experimentation, it is paramount to adhere to the highest ethical standards for animal welfare. All animal studies must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[9] Rigorous preclinical study design is not only an ethical obligation but also a scientific necessity to ensure the generation of reproducible and translatable data.[10][11]

Part 2: Recommended Animal Models and Step-by-Step Protocols

Based on the known activities of the structural analog HMPA, we propose the investigation of 3-(4-Methoxy-3-methylphenyl)propanoic acid in the context of metabolic disorders and inflammation.

Animal Models for Metabolic Disease

The global rise in metabolic diseases, including obesity and type 2 diabetes, necessitates the development of novel therapeutic interventions.[12][13][14] Rodent models are invaluable tools for studying the pathophysiology of these conditions and for evaluating the efficacy of new drug candidates.[15]

This model is highly relevant to the human condition, as it mimics obesity resulting from the consumption of a high-fat diet.[12][15]

Protocol 2.1.1: Induction and Evaluation in a Diet-Induced Obesity Model

Objective: To assess the effect of 3-(4-Methoxy-3-methylphenyl)propanoic acid on body weight, glucose metabolism, and lipid profiles in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • 3-(4-Methoxy-3-methylphenyl)propanoic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Insulin solution

  • ELISA kits for insulin, leptin, and adiponectin

  • Equipment for blood collection and tissue harvesting

Workflow Diagram:

DIO_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Obesity Induction (8-12 weeks) cluster_treatment Treatment Phase (4-8 weeks) cluster_assessment Efficacy Assessment acclimatize Acclimatize mice to housing conditions start_hfd Start High-Fat Diet acclimatize->start_hfd monitor_bw Monitor body weight weekly start_hfd->monitor_bw randomize Randomize into treatment groups monitor_bw->randomize treat Daily oral gavage: - Vehicle - Low Dose - High Dose randomize->treat monitor_all Monitor body weight and food intake treat->monitor_all gtt Glucose Tolerance Test (GTT) treat->gtt itt Insulin Tolerance Test (ITT) gtt->itt blood Terminal blood collection for lipid and hormone analysis itt->blood tissue Tissue harvesting (liver, adipose tissue) for histology and gene expression blood->tissue

Caption: Workflow for the Diet-Induced Obesity (DIO) study.

Step-by-Step Procedure:

  • Acclimatization (1 week): House male C57BL/6J mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to water and standard chow.

  • Obesity Induction (8-12 weeks): Switch the diet of the experimental group to a high-fat diet. A control group should remain on the standard chow. Monitor body weight weekly.

  • Randomization and Treatment (4-8 weeks): Once a significant increase in body weight is observed in the HFD group, randomize these mice into treatment groups (e.g., vehicle control, low dose of the test compound, high dose of the test compound). Administer the compound or vehicle daily via oral gavage. Continue to monitor body weight and food intake.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Towards the end of the treatment period, perform a GTT. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT. After a 4-6 hour fast, inject insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures: At the end of the study, collect terminal blood samples for the analysis of plasma lipids (triglycerides, total cholesterol), insulin, leptin, and adiponectin. Harvest tissues such as the liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression studies (e.g., markers of lipogenesis and inflammation).

Data Analysis: Analyze data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different treatment groups.

Animal Models for Inflammation

Inflammation is a key pathological feature of many chronic diseases.[16][17][18][19] Several well-established animal models can be used to assess the anti-inflammatory potential of a test compound.

This is a widely used and reproducible model of acute inflammation.[16]

Protocol 2.2.1: Evaluation of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Objective: To determine the acute anti-inflammatory effect of 3-(4-Methoxy-3-methylphenyl)propanoic acid in a carrageenan-induced paw edema model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • 3-(4-Methoxy-3-methylphenyl)propanoic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Workflow Diagram:

PawEdema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement of Edema cluster_analysis Data Analysis fasting Fast animals overnight groups Randomize into groups: - Vehicle - Positive Control - Test Compound (various doses) fasting->groups administer Administer treatments orally groups->administer measure_initial Measure initial paw volume administer->measure_initial 1 hour post-treatment inject_carr Inject carrageenan into the sub-plantar region of the right hind paw measure_initial->inject_carr measure_edema Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection inject_carr->measure_edema calculate Calculate the percentage inhibition of edema measure_edema->calculate statistics Perform statistical analysis calculate->statistics

Caption: Workflow for the Carrageenan-Induced Paw Edema study.

Step-by-Step Procedure:

  • Animal Preparation: Fast male rats overnight with free access to water.

  • Grouping and Treatment: Randomize the animals into different groups (n=6-8 per group):

    • Vehicle control

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

    % Inhibition = [(V_c - V_t) / V_c] x 100

    Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Part 3: Advanced Models and Future Directions

Should the initial studies in metabolic and inflammatory models yield promising results, further investigations into more complex disease models may be warranted.

Neurological and Neurodegenerative Disease Models

Given the antioxidant properties of related phenolic compounds, exploring the neuroprotective potential of 3-(4-Methoxy-3-methylphenyl)propanoic acid could be a logical next step. Animal models are critical for understanding the mechanisms of neurological disorders.[20][21][22]

Potential models for future investigation include:

  • Models of Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD that recapitulate aspects of amyloid pathology.[23]

  • Models of Parkinson's Disease: Neurotoxin-induced models, such as those using MPTP or 6-OHDA, which cause dopaminergic neurodegeneration.[23]

  • Models of Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation models can be used to assess the anti-inflammatory effects of the compound within the central nervous system.

The selection of a specific neurological disease model should be guided by in-vitro data on the compound's mechanism of action.

Part 4: Concluding Remarks and Best Practices

The successful preclinical evaluation of 3-(4-Methoxy-3-methylphenyl)propanoic acid hinges on a well-reasoned, hypothesis-driven approach. The protocols outlined in this guide provide a solid foundation for initiating these investigations. It is imperative to remember that these are starting points, and optimization of doses, treatment duration, and endpoints will be necessary.

Key Best Practices:

  • Adherence to Ethical Guidelines: All animal work must be ethically sound and approved by the relevant institutional bodies.[9]

  • Rigorous Experimental Design: Employ randomization, blinding, and appropriate control groups to minimize bias.[9][11]

  • Transparent Reporting: Document all methods, procedures, and results in detail to ensure reproducibility.[10]

By combining a strong scientific rationale with meticulous experimental execution, researchers can effectively elucidate the therapeutic potential of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals. Recognizing that challenges can arise during multi-step syntheses, we have structured this document to provide not just protocols, but also in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in fundamental chemical principles to help you navigate potential issues and achieve a successful synthesis.

Proposed Synthetic Pathway

The synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid can be efficiently achieved via a two-step process. The pathway begins with a Perkin condensation to form an α,β-unsaturated carboxylic acid, followed by a catalytic hydrogenation to yield the desired saturated propanoic acid. This route is selected for its reliability and the use of common, well-understood reactions in organic synthesis.

G cluster_0 Step 1: Perkin Condensation cluster_1 Step 2: Catalytic Hydrogenation start 4-Methoxy-3-methylbenzaldehyde + Acetic Anhydride intermediate 3-(4-Methoxy-3-methylphenyl)propenoic acid (Cinnamic Acid Derivative) start->intermediate Heat product 3-(4-Methoxy-3-methylphenyl)propanoic acid (Final Product) intermediate->product intermediate->product catalyst1 Base Catalyst (e.g., Sodium Acetate) catalyst1->start catalyst2 Catalyst (e.g., Pd/C) catalyst2->intermediate reagent2 H₂ Gas reagent2->intermediate

Caption: Proposed two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Perkin Condensation
Question: My Perkin condensation reaction shows a very low yield or fails to proceed. What are the common causes?

Answer: A low yield in the Perkin reaction is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or the nature of the base catalyst.

The mechanism of the Perkin reaction involves the formation of an enolate from the acid anhydride, which is facilitated by a base catalyst. This enolate then attacks the aromatic aldehyde.[1][2] Any disruption in this sequence will hinder the reaction.

G problem Low Yield in Perkin Condensation cause1 Moisture in Reagents problem->cause1 Possible Cause cause2 Ineffective Base Catalyst problem->cause2 Possible Cause cause3 Suboptimal Temperature problem->cause3 Possible Cause solution1 Thoroughly dry anhydride and sodium acetate before use. Use anhydrous solvent. cause1->solution1 Solution solution2 Use freshly fused and powdered sodium acetate. Ensure it is the salt of the anhydride's acid. cause2->solution2 Solution solution3 Maintain a high temperature (180-200 °C), as the reaction has a high activation energy. cause3->solution3 Solution

Caption: Troubleshooting logic for the Perkin Condensation step.

Detailed Breakdown of Causes and Solutions:

  • Moisture Contamination: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. This not only consumes the anhydride but also introduces a protic species that can quench the necessary enolate intermediate. The base catalyst (sodium acetate) is also hygroscopic.

    • Solution: Ensure all glassware is oven-dried. Use a freshly opened bottle of acetic anhydride or distill it before use. The sodium acetate should be fused (melted to drive off water) and finely powdered just before the reaction.

  • Ineffective Base Catalyst: The alkali salt of the acid (e.g., sodium acetate) acts as the base catalyst.[1] Its effectiveness is paramount.

    • Solution: As mentioned, using freshly fused and powdered sodium acetate is critical. Commercially available anhydrous sodium acetate can still absorb moisture. It is also a common mistake to use a base that is not the salt of the corresponding acid anhydride; for the Perkin reaction with acetic anhydride, sodium acetate is the correct choice.

  • Suboptimal Reaction Temperature: The Perkin reaction typically requires high temperatures (often 180-200 °C) to proceed at a reasonable rate.

    • Solution: Ensure your heating mantle and thermometer are calibrated correctly. The reaction mixture is often a thick slurry, so efficient magnetic or mechanical stirring is necessary to ensure even heat distribution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Catalytic Hydrogenation
Question: The hydrogenation of the cinnamic acid derivative is slow or incomplete. How can I resolve this?

Answer: Catalytic hydrogenation is a surface reaction that depends on the catalyst's activity, hydrogen availability, and substrate purity.

Troubleshooting Summary Table:

Potential Problem Underlying Cause Recommended Solution
Incomplete Reaction Catalyst PoisoningTraces of sulfur or halide compounds from previous steps can poison the Palladium catalyst. Purify the cinnamic acid derivative by recrystallization before hydrogenation.
Inactive CatalystThe Pd/C catalyst may be old or have been improperly handled (exposed to air for too long). Use a fresh batch of catalyst from a reputable supplier.
Slow Reaction Rate Insufficient H₂ PressureThe reaction rate is often dependent on hydrogen pressure. Ensure your system is leak-free and operate at a safe, recommended pressure (e.g., 50 psi or as per your equipment's safety limits).
Poor Mass TransferThe hydrogen gas must effectively dissolve in the solvent to reach the catalyst surface. Use vigorous stirring and an appropriate solvent (e.g., Ethanol, Ethyl Acetate).[3]

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to 3-(4-Methoxy-3-methylphenyl)propanoic acid?

While the Perkin/Hydrogenation route is robust, other methods exist. One common alternative is a Heck coupling between 4-iodo-1-methoxy-2-methylbenzene and acrylic acid, followed by hydrogenation. Another approach involves the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto-acid.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation. Based on analogous compounds like 3-(4-Methoxyphenyl)propionic acid[4], the expected proton NMR spectrum in CDCl₃ would show:

    • A singlet for the methoxy group (-OCH₃) around 3.8 ppm.

    • A singlet for the aromatic methyl group (-CH₃) around 2.2 ppm.

    • Aromatic protons in the 6.7-7.1 ppm range.

    • Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid side chain, typically between 2.6 and 3.0 ppm.

    • A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm, which is D₂O exchangeable.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₁H₁₄O₄ = 210.23 g/mol ).[5]

  • Melting Point: A sharp melting point range for a crystalline solid indicates high purity.

Q3: What specific safety precautions should be taken during this synthesis?

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing gloves, safety goggles, and a lab coat.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C can ignite solvents if exposed to air while dry). Ensure all equipment is properly grounded. Never allow the catalyst to dry in the presence of air. The reaction should be conducted behind a safety shield.

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxy-3-methylphenyl)propenoic acid
  • Reagent Preparation: Place 15 g of anhydrous sodium acetate in a round-bottom flask and heat it with a flame under vacuum to melt (fuse) it, driving off any residual moisture. Let it cool under vacuum and then quickly grind it into a fine powder.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 4-methoxy-3-methylbenzaldehyde (0.1 mol), the freshly fused sodium acetate (0.15 mol), and acetic anhydride (0.3 mol).

  • Reaction: Heat the reaction mixture in an oil bath to 180 °C with vigorous stirring for 8 hours.

  • Work-up: Allow the mixture to cool slightly and then pour it into a large beaker containing 500 mL of water. Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

  • Isolation: If the product crystallizes upon cooling, filter the mixture. If it remains oily, perform a steam distillation to remove any unreacted aldehyde. The desired acid will remain.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid
  • Reaction Setup: In a Parr hydrogenation apparatus or a similar setup, dissolve the 3-(4-Methoxy-3-methylphenyl)propenoic acid (0.05 mol) in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol% of the substrate) to the solution. Safety Note: Add the catalyst under a stream of nitrogen or argon to prevent ignition.

  • Hydrogenation: Seal the apparatus, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure no longer decreases.

  • Work-up: Carefully vent the hydrogen gas and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should be kept wet with water to prevent ignition and disposed of properly.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

References

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). Available from: [Link]

  • ResearchGate. New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. (2015). Available from: [Link]

  • ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2023). Available from: [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid. WebBook. Available from: [Link]

  • YouTube. Perkin's Reaction Problems | Reaction Practice Questions Series | MH-SET NE-SLET 2024. (2024). Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2022). Available from: [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • ResearchGate. (PDF) 3-(4-Methoxybenzoyl)propionic acid. (2008). Available from: [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

  • National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

  • ResearchGate. The Perkin Reaction and Related Reactions. Available from: [Link]

  • HMDB. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). (2017). Available from: [Link]

  • YouTube. Perkin Reaction. (2020). Available from: [Link]

  • precisionFDA. 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during its preparation. Our guidance is grounded in established reaction mechanisms and process optimization principles to ensure you can confidently navigate your experimental challenges.

Overview of Synthetic Strategies

The synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid typically involves a two-stage process: first, the formation of a C=C double bond to create the corresponding cinnamic acid derivative, followed by the reduction of this double bond. Two prevalent methods for the initial C-C bond formation are the Perkin reaction and the Mizoroki-Heck reaction.

  • Perkin Reaction Route: This classic method involves the condensation of 4-methoxy-3-methylbenzaldehyde with an aliphatic acid anhydride (e.g., propanoic anhydride) in the presence of a weak base.[1][2][3][4] This forms 2-methyl-3-(4-methoxy-3-methylphenyl)acrylic acid, which is then reduced.

  • Mizoroki-Heck Reaction Route: A more modern approach uses a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-iodo-2-methylanisole) with an alkene like ethyl acrylate.[5][6] The resulting ester is then hydrolyzed and the double bond is reduced.

This guide will focus primarily on troubleshooting these common pathways.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My Perkin-type condensation of 4-methoxy-3-methylbenzaldehyde with propanoic anhydride results in a low yield (<40%). What are the primary factors to investigate?

Answer: Low yields in the Perkin reaction are a common issue, often stemming from suboptimal conditions or competing side reactions.[1] Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inadequate Reaction Temperature and Time: The Perkin reaction requires high temperatures (typically 150-180°C) to proceed efficiently, as it involves the formation of a relatively stable enolate from the anhydride.[1] Insufficient heat or short reaction times will lead to incomplete conversion.

    • Solution: Ensure your reaction temperature is consistently maintained. For a typical setup with propanoic anhydride and sodium propionate, aim for 170-180°C for 5-8 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the aldehyde spot has been consumed.

  • Cause 2: Presence of Moisture: The base catalyst (e.g., sodium or potassium acetate/propionate) and the anhydride are sensitive to moisture. Water can hydrolyze the anhydride and deactivate the base, halting the reaction.

    • Solution: Use freshly dried, anhydrous base (e.g., dry sodium propionate in an oven at 110°C for several hours before use). Ensure all glassware is flame-dried or oven-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 3: Incorrect Base or Stoichiometry: The base plays a crucial role in forming the enolate from the anhydride.[3] Using a base that is too strong can promote self-condensation of the aldehyde (if it has α-hydrogens) or other side reactions. The molar ratio is also critical.

    • Solution: The alkali salt of the acid corresponding to the anhydride is the ideal catalyst (e.g., sodium propionate with propanoic anhydride).[2] A slight excess of the anhydride (1.5-2.0 equivalents) and a near-stoichiometric amount of the base (0.8-1.0 equivalents) relative to the aldehyde is a good starting point.

  • Cause 4: Self-Condensation of Anhydride: Propanoic anhydride can undergo self-condensation, especially during prolonged heating, which consumes the reagent and complicates purification.[7]

    • Solution: Avoid unnecessarily long reaction times. Once TLC indicates the aldehyde is consumed, proceed to the workup. Using a milder base like triethylamine can sometimes reduce side reactions, though it may require slightly different conditions.

Question: I'm using a Heck reaction to couple 4-iodo-2-methylanisole with ethyl acrylate, but the yield is poor and I observe significant amounts of homocoupled biaryl impurity. How can I optimize this?

Answer: The Mizoroki-Heck reaction is powerful but highly dependent on the fine-tuning of its components: the catalyst, ligands, base, and solvent.[5][8][9]

  • Cause 1: Catalyst Inactivity or Low Loading: The Pd(0) species is the active catalyst. If your catalyst precursor (e.g., Pd(OAc)₂) doesn't efficiently reduce to Pd(0) or if the active catalyst decomposes, the reaction will stall.

    • Solution:

      • Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is a robust and common precatalyst.[10] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[5]

      • Ligand Selection: Phosphine ligands are crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle.[6] For electron-rich aryl halides, a bulkier, electron-donating phosphine ligand like tri-tert-butylphosphine or P(o-tolyl)₃ can improve yields. Start with triphenylphosphine (PPh₃) at a Pd:Ligand ratio of 1:2 to 1:4.

      • Catalyst Loading: While loadings can be low, start with 1-2 mol% of the palladium precursor to ensure sufficient catalytic activity before optimizing further.

  • Cause 2: Inappropriate Base Selection: The base is required to regenerate the Pd(0) catalyst at the end of the cycle.[11] An incorrect choice can lead to poor turnover.

    • Solution: Organic bases like triethylamine (Et₃N) are common. However, for some systems, an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) provides better results.[9][12] Triethylamine is often a good starting point for reactions with aryl iodides.

  • Cause 3: Solvent Effects: The solvent must solubilize all components and is often a high-boiling polar aprotic solvent.

    • Solution: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) are standard solvents for the Heck reaction.[9][10] Ensure the solvent is anhydrous.

  • Cause 4: Homocoupling (Glaser-Hay type side reaction): This side reaction is often promoted by oxygen.

    • Solution: Thoroughly degas your reaction mixture before heating. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintaining a positive inert gas pressure throughout the reaction is critical.

Optimized Heck Reaction Conditions

The following table provides a starting point for optimizing the Heck coupling of an aryl halide with an acrylate.

ParameterRecommended ConditionRationale & Reference
Catalyst Pd(OAc)₂ (1-2 mol%)Robust and common precatalyst.[10]
Ligand PPh₃ (2-4 mol%)Stabilizes the active Pd(0) species.[5]
Base Et₃N or K₂CO₃ (1.5-2.0 eq)Regenerates the catalyst; choice can be substrate-dependent.[9][12]
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvent facilitates the reaction.[9]
Temperature 100-140 °CSufficient thermal energy for oxidative addition and elimination steps.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling side reactions.

Question: The final reduction step of the intermediate cinnamic acid derivative is incomplete, leaving impurities in my final product. What is the best way to ensure full conversion?

Answer: Incomplete reduction is typically due to catalyst poisoning, insufficient hydrogen pressure, or suboptimal reaction time. The most common method is catalytic hydrogenation.

  • Method: Catalytic Hydrogenation

    • Catalyst: Use Palladium on Carbon (10% Pd/C) at a loading of 5-10% w/w relative to your substrate.

    • Solvent: A protic solvent like ethanol or ethyl acetate is ideal. Ensure the substrate is fully dissolved.

    • Procedure:

      • Dissolve the cinnamic acid derivative in the solvent in a flask suitable for hydrogenation.

      • Carefully add the Pd/C catalyst.

      • Purge the vessel with hydrogen gas (a balloon is sufficient for small scale, while a Parr shaker is used for larger scales).

      • Stir vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

      • Monitor the reaction by TLC. The disappearance of the starting material spot indicates completion. This can take anywhere from 2 to 24 hours.

    • Troubleshooting: If the reaction stalls, the catalyst may be poisoned. You can try filtering the mixture through Celite® to remove the old catalyst and adding a fresh batch. For substrates with sulfur-containing functional groups (not applicable here, but a general tip), specific poison-resistant catalysts may be needed. A simple hydrogenation of a cinnamic acid derivative to a propanoic acid is also described in the literature.[13]

Frequently Asked Questions (FAQs)

Q1: Which of the two main synthetic routes (Perkin vs. Heck) is generally preferred?

A1: The choice often depends on the available starting materials and scale.

  • The Perkin Reaction uses more traditional, often cheaper bulk reagents but requires high temperatures and can sometimes have lower yields due to side reactions.[1][14]

  • The Mizoroki-Heck Reaction is more versatile and often gives higher yields under milder conditions, but requires a more expensive palladium catalyst and ligands.[6] For process development and scalability where cost and atom economy are critical, significant optimization of the Heck reaction to lower catalyst loading is common.[8][15]

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.

Q3: What are the key analytical characteristics for the final product, 3-(4-Methoxy-3-methylphenyl)propanoic acid?

A3: Confirmation of the final product should be done using a combination of techniques:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the two methylene groups of the propanoic acid chain, plus the acidic proton.

  • ¹³C NMR: Will show the corresponding carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: What are the best practices for handling and storing the starting materials like 4-methoxy-3-methylbenzaldehyde and 4-iodo-2-methylanisole?

A4: Aldehydes can be sensitive to air oxidation, slowly converting to carboxylic acids. It's best to store 4-methoxy-3-methylbenzaldehyde under an inert atmosphere, refrigerated, and protected from light. Aryl iodides are generally more stable but should also be stored in a cool, dark place to prevent slow decomposition. Always use reagents that appear clean and have not discolored.

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction and Subsequent Hydrogenation

Step A: Synthesis of 2-methyl-3-(4-methoxy-3-methylphenyl)acrylic acid

  • Combine 4-methoxy-3-methylbenzaldehyde (1 eq), propanoic anhydride (2.0 eq), and anhydrous sodium propionate (0.9 eq) in a flame-dried round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 175°C and maintain for 6 hours with stirring.

  • Allow the reaction to cool to approximately 100°C and slowly add a 10% aqueous sodium carbonate solution until the mixture is alkaline.

  • Heat the mixture to boiling for 15 minutes to hydrolyze any remaining anhydride.

  • Filter the hot solution to remove any polymeric byproducts.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until precipitation is complete.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to purify.

Step B: Reduction to 3-(4-Methoxy-3-methylphenyl)propanoic acid

  • Dissolve the purified acrylic acid derivative from Step A in ethanol (approx. 10 mL per gram of substrate).

  • Add 10% Palladium on Carbon (Pd/C) (5% w/w).

  • Place the mixture under a hydrogen atmosphere (e.g., H₂ balloon) and stir vigorously at room temperature for 4-12 hours.

  • Monitor reaction completion by TLC.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final product.

Visualizations

General Synthesis Workflow

G cluster_0 Stage 1: C-C Bond Formation (Perkin Reaction) cluster_1 Stage 2: Reduction cluster_2 Purification start1 4-methoxy-3-methylbenzaldehyde + Propanoic Anhydride reac1 Heat (175°C) + Base (NaOPr) start1->reac1 prod1 Intermediate: 2-methyl-3-(4-methoxy-3-methylphenyl)acrylic acid reac1->prod1 reac2 Catalytic Hydrogenation (H₂, Pd/C) prod1->reac2 prod2 Final Product: 3-(4-Methoxy-3-methylphenyl)propanoic acid reac2->prod2 workup Workup & Recrystallization prod2->workup final Purified Product workup->final

Caption: General workflow for the synthesis via the Perkin reaction route.

Mizoroki-Heck Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex Alkene Coordination pd_complex->alkene_complex Alkene Association insertion_prod Migratory Insertion Product alkene_complex->insertion_prod Migratory Insertion beta_elim β-Hydride Elimination Product insertion_prod->beta_elim β-Hydride Elimination beta_elim->pd0 Reductive Elimination (+ Base) product_out Product (Substituted Alkene) beta_elim->product_out hx_out H-X beta_elim->hx_out

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

References

  • Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(11), 1979-1987. [Link]

  • ResearchGate. (2023). Optimization of conditions for the Heck reaction. [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22335-22361. [Link]

  • Felpin, F. X., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

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  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(2). [Link]

  • Li, J., et al. (2022). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 87(17), 11847-11858. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2,3-dimethyl-4-methoxybenzoyl)propionic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2297. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

  • Dippy, J. F. J., & Evans, R. M. (1950). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 72(6), 2795-2798. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • iChemical. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. [Link]

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Technical Support Center: Stability of 3-(4-Methoxy-3-methylphenyl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability in solution, offering field-proven insights and scientifically grounded protocols to ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3-(4-Methoxy-3-methylphenyl)propanoic acid. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying scientific principles.

Issue 1: Unexpected Precipitation of the Compound from Aqueous Solution

Scenario: You've prepared a stock solution of 3-(4-Methoxy-3-methylphenyl)propanoic acid in an aqueous buffer (e.g., PBS, pH 7.4), and upon storage or a change in temperature, a precipitate has formed.

Root Cause Analysis: The solubility of substituted phenylpropanoic acids in aqueous solutions is highly dependent on pH.[1] The carboxylic acid moiety has a pKa value that, when the solution pH is close to or below it, will be protonated, rendering the molecule less soluble in water. The molecule's aromatic ring and methyl/methoxy substituents also contribute to its hydrophobicity.

Troubleshooting Protocol:

  • Verify Solution pH: Measure the pH of your solution. If it has drifted downwards, the carboxylic acid group may have become protonated, reducing its solubility.

  • Adjust pH: If the pH is acidic, carefully add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. The compound should redissolve as the carboxylic acid is deprotonated to the more soluble carboxylate form. Aim for a pH at least 1-2 units above the predicted pKa of the carboxylic acid.

  • Consider a Co-solvent: If adjusting the pH is not an option for your experimental design, consider preparing your stock solution in a water-miscible organic solvent such as ethanol or acetone before diluting it into your aqueous buffer.[1] This can help maintain solubility at lower concentrations.

  • Gentle Warming: In some cases, gentle warming of the solution in a water bath while stirring can help redissolve the precipitate. However, be cautious, as excessive heat may promote degradation.

Workflow for Solubility Troubleshooting:

start Precipitate Observed in Aqueous Solution check_ph Measure pH of the Solution start->check_ph is_ph_low Is pH near or below predicted pKa? check_ph->is_ph_low adjust_ph Adjust pH upwards with dilute base is_ph_low->adjust_ph Yes consider_cosolvent Prepare concentrated stock in a water-miscible organic solvent (e.g., ethanol) is_ph_low->consider_cosolvent No redissolved Compound Redissolves adjust_ph->redissolved no_change Precipitate remains dilute_stock Dilute stock into aqueous buffer consider_cosolvent->dilute_stock final_check Observe for precipitation dilute_stock->final_check final_check->redissolved

Caption: Decision workflow for addressing precipitation issues.

Issue 2: Suspected Degradation of the Compound in Solution Over Time

Scenario: You observe a loss of activity, a change in the solution's appearance (e.g., color change), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC/MS) after storing a solution of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Root Cause Analysis: While generally stable, substituted phenylpropanoic acids can be susceptible to oxidative degradation, particularly with prolonged exposure to light, oxygen, and certain metal ions.[2] The methoxy group on the phenyl ring can also be a site for oxidative cleavage under harsh conditions.

Preventative and Diagnostic Protocol:

  • Control Storage Conditions: Store solutions in a cool, dark place.[3][4] Using amber vials can protect the compound from photodegradation. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize thermal degradation.

  • Use High-Purity Solvents: Ensure that all solvents are of high purity and free from oxidizing contaminants. If preparing aqueous solutions, use freshly prepared buffers.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Analytical Confirmation of Degradation:

    • Methodology: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Procedure:

      • Prepare a fresh solution of 3-(4-Methoxy-3-methylphenyl)propanoic acid and immediately analyze it to establish a baseline (t=0) chromatogram and concentration.

      • Store the solution under your typical experimental conditions.

      • At regular intervals (e.g., 24, 48, 72 hours), inject an aliquot of the stored solution into the analytical system.

      • Compare the chromatograms over time. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

Potential Degradation Pathway Visualization:

parent 3-(4-Methoxy-3-methylphenyl)propanoic acid degradation_products Degradation Products (e.g., phenolic compounds, cleaved side chain) parent->degradation_products Oxidation oxidative_stress Oxidative Stress (e.g., light, O₂, metal ions) oxidative_stress->parent

Caption: Generalized oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 3-(4-Methoxy-3-methylphenyl)propanoic acid?

A1: For high concentration stock solutions, organic solvents such as ethanol and acetone are suitable.[1] The compound is sparingly soluble in water.[1] When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The primary influence of pH is on the solubility of the compound, as discussed in the troubleshooting guide. Extreme pH values (highly acidic or highly alkaline) combined with elevated temperatures could potentially lead to hydrolysis of the methoxy group, although this is generally not a concern under typical experimental conditions.

Q3: What are the optimal storage conditions for solutions of 3-(4-Methoxy-3-methylphenyl)propanoic acid?

A3: For optimal stability, solutions should be stored in tightly sealed containers in a cool, dry, and dark place.[3][4][5] For long-term storage, aliquoting and freezing at -20°C or below is recommended to prevent repeated freeze-thaw cycles.

Storage Duration Recommended Temperature Container Atmosphere
Short-term (< 1 week)2-8°CTightly sealed amber vialNormal
Long-term (> 1 week)-20°C or -80°CTightly sealed amber vialInert (e.g., Argon)

Q4: Are there any known incompatibilities for this compound in solution?

A4: Yes, 3-(4-Methoxy-3-methylphenyl)propanoic acid is incompatible with strong oxidizing agents.[2][3] Contact with these substances can lead to rapid degradation of the compound. Ensure that all glassware and reagents are free from such contaminants.

Q5: How can I confirm the identity and purity of my compound if I suspect an issue?

A5: Standard analytical techniques can be used to confirm the identity and purity of 3-(4-Methoxy-3-methylphenyl)propanoic acid. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[6]

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and relative areas of peaks in a chromatogram.

References

  • NIST. 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. [Link]

Sources

Navigating the Solubility Labyrinth of 3-(4-Methoxy-3-methylphenyl)propanoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide, curated by a Senior Application Scientist, is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound. We understand that reproducible and accurate experimental results hinge on the complete dissolution of your compound of interest. This document will equip you with the knowledge and practical protocols to navigate these challenges effectively.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the physicochemical properties of 3-(4-Methoxy-3-methylphenyl)propanoic acid is paramount.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white solid[1]
Predicted pKa ~4.7[2][3]
Predicted XlogP 2.0

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the solution. Its predicted XlogP value indicates a lipophilic nature, suggesting poor aqueous solubility and a preference for organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues you may encounter during your experiments.

Q1: My 3-(4-Methoxy-3-methylphenyl)propanoic acid is not dissolving in water. What should I do?

This is an expected behavior due to the compound's hydrophobic nature. Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is often unsuccessful.

Initial Troubleshooting Steps:

  • Organic Solvents: The compound exhibits moderate to good solubility in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] For many in vitro applications, preparing a concentrated stock solution in an organic solvent is the first and most crucial step.

  • pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions can be dramatically increased by raising the pH.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

This is a common phenomenon known as "salting out" or precipitation upon dilution. The high concentration of the compound in the organic stock is no longer soluble when the solution becomes predominantly aqueous.

Troubleshooting Workflow for Precipitation from Stock Solution:

Caption: Troubleshooting workflow for compound precipitation from a stock solution.

In-Depth Solubilization Protocols

For more persistent solubility issues, the following detailed protocols offer robust solutions.

Protocol 1: Solubilization by pH Adjustment

The carboxylic acid moiety of 3-(4-Methoxy-3-methylphenyl)propanoic acid can be deprotonated to its more soluble carboxylate salt form at a pH above its pKa. With a predicted pKa of approximately 4.7, adjusting the pH of your aqueous solution to a value of 6.7 or higher should significantly increase its solubility.[2][3]

Step-by-Step Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

  • Initial Suspension: Suspend the compound in a volume of purified water or your desired buffer that is approximately 80% of your final target volume.

  • pH Adjustment: While stirring vigorously, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH increases and surpasses the pKa of the compound, you will observe the solid material dissolving. Continue to add the basic solution until all of the compound is dissolved and the desired final pH is reached.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add the remaining volume of water or buffer to reach your final target volume.

  • Verification: It is good practice to re-check the pH after bringing the solution to its final volume and adjust if necessary.

Causality: By increasing the pH, you are shifting the equilibrium from the less soluble protonated form (R-COOH) to the more soluble deprotonated carboxylate form (R-COO⁻). This is governed by the Henderson-Hasselbalch equation, which dictates that at a pH two units above the pKa, the compound will be approximately 99% in its ionized, more soluble form.[4][5]

Protocol 2: Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration (v/v)Notes
Ethanol 5-20%Generally well-tolerated in many biological assays.
DMSO 1-10%A powerful solvent, but can have effects on cell-based assays. Always run a vehicle control.
PEG 400 5-25%A less volatile and often less toxic alternative to other organic solvents.

Step-by-Step Protocol for Co-solvent Use:

  • Prepare a Concentrated Stock: Dissolve the 3-(4-Methoxy-3-methylphenyl)propanoic acid in 100% of your chosen co-solvent to create a high-concentration stock solution.

  • Prepare the Final Solution: Add the appropriate volume of your stock solution to your aqueous buffer to achieve the desired final concentration of both the compound and the co-solvent. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself.

Protocol 3: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. For a molecule with the aromatic structure of 3-(4-Methoxy-3-methylphenyl)propanoic acid, β-cyclodextrins and their derivatives are often effective.[6]

Step-by-Step Protocol for Cyclodextrin Inclusion Complex Formation (Kneading Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of 3-(4-Methoxy-3-methylphenyl)propanoic acid to your chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin).

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • Incorporation of the Compound: Gradually add the powdered 3-(4-Methoxy-3-methylphenyl)propanoic acid to the paste while continuously kneading with a pestle.

  • Kneading: Continue to knead the mixture for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Reconstitution: The resulting powder is the inclusion complex, which should have enhanced aqueous solubility. This powder can then be dissolved in your desired aqueous buffer.

Mechanism of Action: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the non-polar phenyl and methyl groups of the 3-(4-Methoxy-3-methylphenyl)propanoic acid, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic compound and increasing its solubility in the aqueous environment.[6][7]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Cloudiness or Precipitation After pH Adjustment The pH has drifted back below the pKa, or the buffer capacity is insufficient.Re-adjust the pH. For long-term stability, consider using a buffer with a pKa closer to your target pH to ensure adequate buffering capacity.
Phase Separation with Co-solvents The concentration of the co-solvent is too high, leading to immiscibility with the aqueous phase.Reduce the percentage of the co-solvent. Refer to a miscibility chart for your specific co-solvent and aqueous system.
Compound Crashes Out of Solution Over Time The solution is supersaturated and thermodynamically unstable.Prepare fresh solutions before each experiment. Consider using a lower concentration or a more robust solubilization method like cyclodextrin complexation.

Safety and Handling

As a responsible scientist, proper safety precautions are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling 3-(4-Methoxy-3-methylphenyl)propanoic acid and the solvents used for its dissolution.

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place.

This guide provides a comprehensive starting point for addressing the solubility challenges of 3-(4-Methoxy-3-methylphenyl)propanoic acid. By systematically applying these principles and protocols, you can ensure the successful preparation of your experimental solutions, leading to more reliable and reproducible results.

References

  • Gunda, I. The pKa in Organic Chemistry. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. 7.24: Calculating pH of Buffer Solutions- Henderson-Hasselbalch equation. [Link]

  • Miyachi, H., et al. Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 2003. [Link]

  • Suh, Y.-G., et al. Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry, 2008. [Link]

  • LibreTexts Chemistry. 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]

  • Gattefossé. Lipid-based formulations. [Link]

  • KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • imChem. HPLC buffer precipitation - TECHNICAL NOTES. [Link]

  • ResearchGate. Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor α/δ Dual Agonists. | Request PDF. [Link]

  • European Medicines Agency. Questions and answers on cyclodextrins used as excipients in medicinal products for human use. [Link]

  • ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • NIH National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. [Link]

  • NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Symmetric. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • NIST. 3-(4-Methoxyphenyl)propionic acid. [Link]

  • PubChemLite. 3-(4-methoxy-3-methylphenyl)propanoic acid (C11H14O3). [Link]

  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

  • NIH National Center for Biotechnology Information. Lipid-Based Drug Delivery Systems. [Link]

  • NIH National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • University of Rochester. Carboxylic Acid Unknowns and Titration. [Link]

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. [Link]

  • HMDB. Showing metabocard for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039427). [Link]

  • HMDB. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). [Link]

  • NIST. Propanoic acid, 3-methoxy-, methyl ester. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.

The most reliable and scalable approach to synthesizing 3-(4-Methoxy-3-methylphenyl)propanoic acid involves a two-step sequence:

  • Step 1: Friedel-Crafts Acylation of 2-methylanisole with succinic anhydride to form the intermediate, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.

  • Step 2: Ketone Reduction of the intermediate to yield the final product. We will discuss two primary methods for this transformation: the Clemmensen Reduction (acidic conditions) and the Wolff-Kishner Reduction (basic conditions).

This guide is structured to address potential issues you might encounter in each of these stages.

Experimental Workflow Overview

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Workflow Overall Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Start 2-Methylanisole + Succinic Anhydride Catalyst AlCl3 (Lewis Acid) Start->Catalyst Solvent (e.g., Nitrobenzene or CS2) Intermediate 4-(4-Methoxy-3-methylphenyl) -4-oxobutanoic acid Catalyst->Intermediate Reduction_Clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) Intermediate->Reduction_Clemmensen Acidic Conditions Reduction_WolffKishner Wolff-Kishner Reduction (H2NNH2, KOH, High-Boiling Solvent) Intermediate->Reduction_WolffKishner Basic Conditions Final_Product 3-(4-Methoxy-3-methylphenyl) propanoic acid Reduction_Clemmensen->Final_Product Reduction_WolffKishner->Final_Product

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Part 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid (commonly AlCl₃), attacks the electron-rich 2-methylanisole ring.[1] The methoxy and methyl groups are ortho, para-directing activators. The bulky methyl group and the strongly activating methoxy group will primarily direct the acylation to the position para to the methoxy group.

Question: My Friedel-Crafts acylation has a very low yield or failed completely. What are the common causes?

Answer:

Low yields in this step are typically traced back to issues with reagents, the catalyst, or reaction conditions.

  • Probable Cause 1: Inactive Catalyst (AlCl₃).

    • Explanation: Aluminum chloride is extremely hygroscopic and reacts violently with water. Moisture in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive and halting the generation of the necessary acylium electrophile.

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) before use.

      • Use a fresh, unopened container of anhydrous AlCl₃. If the AlCl₃ appears clumpy or discolored, it has likely been exposed to moisture.

      • Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent if you suspect water contamination.

  • Probable Cause 2: Dealkylation of the Methoxy Group.

    • Explanation: A common side reaction with anisole derivatives and strong Lewis acids like AlCl₃ is the cleavage of the methyl ether to form a phenol.[2] This phenolic product is less reactive or may react undesirably. This is often exacerbated by elevated temperatures.

    • Solution:

      • Maintain a low reaction temperature. Add the AlCl₃ portion-wise while cooling the reaction mixture in an ice bath (0-5 °C).

      • After the initial addition, allow the reaction to proceed at room temperature, but avoid excessive heating unless necessary. A historical procedure for a similar reaction suggests running it at room temperature for 48 hours.[3]

      • Consider using a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, which are less prone to causing dealkylation.[2][4]

  • Probable Cause 3: Incorrect Stoichiometry of AlCl₃.

    • Explanation: More than two equivalents of AlCl₃ are required. The first equivalent coordinates with the carbonyl group of the succinic anhydride to form the acylium ion. The second equivalent coordinates with the newly formed ketone product, and a third coordinates with the methoxy group of the starting material. This complexation deactivates the product towards further acylation but requires a stoichiometric excess of the catalyst.

    • Solution: Use at least 2.5-3.0 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride or 2-methylanisole).

  • Probable Cause 4: Poor Quality Starting Materials.

    • Explanation: Impurities in 2-methylanisole or succinic anhydride can interfere with the reaction.

    • Solution: Purify the 2-methylanisole by distillation if its purity is questionable. Ensure the succinic anhydride is dry and of high purity.

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃ (fresh)Highly effective Lewis acid for generating the acylium ion.
Catalyst Stoichiometry 2.5 - 3.0 equivalentsRequired to activate the anhydride and complex with product/starting material.
Solvent Nitrobenzene, Dichloromethane, or Carbon Disulfide (anhydrous)Solubilizes reagents. Nitrobenzene can help moderate reactivity.
Temperature 0-5 °C during AlCl₃ addition, then room temp.Minimizes dealkylation side reaction and controls exotherm.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the AlCl₃ catalyst.

Question: I'm observing the formation of multiple products or isomers. What is happening?

Answer:

While the electronics of 2-methylanisole strongly favor acylation at the 5-position (para to the methoxy group), some minor isomer formation is possible.

  • Probable Cause: Acylation at the 3-position.

    • Explanation: A small amount of acylation may occur at the position ortho to the methoxy group, although this is sterically hindered by the adjacent methyl group.

    • Solution:

      • Strict temperature control can improve selectivity. Lower temperatures generally favor the thermodynamically preferred para product.

      • Purification by recrystallization or column chromatography after the reaction should effectively separate the major isomer from minor byproducts. The desired keto-acid product is a solid that can be purified by dissolving it in a sodium bicarbonate solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid with HCl.[5]

Part 2: Ketone Reduction

The choice between the Clemmensen and Wolff-Kishner reduction depends on the stability of your molecule to strongly acidic or basic conditions, respectively.[6][7] For the intermediate 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid, both methods are generally viable.

Question: My Clemmensen reduction is incomplete or has a low yield. What went wrong?

Answer:

The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to a methylene group.[8][9] Its heterogeneous nature makes it sensitive to the quality of the reagents and the reaction setup.

  • Probable Cause 1: Poorly Activated Zinc.

    • Explanation: The reaction occurs on the surface of the zinc.[10] An oxide layer on the zinc will prevent the reaction from proceeding efficiently. The amalgamation process (treating zinc with a mercury salt) is crucial for creating a clean, active surface.

    • Solution:

      • Prepare fresh zinc amalgam immediately before use. This typically involves washing zinc dust or granules with dilute HCl to remove oxides, followed by brief treatment with an aqueous solution of mercury(II) chloride.

      • Ensure vigorous stirring throughout the reaction to maintain good contact between the organic substrate, the aqueous acid, and the solid zinc amalgam.

  • Probable Cause 2: Insufficient Acid Concentration.

    • Explanation: The reaction requires strongly acidic conditions. The concentration of HCl will decrease as the reaction consumes protons.

    • Solution: Use concentrated hydrochloric acid. During the course of the reaction (which often requires several hours of reflux), it may be necessary to add additional portions of concentrated HCl to maintain the acidic environment.

  • Probable Cause 3: Substrate Precipitation.

    • Explanation: The keto-acid may not be fully soluble in the aqueous HCl. If it precipitates from the solution, it cannot react effectively at the zinc surface.

    • Solution: Add a co-solvent like toluene or ethanol to increase the solubility of the organic substrate in the reaction mixture. Ensure the mixture is heated to reflux to further aid solubility.

Question: My Wolff-Kishner reduction is not working, and I'm recovering my starting material.

Answer:

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by base-catalyzed elimination of N₂ gas at high temperatures.[11][12]

  • Probable Cause 1: Insufficient Temperature.

    • Explanation: The decomposition of the hydrazone intermediate requires high temperatures, typically 180-200 °C.[13] This is necessary to drive the irreversible elimination of nitrogen gas.

    • Solution:

      • Use a high-boiling solvent such as diethylene glycol or triethylene glycol.

      • Ensure your reaction setup can safely reach and maintain the required temperature. After the initial formation of the hydrazone (often done at a lower temperature), distill off any water and lower-boiling components before heating to the final reduction temperature. This is a key feature of the Huang-Minlon modification, which improves reaction times and yields.[12]

  • Probable Cause 2: Water in the Reaction Mixture.

    • Explanation: The final, high-temperature elimination step is driven by a strong base (like KOH or potassium tert-butoxide). Water can interfere with the basicity of the system and prevent the reaction from reaching completion.

    • Solution: As mentioned above, it is critical to remove water from the reaction mixture after the initial hydrazone has formed and before proceeding to the high-temperature elimination step.

  • Probable Cause 3: Ineffective Base.

    • Explanation: A strong base is required to deprotonate the hydrazone.

    • Solution: Use a sufficient excess of a strong base like potassium hydroxide (KOH). Ensure the KOH is fully dissolved in the high-boiling solvent before the high-temperature stage.

Troubleshooting_Reduction Troubleshooting the Ketone Reduction Step cluster_clemmensen Clemmensen Issues cluster_wolff_kishner Wolff-Kishner Issues Problem Low Yield in Reduction Step C1 Inactive Zinc Problem->C1 Check Zn Activation C2 Low Acid Conc. Problem->C2 Add more conc. HCl C3 Substrate Insolubility Problem->C3 Add co-solvent (Toluene) WK1 Temp Too Low Problem->WK1 Use high-boiling solvent (DEG) WK2 Water Present Problem->WK2 Distill off H2O before final heating WK3 Base Too Weak Problem->WK3 Ensure excess strong base (KOH)

Caption: Decision tree for troubleshooting the ketone reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use propanoyl chloride instead of succinic anhydride in the Friedel-Crafts acylation? A1: Yes, you could use propanoyl chloride and AlCl₃. This would form 1-(4-methoxy-3-methylphenyl)propan-1-one. This intermediate could then be reduced to the corresponding propylbenzene derivative. However, to get to the final propanoic acid, you would need additional oxidation steps, making the route with succinic anhydride more direct and efficient as the carboxylic acid functionality is incorporated from the start.

Q2: Why is the Clemmensen reduction preferred for aryl-alkyl ketones? A2: The Clemmensen reduction is particularly effective for reducing aryl-alkyl ketones, like the intermediate formed from a Friedel-Crafts acylation.[9] The aromatic ring is stable to the strong acidic conditions, and the reaction efficiently removes the carbonyl group that is adjacent to the ring.

Q3: Are there any alternatives to the Clemmensen and Wolff-Kishner reductions? A3: Yes, another common method is catalytic hydrogenation. This involves reacting the ketone with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, often under acidic conditions. This method is milder than the other two but can sometimes be slower and may be sensitive to catalyst poisoning by sulfur-containing impurities.

Q4: How do I purify the final product, 3-(4-Methoxy-3-methylphenyl)propanoic acid? A4: The final product is a carboxylic acid and should be a solid at room temperature. The primary purification method would be recrystallization. A suitable solvent system might be a mixture of water and ethanol, or an organic solvent like toluene. Alternatively, for very high purity, column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be employed.

Q5: My NMR spectrum of the final product looks clean, but the melting point is broad. What could be the issue? A5: A broad melting point typically indicates the presence of impurities, even if they are not obvious in the ¹H NMR spectrum. The most likely impurity would be a small amount of the unreacted keto-acid intermediate. This can be checked by thin-layer chromatography (TLC). Further purification by recrystallization is recommended to sharpen the melting point.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

This protocol is adapted from analogous procedures for Friedel-Crafts acylation with succinic anhydride.[3][5][14]

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (60 g, 0.45 mol) and 150 mL of anhydrous nitrobenzene.

  • Cool the stirred suspension in an ice bath.

  • In a separate beaker, dissolve succinic anhydride (15 g, 0.15 mol) and 2-methylanisole (20.4 g, 0.15 mol) in 50 mL of anhydrous nitrobenzene.

  • Add this solution slowly via the dropping funnel to the cooled AlCl₃ suspension over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours.

  • Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Steam distill the mixture to remove the nitrobenzene solvent.

  • Cool the remaining aqueous solution, and collect the precipitated solid by vacuum filtration.

  • To purify, dissolve the crude solid in a 10% aqueous sodium bicarbonate solution, extract with diethyl ether to remove neutral impurities, and then re-precipitate the keto-acid by slowly adding concentrated HCl until the solution is strongly acidic.

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Clemmensen Reduction to 3-(4-Methoxy-3-methylphenyl)propanoic acid

This protocol is a general procedure for the Clemmensen reduction of an aryl keto-acid.[8]

  • Prepare zinc amalgam by stirring zinc mossy (30 g) with a solution of mercury(II) chloride (3 g) in 50 mL of water and 2 mL of concentrated HCl for 5 minutes. Decant the aqueous solution.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (10 g, 0.045 mol), 50 mL of water, 100 mL of concentrated hydrochloric acid, and 50 mL of toluene.

  • Heat the mixture to a vigorous reflux with efficient stirring.

  • After 1 hour of reflux, add another 25 mL of concentrated HCl through the condenser. Repeat this addition every hour for the next 4 hours (total reflux time of 5 hours).

  • Allow the mixture to cool to room temperature. Separate the toluene layer.

  • Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Combine the organic extracts (toluene and ether), wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain the purified 3-(4-Methoxy-3-methylphenyl)propanoic acid.

References

  • Wikipedia contributors. (2024). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Yarovaya, O. I., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(22), 5369. [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]

  • Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. [Link]

  • ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • NPTEL. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143. [Link]

  • Wikipedia contributors. (2023). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. [Link]

  • Singh, S., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Synthesis, 55(A-U). [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (1995).
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • HTS Biopharma. (n.d.). 3-(4-Methoxybenzoyl)Propionic Acid. [Link]

  • Gáspár, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436–1443. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Al-Zoubi, R. M., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 11(15), 8756–8794. [Link]

  • ResearchGate. (2021). Synthesis routes for 3-hydroxypropionic acid from renewable sources.... [Link]

  • Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.... [Link]

  • precisionFDA. (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. [Link]

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Technical Support Center: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Instead of a rigid protocol, this guide offers a dynamic, problem-oriented approach, focusing on identifying and mitigating common impurities based on the chosen synthetic pathway.

Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize 3-(4-Methoxy-3-methylphenyl)propanoic acid. What are the most common synthetic routes?

A: There are several viable synthetic routes, each with its own set of advantages and potential pitfalls. The three most common pathways start from 2-methylanisole or 4-methoxy-3-methylbenzaldehyde.

  • Route A: Friedel-Crafts Acylation: This route involves the acylation of 2-methylanisole with an agent like succinic anhydride or propanoyl chloride, followed by a reduction of the resulting ketone. It is a robust method for forming the C-C bond directly on the aromatic ring.[1][2]

  • Route B: Perkin Reaction: This classic reaction condenses 4-methoxy-3-methylbenzaldehyde with acetic anhydride in the presence of a weak base to form an unsaturated cinnamic acid derivative.[3][4] This intermediate is then hydrogenated to yield the final product.[5]

  • Route C: Wittig Reaction: Similar to the Perkin route, this pathway starts with 4-methoxy-3-methylbenzaldehyde and uses a phosphorus ylide (a Wittig reagent) to form an α,β-unsaturated ester.[6] Subsequent hydrogenation and ester hydrolysis deliver the target molecule.

Q2: How can I best confirm the identity of a suspected impurity?

A: A multi-pronged analytical approach is recommended for unambiguous identification:

  • LC-MS: This is the workhorse technique. It provides the retention time and the molecular weight of the impurity, which are critical first clues.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental composition and confirm the molecular formula of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated or is present in a significant quantity (>5%), ¹H and ¹³C NMR can provide definitive structural information. Techniques like COSY and HSQC can help elucidate the connectivity.

  • Spiking Study: The most straightforward method. If you suspect a specific impurity (e.g., unreacted starting material), obtain a pure sample of that compound and "spike" your product mixture. An increase in the peak area of the suspected impurity in your chromatogram provides strong confirmation.

Troubleshooting Guide by Synthetic Route

This section addresses specific impurities and issues you may encounter depending on your chosen synthetic method.

Route A: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation of 2-methylanisole is a common choice. The methoxy group is a powerful ortho-, para-director, and with the methyl group at the 2-position, the acylation is strongly directed to the C4 position (para to the methoxy group). However, side reactions can occur.[7]

Q: My product from the Friedel-Crafts route is contaminated with an impurity of the same mass. What is it and how do I get rid of it?

A: This is a classic case of isomer formation . While the reaction strongly favors acylation at the C4 position, a minor amount of acylation at the C6 position (ortho to the methoxy group) can occur, yielding 3-(2-Methoxy-3-methylphenyl)propanoic acid .

  • Causality: The formation of the ortho-isomer, while sterically less favored, is still electronically possible due to the strong activating nature of the methoxy group. Higher reaction temperatures or highly active catalysts can increase the proportion of this side product.

  • Identification: The isomers will have identical mass spectra. They must be separated chromatographically (HPLC or GC). Their ¹H NMR spectra will be distinct, particularly in the aromatic region, due to different splitting patterns.

  • Mitigation & Protocol:

    • Temperature Control: Run the acylation at the lowest feasible temperature (e.g., 0 °C to room temperature) to maximize kinetic control and favor the less hindered para-product.

    • Purification: These isomers are often difficult to separate by simple recrystallization. Meticulous column chromatography on silica gel using a gradient solvent system (e.g., hexanes/ethyl acetate) is the most effective method for removal.

Q: My final product is contaminated with a substance that contains a ketone group according to IR/NMR. What is the problem?

A: This indicates incomplete reduction of the ketone intermediate, 1-(4-methoxy-3-methylphenyl)propan-1-one .

  • Causality: The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions can be sluggish. In the Clemmensen reduction, the zinc surface can become deactivated. In the Wolff-Kishner reduction, insufficient temperature or reaction time will lead to incomplete conversion.

  • Identification: This impurity will be readily visible by LC-MS (different molecular weight) and NMR (absence of the characteristic propanoic acid methylene protons and presence of signals corresponding to the ketone).

  • Mitigation & Protocol:

    • Clemmensen Reduction Optimization:

      • Ensure the zinc is freshly amalgamated and highly active.

      • Use a co-solvent like toluene to improve the solubility of the organic substrate in the aqueous acid.

      • Maintain a vigorous reaction rate by portion-wise addition of concentrated HCl.

    • Wolff-Kishner Reduction Optimization:

      • Use a high-boiling solvent like ethylene glycol to ensure the temperature is high enough (>180 °C) for the reaction to proceed to completion.

      • Ensure all lower-boiling components (like water from hydrazine hydrate) are distilled off before heating to high temperatures.

Route B & C: Olefination & Hydrogenation Pathways (Perkin/Wittig)

Both the Perkin and Wittig reactions generate an α,β-unsaturated intermediate—a cinnamic acid or ester derivative—which is subsequently hydrogenated. The impurities are therefore often similar for both routes, primarily arising from these two key steps.

Q: My product contains an impurity with a C=C double bond signal in the NMR and a corresponding mass in the MS. Why didn't my hydrogenation go to completion?

A: This is the most common impurity in these routes: the unhydrogenated cinnamic acid intermediate , 3-(4-methoxy-3-methylphenyl)acrylic acid.

  • Causality: Catalytic hydrogenation can fail for several reasons:

    • Catalyst Deactivation: The palladium catalyst (typically on carbon, Pd/C) is sensitive to "poisons" such as sulfur or halide compounds, which may be present as trace impurities. The catalyst may also be old or oxidized.[5]

    • Insufficient Hydrogen: Poor mixing can lead to inefficient hydrogen transfer to the catalyst surface. The pressure of H₂ may also be too low for the specific substrate.

    • Substrate Purity: Impurities from the previous step can coat the catalyst surface, preventing the desired reaction.

  • Identification: Easily detected by ¹H NMR (presence of vinyl protons, typically between 6.0-8.0 ppm) and LC-MS (molecular weight is 2 Da less than the final product).

  • Mitigation & Protocol: Optimizing Catalytic Hydrogenation

    • Catalyst Quality Check: Always use a fresh, high-quality catalyst from a reputable supplier. If in doubt, test the catalyst on a simple, reliable substrate like cinnamic acid itself.

    • Reaction Conditions:

      • Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen.

      • Use a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) that fully dissolves the substrate.

      • Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

      • Increase hydrogen pressure if the reaction is slow at atmospheric pressure (e.g., to 50 psi).

    • Filtration: After the reaction, filter the catalyst carefully through a pad of Celite to prevent palladium contamination in the final product.

Q: My product from the Wittig route contains a neutral, highly persistent impurity that is difficult to remove. What is it?

A: This is almost certainly triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the Wittig reaction.[6]

  • Causality: TPPO is formed in a 1:1 ratio with your product and is known for its high polarity and crystallinity, making it tricky to separate from polar products.

  • Identification: TPPO is often visible by ¹H NMR in the aromatic region and has a distinct mass of 278.28 g/mol .

  • Mitigation & Protocol:

    • Primary Purification (Acid-Base Extraction): This is the most effective method. Since your target product is a carboxylic acid, it can be selectively manipulated.

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your acidic product will move to the aqueous layer, while the neutral TPPO remains in the organic layer.

      • Separate the layers. Wash the organic layer again with the base to ensure complete extraction.

      • Combine the aqueous layers, wash with a fresh portion of organic solvent to remove any residual TPPO, and then re-acidify with cold 1M HCl to precipitate your pure product.

    • Chromatography: If extraction is insufficient, column chromatography can be used, but TPPO can streak on silica gel. A common technique is to precipitate the TPPO from a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture before chromatography.

Data Summary & Visualization
Table 1: Common Impurities in 3-(4-Methoxy-3-methylphenyl)propanoic acid Synthesis
Impurity NameMolecular FormulaOrigin Route(s)Common Cause
Unreacted 2-MethylanisoleC₈H₁₀OFriedel-CraftsIncomplete reaction
Isomeric Product (ortho-acylation)C₁₁H₁₄O₃Friedel-CraftsLack of regioselectivity
Ketone IntermediateC₁₁H₁₂O₂Friedel-CraftsIncomplete reduction
Cinnamic Acid IntermediateC₁₁H₁₂O₃Perkin, WittigIncomplete hydrogenation
Triphenylphosphine Oxide (TPPO)C₁₈H₁₅OPWittigStoichiometric byproduct
Demethylated Product (Phenol)C₁₀H₁₂O₃All RoutesHarsh acidic/basic or thermal conditions
Diagram 1: Troubleshooting Workflow for Unexpected Impurities

G Analysis 1. Analytical Observation (e.g., extra peak in HPLC/NMR) Identify 2. Correlate with Synthetic Route (e.g., Friedel-Crafts, Perkin) Analysis->Identify What was my synthesis? Hypothesize 3. Hypothesize Impurity Identity (Isomer? Intermediate? Byproduct?) Identify->Hypothesize What are the known side reactions? Confirm 4. Confirm Identity (MS, HRMS, Spiking Study) Hypothesize->Confirm Does the data match? Mitigate 5. Implement Mitigation Strategy (Optimize Reaction, Improve Purification) Confirm->Mitigate How do I fix it? Result Pure Product Mitigate->Result

Caption: A logical workflow for identifying and resolving impurity issues.

Diagram 2: Regioselectivity in Friedel-Crafts Acylation

Caption: Formation of the desired para-product vs. the ortho-isomer impurity.

References
  • iChemical. 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]

  • ResearchGate. (2015). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

  • ResearchGate. (2020). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids. [Link]

  • Veeprho. Cinnamic Acid Impurities and Related Compound. [Link]

  • Zenodo. (1877). On the Formation of Coumarin and of Cinnamic and of other Analogous Acids. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Pearson. (2024). Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl₃. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemical Methodologies. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. [Link]

  • Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. [Link]

  • TSI Journals. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • SciSpace. (2019). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. [Link]

  • Wiley Online Library. (2000). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • ResearchGate. (2014). Hydrogenation of derivatives of cinnamic acid. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Chemistry Steps. Wittig Reaction Practice Problems. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

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Technical Support Center: Degradation of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic and environmental fate of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide is structured to address the practical challenges encountered during experimental work. Given that this specific molecule is not extensively characterized in public literature, this document provides a framework for investigation based on established principles of microbial and chemical degradation of structurally related compounds. We emphasize robust experimental design and troubleshooting to empower your research.

Part 1: Understanding Potential Degradation - A Mechanistic Overview

This section addresses the foundational questions regarding the likely transformation pathways of 3-(4-Methoxy-3-methylphenyl)propanoic acid. The proposed pathways are based on known enzymatic reactions and chemical stabilities of analogous structures.

Q1: What are the predicted microbial degradation pathways for this compound?

While direct studies are limited, we can predict several plausible initiation points for microbial catabolism based on known pathways for other phenylpropanoids and aromatic compounds.[1][2] The degradation is likely to proceed through one or more of the following routes before eventual mineralization:

  • Side-Chain Oxidation (β-Oxidation): The propanoic acid side chain is a primary target for β-oxidation, a common pathway for breaking down fatty acids and other aliphatic chains. This would shorten the side chain, potentially leading to the formation of (4-methoxy-3-methylphenyl)acetic acid.

  • Aromatic Ring Activation: Before the stable aromatic ring can be cleaved, it must be "activated" by the introduction of hydroxyl groups. This is typically accomplished by monooxygenase or dioxygenase enzymes.

  • Demethylation/Hydroxylation:

    • O-Demethylation: The methoxy group (-OCH₃) can be cleaved by ether-cleaving enzymes (O-demethylases) to yield a hydroxyl group, forming 3-(4-hydroxy-3-methylphenyl)propanoic acid. This is a common step in the breakdown of methoxylated aromatic compounds.[3][4]

    • Methyl Group Oxidation: The methyl group (-CH₃) on the ring is susceptible to oxidation by monooxygenases, sequentially forming a hydroxymethyl (-CH₂OH), aldehyde (-CHO), and finally a carboxyl (-COOH) group.

  • Ring Fission: Once the ring is di-hydroxylated (forming a catechol-like intermediate), it can be cleaved by dioxygenase enzymes. This can occur via ortho-cleavage or meta-cleavage, opening the ring and forming aliphatic dicarboxylic acids that can then enter central metabolism (e.g., the TCA cycle).[2]

Hypothetical Microbial Degradation Initiation

cluster_0 Initiation Pathways cluster_1 Intermediate Stages parent 3-(4-Methoxy-3-methylphenyl)propanoic acid beta_ox Side-Chain β-Oxidation parent->beta_ox β-oxidase o_demeth O-Demethylation parent->o_demeth O-demethylase me_ox Methyl Group Oxidation parent->me_ox Monooxygenase acetic_acid (4-methoxy-3-methylphenyl)acetic acid beta_ox->acetic_acid hydroxyl_prop 3-(4-hydroxy-3-methylphenyl)propanoic acid o_demeth->hydroxyl_prop carboxyl_prop 3-(4-carboxy-3-methoxyphenyl)propanoic acid me_ox->carboxyl_prop dihydroxy Dihydroxylated Intermediate (Catechol-like) acetic_acid->dihydroxy Further Oxidation hydroxyl_prop->dihydroxy Further Oxidation carboxyl_prop->dihydroxy Further Oxidation ring_fission Ring Fission Products (Aliphatic Acids) dihydroxy->ring_fission Dioxygenase tca TCA Cycle (Mineralization) ring_fission->tca

Caption: Predicted initial steps in the microbial degradation of the target compound.

Q2: How stable is 3-(4-Methoxy-3-methylphenyl)propanoic acid under typical experimental and environmental conditions (abiotic degradation)?

The molecule is expected to be relatively stable in the absence of microbial activity or harsh chemical conditions. However, researchers should be aware of potential abiotic loss mechanisms:

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. If your experiments are light-sensitive, consider using amber glassware or conducting incubations in the dark.

  • Hydrolysis: The propanoic acid structure is generally stable against hydrolysis under neutral pH conditions. Extreme pH (highly acidic or alkaline) combined with high temperatures could potentially promote unwanted reactions, but this is unlikely under standard biological testing conditions.

  • Oxidation: Strong oxidizing agents can, of course, degrade the molecule. When preparing sterile controls using methods like autoclaving, be aware that high heat and pressure can sometimes induce minor degradation of sensitive compounds. Filter sterilization is often a safer alternative for the compound stock solution.

Part 2: Experimental Design and Protocols

This section provides actionable protocols and workflows for investigating the degradation of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Q3: How do I design a robust experiment to screen for microbial degradation?

A successful degradation study relies on proper controls to ensure that the observed loss of the parent compound is due to biological activity.

Experimental Setup for Aerobic Biodegradation Screening:

Flask Type Components Purpose
Test Flasks Minimal Salts Medium + Inoculum + Test CompoundTo measure total degradation (biotic + abiotic).
Abiotic Control Minimal Salts Medium + Sterile Inoculum (e.g., autoclaved or sodium azide-treated) + Test CompoundTo measure abiotic loss (e.g., sorption, hydrolysis).
Inoculum Control Minimal Salts Medium + Inoculum (No Test Compound)To measure background activity of the microbial community.

Step-by-Step Protocol: Aerobic Biodegradation Screening

  • Prepare Medium: Use a standard minimal salts medium (MSM) appropriate for environmental bacteria. Ensure it contains no other carbon sources.

  • Prepare Inoculum: Use a relevant microbial source. This could be activated sludge from a wastewater treatment plant, a soil slurry, or a specific bacterial isolate.[5] Wash the inoculum in MSM to remove residual carbon sources.

  • Prepare Test Compound Stock: Dissolve 3-(4-Methoxy-3-methylphenyl)propanoic acid in a suitable solvent (e.g., methanol, DMSO) at a high concentration. Ensure the final solvent concentration in the flasks is low (<0.1%) to avoid toxicity.

  • Set up Flasks: Dispense the medium into replicate flasks for each condition (Test, Abiotic Control, Inoculum Control).

  • Inoculate: Add the washed inoculum to the "Test" and "Inoculum Control" flasks. Add sterile (killed) inoculum to the "Abiotic Control" flasks.

  • Spike Compound: Add a precise amount of the test compound stock solution to the "Test" and "Abiotic Control" flasks to achieve the desired starting concentration (e.g., 10-50 mg/L).

  • Incubation: Incubate all flasks on an orbital shaker at a controlled temperature (e.g., 25°C) in the dark.

  • Sampling: Collect samples from each flask at regular time points (e.g., 0, 1, 3, 7, 14, 28 days).

  • Sample Processing: Immediately quench microbial activity. This can be done by adding a solvent like acetonitrile or by centrifugation/filtration followed by acidification and freezing.

  • Analysis: Analyze the concentration of the parent compound in the samples using an appropriate analytical method like HPLC-UV or LC-MS.

Workflow for Degradation Analysis

cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_media Prepare Media & Stock Solutions setup_flasks Set Up Test, Abiotic, & Inoculum Controls prep_media->setup_flasks inoculate Inoculate & Spike Test Compound setup_flasks->inoculate incubate Incubate with Shaking (Controlled Temp/Light) inoculate->incubate sample Collect Samples Over Time incubate->sample quench Quench & Store Samples sample->quench hplc HPLC-UV Analysis (Quantify Parent) quench->hplc Primary Analysis lcms LC-MS/MS Analysis (Identify Metabolites) quench->lcms Metabolite ID interpret Data Interpretation hplc->interpret lcms->interpret

Caption: General experimental workflow for a biodegradation study.

Q4: What analytical methods are best for monitoring the parent compound and its metabolites?

A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying the parent compound. It is robust, reliable, and widely available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for identifying and confirming the structure of unknown degradation products (metabolites). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is particularly powerful for determining the elemental composition of metabolites.

Recommended Starting Analytical Parameters:

ParameterHPLC-UV MethodLC-MS/MS Method
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic or Acetic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient Isocratic or Gradient (e.g., 30-90% B over 15 min)Gradient (e.g., 10-95% B over 20 min)
Flow Rate 1.0 mL/min0.3-0.4 mL/min
UV Wavelength ~275-280 nm (scan for maxima)N/A
Ionization Mode N/AElectrospray Ionization (ESI), Negative Mode
MS Scan Type N/AFull Scan (for discovery), MS/MS (for fragmentation)

Part 3: Troubleshooting Guide

Q5: I've run my experiment, but the concentration of my compound isn't decreasing in the test flasks. What's wrong?

This is a common issue. Systematically check the following possibilities:

  • Recalcitrance: The compound may be inherently resistant to degradation by the microbial community you are using.

  • Toxicity: The starting concentration of your compound might be too high, inhibiting microbial activity. Try running the experiment with a lower concentration (e.g., 1-5 mg/L).

  • Poor Bioavailability: The compound may not be accessible to the microbes. This can happen if it adsorbs strongly to the glass or is not sufficiently soluble.

  • Inactive Inoculum: The microbial source may have been inactive or not acclimated to aromatic compounds. Ensure you use a fresh, active inoculum.

  • Nutrient Limitation: Your minimal medium may be missing an essential nutrient. Double-check the composition.

Q6: The parent compound is disappearing in my test flasks, but also in my abiotic controls. How do I interpret this?

This indicates that abiotic loss is occurring.

  • Quantify the Abiotic Loss: The decrease in the abiotic control tells you the rate of loss due to non-biological factors (e.g., sorption to glass, photodegradation).

  • Calculate the Biotic Degradation: The true rate of biodegradation is the rate of disappearance in the test flask minus the rate of disappearance in the abiotic control flask. If the rate of loss is significantly faster in the test flask, you have evidence of biodegradation. If the rates are identical, the loss is purely abiotic.

Q7: I can't detect any degradation products with LC-MS, even though the parent compound is gone. Where did it go?
  • Complete Mineralization: The microbes may have degraded the compound completely to CO₂ and water. This is the ideal outcome but makes metabolite analysis impossible. Consider adding a radiolabeled (¹⁴C) version of the compound to track its fate into CO₂, biomass, and residues.

  • Non-Extractable Residues: The compound or its metabolites may have become strongly bound to microbial biomass, making them difficult to extract and analyze.

  • Analytical Blind Spots: Your LC-MS method may not be suitable for the metabolites. They might be too polar to be retained on a C18 column or may not ionize well under your ESI conditions. Try a different column (e.g., HILIC) or ionization mode (e.g., Positive ESI, APCI).

References

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available at: [Link]

  • Nature. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available at: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

  • OECD. (n.d.). III Analytical Methods. Available at: [Link]

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477–481. Available at: [Link]

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 147(2), 471–476. Available at: [Link]

  • Park, S. Y., & Lee, S. Y. (2019). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 20(22), 5735. Available at: [Link]

  • ECHA. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Registration Dossier. Available at: [Link]

  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Available at: [Link]

  • MDPI. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, prevent common side reactions, and optimize your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a valuable intermediate in pharmaceutical development, typically involves a multi-step process. While seemingly straightforward, each step presents unique challenges and potential for side reactions that can impact yield and purity. This guide will dissect the common synthetic routes and provide expert insights into mitigating these issues, ensuring a robust and reproducible process.

A common and effective synthetic approach begins with the Friedel-Crafts acylation of 2-methylanisole, followed by a Horner-Wadsworth-Emmons olefination, and concludes with the reduction of the resulting cinnamic acid derivative. Each of these named reactions, while powerful, is susceptible to specific side reactions that we will address in detail.

Synthesis_Workflow A 2-Methylanisole B Friedel-Crafts Acylation A->B C 4-Methoxy-3-methylacetophenone B->C D Horner-Wadsworth-Emmons Reaction C->D E 3-(4-Methoxy-3-methylphenyl)propenoic acid (Cinnamic Acid Derivative) D->E F Reduction E->F G 3-(4-Methoxy-3-methylphenyl)propanoic acid F->G

Caption: General synthetic workflow for 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Part 1: Friedel-Crafts Acylation Troubleshooting

The initial step, the acylation of 2-methylanisole, is critical for setting the stage for the rest of the synthesis. The primary challenge in this step is controlling the regioselectivity and preventing polysubstitution.

Q1: My Friedel-Crafts acylation is giving me a mixture of isomers. How can I improve the regioselectivity for the desired 4-acylated product?

A1: This is a common issue stemming from the directing effects of the methoxy and methyl groups on the aromatic ring. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The desired product results from acylation at the position para to the strongly activating methoxy group.

  • Underlying Cause: The formation of multiple products arises from the electrophilic attack at other activated positions on the ring.[1] Highly reactive conditions can overcome the subtle differences in activation, leading to a loss of selectivity.

  • Troubleshooting Protocol:

    • Choice of Lewis Acid: The strength of the Lewis acid catalyst plays a pivotal role. While aluminum chloride (AlCl₃) is a common choice, its high reactivity can lead to decreased selectivity. Consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

    • Solvent and Temperature Control: Running the reaction at a lower temperature can significantly enhance regioselectivity. Dichloromethane or nitrobenzene are suitable solvents. Start the reaction at 0°C and allow it to slowly warm to room temperature.

    • Order of Addition: Slowly adding the acylating agent (e.g., acetyl chloride or acetic anhydride) to the mixture of the substrate and Lewis acid can help maintain a low concentration of the reactive electrophile, favoring the most activated site.

Q2: I'm observing significant amounts of di-acylated or other polysubstituted byproducts. What's causing this and how can I prevent it?

A2: Polysubstitution occurs when the mono-acylated product, which is still activated, undergoes a second acylation.

  • Underlying Cause: The product of the first acylation, 4-methoxy-3-methylacetophenone, still contains activating groups on the aromatic ring, making it susceptible to further electrophilic substitution.

  • Preventative Measures:

    • Stoichiometry is Key: Use a slight excess of the starting material (2-methylanisole) relative to the acylating agent. This ensures that the acylating agent is consumed before it can react with the product. A 1.1:1 molar ratio of 2-methylanisole to the acylating agent is a good starting point.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polysubstituted products.

Part 2: Horner-Wadsworth-Emmons (HWE) Reaction Optimization

The HWE reaction is a reliable method for forming the carbon-carbon double bond of the cinnamic acid derivative. The primary concern here is achieving high (E)-stereoselectivity and ensuring complete reaction.

Q3: My HWE reaction is producing a mixture of (E) and (Z) isomers. How can I favor the formation of the desired (E)-alkene?

A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3] However, reaction conditions can influence the stereochemical outcome.

  • Mechanistic Insight: The stereoselectivity of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.[4] Conditions that allow for equilibration to the more stable intermediate will favor the (E)-alkene.

  • Optimization Strategy:

    • Choice of Base and Solvent: Using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) generally provides high (E)-selectivity.[3] The use of lithium salts should be avoided as they can sometimes decrease (E)-selectivity.

    • Temperature: Running the reaction at room temperature or slightly elevated temperatures can promote the equilibration of the intermediates, leading to a higher proportion of the (E)-isomer.

    • Phosphonate Reagent: The structure of the phosphonate ester can also influence stereoselectivity. Using bulkier phosphonate esters can sometimes enhance (E)-selectivity.

Q4: The HWE reaction is sluggish or incomplete. What can I do to drive it to completion?

A4: Incomplete conversion can be due to several factors, including insufficient base, inactive phosphonate ylide, or a less reactive ketone.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Equivalents: Use a slight excess (1.1 equivalents) of a strong base like NaH to ensure complete deprotonation of the phosphonate.

    • Activation of the Carbonyl: While 4-methoxy-3-methylacetophenone is generally reactive enough, for particularly stubborn reactions, the addition of a Lewis acid additive like LiCl or MgBr₂ can sometimes accelerate the initial addition step. However, be mindful of its potential impact on stereoselectivity.

HWE_Troubleshooting cluster_Problem Problem cluster_Solution Solution P1 Low E/Z Ratio S1 Use NaH in THF/DME Avoid Li+ salts Elevated Temperature P1->S1 P2 Incomplete Reaction S2 Ensure Anhydrous Conditions Use slight excess of base Consider Lewis Acid Additive P2->S2

Caption: Troubleshooting the Horner-Wadsworth-Emmons reaction.

Part 3: Reduction of the Cinnamic Acid Derivative

The final step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the target propanoic acid. The choice of reducing agent is critical to avoid unwanted side reactions, particularly with the methoxy group and the aromatic ring.

Q5: I am considering a Clemmensen or Wolff-Kishner reduction. What are the potential side reactions with my substrate?

A5: Both the Clemmensen and Wolff-Kishner reductions are powerful methods for reducing carbonyls, but they are not ideal for this particular transformation and can lead to undesirable side reactions.

  • Clemmensen Reduction (Zn(Hg), HCl):

    • Primary Issue: The strongly acidic conditions of the Clemmensen reduction are generally incompatible with molecules containing acid-sensitive functional groups.[5] In this case, while the methoxy group is relatively stable, harsh acidic conditions can potentially lead to demethylation. More importantly, this method is primarily for the reduction of carbonyls to methylenes, not for the reduction of a C=C double bond.[6][7]

  • Wolff-Kishner Reduction (H₂NNH₂, KOH, heat):

    • Primary Issue: The Wolff-Kishner reduction is also designed for the reduction of carbonyl groups to methylene groups under strongly basic and high-temperature conditions.[8][9] It is not the appropriate choice for reducing a conjugated double bond. The high temperatures could also potentially affect the methoxy group.

Q6: What is the recommended method for the reduction of the cinnamic acid derivative, and what are the key experimental parameters to control?

A6: Catalytic hydrogenation is the most effective and cleanest method for reducing the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the methoxy group.

  • Recommended Protocol:

    • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. A 5% or 10% Pd/C loading is typically sufficient.

    • Solvent: A protic solvent such as ethanol or methanol is ideal for this reaction.[10]

    • Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂) from a balloon or a Parr hydrogenator.

    • Temperature and Pressure: The reaction usually proceeds smoothly at room temperature and atmospheric pressure.

    • Monitoring: The reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

ParameterRecommended ConditionRationale
Catalyst 5-10% Pd/CHighly effective for C=C bond reduction without affecting other functional groups.
Solvent Ethanol or MethanolProtic solvents facilitate the reaction and dissolve the substrate.[10]
Hydrogen Pressure 1-3 atm (balloon or Parr)Sufficient for the reduction to proceed efficiently.
Temperature Room TemperatureMild conditions prevent side reactions.

Q7: My catalytic hydrogenation is slow or incomplete. How can I improve the reaction efficiency?

A7: A sluggish hydrogenation can often be attributed to catalyst deactivation or insufficient hydrogen delivery.

  • Troubleshooting Checklist:

    • Catalyst Quality: Ensure the Pd/C catalyst is fresh and has been stored properly. Old or improperly stored catalyst can lose activity.

    • Agitation: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

    • System Purge: Before introducing hydrogen, thoroughly purge the reaction system with an inert gas like nitrogen or argon to remove any oxygen, which can poison the catalyst.

    • Substrate Purity: Impurities in the cinnamic acid derivative, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure the starting material is of high purity.

By carefully considering these experimental details and understanding the underlying chemical principles, you can successfully navigate the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid and minimize the formation of unwanted side products.

References

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

  • Wolff–Kishner reduction. Wikipedia. Available at: [Link]

  • CLEMMENSEN REDUCTION | EXPLANATION. AdiChemistry. Available at: [Link]

  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]

  • The Clemmensen and Wolff Kishner Reductions. Chad's Prep®. Available at: [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Clemmensen Reduction of Aldehydes & Ketones. YouTube. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • CLEMMENSEN REDUCTION. Unknown Source.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Available at: [Link]

  • Wolff-Kishner Reduction. Organic Chemistry Portal. Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

  • Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl3. Pearson. Available at: [Link]

  • 13 Friedel-Crafts Acyl
  • Wolff-Kishner Reduction. Organic Chemistry Tutor. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. iChemical. Available at: [Link]

  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. precisionFDA. Available at: [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently navigate the challenges of this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield in the Reduction of 3-(4-Methoxy-3-methylphenyl)cinnamic acid

Q: We are experiencing significantly lower than expected yields during the catalytic hydrogenation of 3-(4-Methoxy-3-methylphenyl)cinnamic acid to the target propanoic acid. What are the potential causes and how can we optimize the reaction?

A: Low yields in this catalytic hydrogenation step are a common challenge when scaling up. Several factors can contribute to this issue. Let's break them down:

  • Catalyst Activity and Loading: The choice and condition of the palladium catalyst are critical. Deactivation of the catalyst can occur due to impurities in the starting material or solvent.

    • Recommendation: Ensure the 3-(4-Methoxy-3-methylphenyl)cinnamic acid is of high purity. Consider performing a pre-treatment of the starting material, such as recrystallization, to remove any potential catalyst poisons. It is also advisable to use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Experiment with increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if it improves the conversion rate.[1]

  • Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor mass transfer of hydrogen to the catalyst surface can significantly slow down the reaction rate.

    • Recommendation: For larger scale reactions, ensure your reactor is capable of maintaining a consistent and appropriate hydrogen pressure (typically 1-10 bar).[1] Vigorous stirring is essential to ensure good mixing and facilitate the transport of hydrogen from the gas phase to the liquid phase and subsequently to the catalyst surface.

  • Solvent Selection: The choice of solvent can influence the solubility of the starting material and the efficiency of the hydrogenation.

    • Recommendation: Ethanol is a commonly used solvent for this reaction.[1][2] However, if solubility is an issue, consider a co-solvent system, such as ethanol/tetrahydrofuran (THF). Ensure the solvent is of high purity and deoxygenated to prevent catalyst deactivation.

  • Reaction Temperature: While many hydrogenations proceed well at room temperature, gentle heating can sometimes improve the reaction rate.

    • Recommendation: Try performing the reaction at a slightly elevated temperature, for example, 40-50°C. Monitor the reaction closely, as higher temperatures can sometimes lead to side reactions.

Problem 2: Incomplete Reaction or Stalling in Clemmensen or Wolff-Kishner Reduction

Q: We are attempting to synthesize the target compound via a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. However, the reduction step is either incomplete or stalls after a certain period. What could be the issue?

A: Both the Clemmensen and Wolff-Kishner reductions are powerful methods for converting ketones to methylene groups, but they have their own specific requirements and potential pitfalls, especially at scale.[3][4][5]

For Clemmensen Reduction (Acidic Conditions): [4][5][6]

  • Zinc Amalgam Activity: The effectiveness of the Clemmensen reduction is highly dependent on the quality and activation of the zinc amalgam.

    • Recommendation: Prepare fresh zinc amalgam before each reaction. Ensure the zinc is thoroughly cleaned with dilute acid to remove any oxide layer before amalgamation with mercuric chloride. The reaction is heterogeneous, so vigorous stirring is crucial to maintain contact between the substrate and the amalgam surface.[4][5]

  • Acid Concentration: The concentration of hydrochloric acid is critical.

    • Recommendation: Use concentrated hydrochloric acid as specified in established protocols.[4][5] As the reaction progresses, the acid will be consumed, so for larger scale reactions, it may be necessary to add more acid portion-wise to maintain the reaction rate.

  • Substrate Solubility: The ketone intermediate may have limited solubility in the aqueous acidic medium.

    • Recommendation: The addition of a co-solvent like toluene or ethanol can improve the solubility of the substrate and facilitate the reaction.

For Wolff-Kishner Reduction (Basic Conditions): [3][7][8][9]

  • Hydrazone Formation: The initial formation of the hydrazone is a key step.

    • Recommendation: Ensure that a sufficient excess of hydrazine hydrate is used to drive the equilibrium towards hydrazone formation.[7]

  • High Temperature Requirement: The decomposition of the hydrazone requires high temperatures, typically around 180-200°C.[3][7][8]

    • Recommendation: Use a high-boiling solvent such as diethylene glycol or triethylene glycol to achieve the necessary reaction temperature.[7] Ensure your reactor is capable of safely reaching and maintaining these temperatures.

  • Base Strength and Concentration: A strong base, like potassium hydroxide or potassium tert-butoxide, is required to deprotonate the hydrazone.

    • Recommendation: Use a stoichiometric excess of a strong base. Ensure the base is of high quality and as anhydrous as possible, as water can interfere with the reaction.

Problem 3: Difficulty in Purifying the Final Product

Q: We have successfully synthesized the 3-(4-Methoxy-3-methylphenyl)propanoic acid, but are facing challenges in purifying it to the desired level. What are the common impurities and the best purification strategies?

A: Purification can indeed be a bottleneck, especially when scaling up. The nature of the impurities will depend on the synthetic route chosen.

  • Impurities from Catalytic Hydrogenation:

    • Common Impurities: Unreacted starting material (the cinnamic acid derivative) and potentially some over-reduced products where other functional groups might be affected (though less common with Pd/C).

    • Purification Strategy: Recrystallization is often the most effective method for removing these types of impurities. A suitable solvent system would be a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane). The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Impurities from Clemmensen or Wolff-Kishner Reduction:

    • Common Impurities: Unreacted ketone, and in the case of the Clemmensen reduction, potential alcohol byproducts.[6]

    • Purification Strategy:

      • Acid-Base Extraction: An initial workup using acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The desired carboxylic acid will be deprotonated and move into the aqueous layer. The neutral impurities (unreacted ketone) will remain in the organic layer. The aqueous layer can then be acidified (with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

      • Recrystallization: Following the acid-base extraction, a final recrystallization step as described above will further enhance the purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 3-(4-Methoxy-3-methylphenyl)propanoic acid?

A1: While several routes are possible, a very common and scalable approach involves a two-step sequence:

  • Friedel-Crafts acylation of 2-methylanisole with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-(4-methoxy-3-methylbenzoyl)propanoic acid.

  • Reduction of the ketone to a methylene group using either the Wolff-Kishner reduction (hydrazine and a strong base in a high-boiling solvent) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid).[4][5][9]

Another viable route is the catalytic hydrogenation of 3-(4-Methoxy-3-methylphenyl)cinnamic acid, which can be prepared via a Perkin or Wittig-type reaction from 4-methoxy-3-methylbenzaldehyde.[1]

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

A2: Yes, absolutely.

  • Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition of aluminum chloride should be done slowly and at a controlled temperature (typically with an ice bath). A gas trap is necessary to neutralize the HCl gas evolved.

  • Clemmensen Reduction: This reaction also evolves HCl gas and uses mercury, which is highly toxic. Extreme caution must be exercised when handling mercuric chloride and the resulting zinc amalgam. All work should be done in a fume hood, and appropriate waste disposal procedures must be followed.

  • Wolff-Kishner Reduction: This reaction involves the use of hydrazine, which is toxic and potentially explosive, and requires very high temperatures.[7] It must be conducted in a robust reactor system with proper temperature control and pressure relief mechanisms. The use of a blast shield is highly recommended.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.

  • Developing a TLC System: You will need to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your starting material, any intermediates, and your final product.

  • Visualization: The spots on the TLC plate can be visualized under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Interpretation: As the reaction proceeds, you should see the spot corresponding to the starting material diminish and the spot for the product intensify.

For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(4-Methoxy-3-methylphenyl)cinnamic acid

Materials:

  • 3-(4-Methoxy-3-methylphenyl)cinnamic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, dissolve 3-(4-Methoxy-3-methylphenyl)cinnamic acid (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

IV. Data Presentation

ParameterCatalytic HydrogenationClemmensen ReductionWolff-Kishner Reduction
Starting Material 3-(4-Methoxy-3-methylphenyl)cinnamic acid3-(4-Methoxy-3-methylbenzoyl)propanoic acid3-(4-Methoxy-3-methylbenzoyl)propanoic acid
Key Reagents Pd/C, H₂Zn(Hg), conc. HClN₂H₄·H₂O, KOH
Solvent EthanolToluene/WaterDiethylene glycol
Temperature 25-50°CReflux180-200°C
Typical Yield >90%70-85%80-95%
Key Considerations Catalyst activity, H₂ pressureAmalgam activity, acid concentrationHigh temperature, safety

V. Visualization of Workflows

Catalytic Hydrogenation Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification A Dissolve Starting Material in Ethanol B Add Pd/C Catalyst A->B C Seal and Purge Reactor B->C D Pressurize with H₂ C->D E Stir Vigorously D->E F Monitor by TLC/HPLC E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Recrystallize Product H->I

Caption: Workflow for catalytic hydrogenation.

Acid-Base Extraction Purification Workflow

G A Dissolve Crude Product in Organic Solvent B Wash with Aqueous Base A->B C Separate Layers B->C D Aqueous Layer (Contains Product Salt) C->D E Organic Layer (Contains Neutral Impurities) C->E F Acidify Aqueous Layer D->F G Filter Precipitated Product F->G H Dry Pure Product G->H

Caption: Workflow for acid-base extraction purification.

VI. References

  • BenchChem. (2025). Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from

  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Retrieved from

  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from

  • Organic Reactions. (1948). The Wolff-Kishner Reduction. Retrieved from

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from

  • Unknown. (n.d.). CLEMMENSEN REDUCTION. Retrieved from

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from

  • Organic Reactions. (1948). The Wolff-Kishner Reduction. Retrieved from

  • ResearchGate. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Retrieved from

  • ChemScene. (n.d.). 3-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonamido)propanoic acid. Retrieved from

  • ACS Publications. (n.d.). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. Retrieved from

  • SciSpace. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from

  • YouTube. (2023). Wolff-Kishner reduction. Retrieved from

  • Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from

  • ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from

  • ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Retrieved from

  • Simson Pharma Limited. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | CAS No- 1135-23-5. Retrieved from

  • iChemical. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. Retrieved from

  • YouTube. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. Retrieved from

  • BenchChem. (2025). physical and chemical properties of Methyl 3-(4-methoxyphenyl)propionate. Retrieved from

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Retrieved from

  • PubMed. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9. Retrieved from

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018. Retrieved from

  • precisionFDA. (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Retrieved from

Sources

Technical Support Center: Chiral Separation of 3-(4-Methoxy-3-methylphenyl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-(4-Methoxy-3-methylphenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in enantioselective chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound structurally related to the profen class of drugs. The principles and starting points are derived from established methods for similar arylpropionic acids, such as Naproxen.[1][2][3]

Question 1: I am seeing poor or no resolution between the enantiomers. What are the likely causes and how can I fix it?

Answer:

Poor resolution is a common challenge in chiral method development. It fundamentally stems from insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this issue:

1. Inappropriate Chiral Stationary Phase (CSP) Selection:

  • Causality: The primary driver of chiral recognition is the specific interaction between the analyte and the CSP. Not all CSPs are suitable for all compounds. For acidic compounds like 3-(4-Methoxy-3-methylphenyl)propanoic acid, certain CSPs have a higher probability of success.

  • Troubleshooting Steps:

    • Polysaccharide-based CSPs: These are often the first choice due to their broad applicability.[2][4] Columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points.

    • Pirkle-type CSPs: These "brush-type" phases, like the (R,R) Whelk-O 1, are designed for compounds with π-acidic or π-basic groups, hydrogen bond donors/acceptors, and dipole moments, all of which are present in your analyte.[5][6][7] They can be highly effective for arylpropionic acids.[8]

    • Anion-exchange type CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds, operating on an ion-exchange mechanism.[9]

    • Actionable Advice: If you are not achieving separation, screen a column from each of these categories. A systematic screening approach is the most efficient way to identify a suitable stationary phase.

2. Suboptimal Mobile Phase Composition:

  • Causality: The mobile phase modulates the interaction between the analyte and the CSP. Its composition, including the organic modifier and additives, is critical.

  • Troubleshooting Steps:

    • Organic Modifier: In normal phase mode (the most common for polysaccharide CSPs), the type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) significantly impact resolution. A lower alcohol concentration generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Acidic Additive: For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or acetic acid) to the mobile phase is often crucial.[10][11] This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and more consistent interactions with the CSP.[12]

    • Actionable Advice:

      • Vary the percentage of the alcohol modifier (e.g., start with 10% 2-propanol in hexane and try 5% and 15%).

      • If not already present, add 0.1% TFA to your mobile phase. This is a standard practice for acidic compounds on polysaccharide and Pirkle-type columns.[13]

3. Incorrect Flow Rate or Temperature:

  • Causality: Chromatographic separations are kinetic processes. Flow rate affects the time available for the enantiomers to interact with the CSP, while temperature influences the thermodynamics of these interactions.

  • Troubleshooting Steps:

    • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate can increase the interaction time and improve resolution, though at the cost of longer analysis times.[14][15]

    • Temperature: The effect of temperature can be unpredictable. Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, in some cases, increasing the temperature can improve kinetics and lead to better efficiency.

    • Actionable Advice:

      • Reduce the flow rate by half and observe the effect on resolution.

      • Screen temperatures at 15°C, 25°C, and 40°C to determine the optimal condition.[15]

Question 2: My peaks are broad and tailing, which is compromising my resolution and quantification. What should I do?

Answer:

Poor peak shape is typically caused by undesirable secondary interactions or kinetic issues.

1. Secondary Interactions with Silica:

  • Causality: Your analyte has a carboxylic acid group which can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.

  • Troubleshooting Steps:

    • Acidic Additive: As mentioned previously, adding an acidic modifier like TFA is the most effective solution. The acid in the mobile phase protonates the silanol groups, minimizing their interaction with your acidic analyte.[12]

    • Actionable Advice: Ensure your mobile phase contains 0.1-0.5% of an acid like TFA or acetic acid.[11]

2. Column Overload:

  • Causality: Injecting too much sample can saturate the chiral stationary phase, leading to broadened, often fronting or tailing, peaks. Chiral columns are particularly susceptible to overloading.

  • Troubleshooting Steps:

    • Actionable Advice: Reduce your sample concentration by a factor of 5 or 10 and re-inject. The sample should be dissolved in the mobile phase or a weaker solvent to avoid peak distortion.[14]

3. Mismatched Sample Solvent:

  • Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.

  • Troubleshooting Steps:

    • Actionable Advice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for chiral HPLC method development for 3-(4-Methoxy-3-methylphenyl)propanoic acid?

A1: Based on its structure as an arylpropionic acid, the following conditions provide a robust starting point for method development.

ParameterRecommended Starting Conditions
Chiral Columns 1. Polysaccharide-based: Amylose tris(3,5-dimethylphenylcarbamate) 2. Pirkle-type: (R,R) Whelk-O 1
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Temperature 25°C
Detection UV at 254 nm or a wavelength of maximum absorbance

This table summarizes common starting points for method development. Optimization will be required.

Q2: What is the role of the acidic additive in the mobile phase?

A2: The acidic additive, typically TFA or acetic acid, plays a dual role in the separation of acidic compounds like yours:

  • Suppresses Analyte Ionization: It ensures the carboxylic acid group of your molecule remains in its neutral (protonated) form. This leads to more consistent interactions with the CSP and prevents the formation of multiple charged species that can cause peak broadening.

  • Masks Active Sites: It minimizes secondary interactions between your acidic analyte and any exposed silanol groups on the silica surface of the column packing, which significantly improves peak shape.[12]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation? What are the advantages?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is particularly well-suited for this compound.[16][17]

  • Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, leading to significantly faster separations.[18][19][20]

    • Green Chemistry: SFC primarily uses compressed CO2, a non-toxic and readily available solvent, drastically reducing the consumption of organic solvents like hexane.[18]

    • Efficiency: The high diffusivity of the mobile phase often leads to higher column efficiency and sharper peaks.

  • Typical SFC Conditions: The same polysaccharide and Pirkle-type columns can be used. A common mobile phase would be CO2 with a methanol co-solvent (containing 0.1% TFA).[9]

Q4: My method works well analytically, but I need to scale up for preparative separation. What should I consider?

A4: Scaling up a chiral separation requires careful consideration of several factors. For larger scale, continuous chromatography techniques like Simulated Moving Bed (SMB) are often more efficient.

  • Simulated Moving Bed (SMB) Chromatography:

    • Principle: SMB is a continuous, multi-column preparative chromatography technique that simulates the counter-current movement of the stationary phase relative to the mobile phase.[21][22] This leads to a more efficient use of the CSP and solvent.

    • Advantages: Compared to batch preparative HPLC, SMB offers higher productivity, higher purity, and significantly lower solvent consumption.[23][24] It is an ideal technology for binary separations, such as resolving enantiomers.[22][25]

    • Considerations: SMB method development is more complex and requires specialized equipment. The analytical method must first be robustly optimized in an isocratic mode before being translated to an SMB process.

Experimental Workflow & Diagrams

A logical workflow is crucial for efficient method development. The following diagram outlines a systematic approach to developing a chiral separation method for 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (Acidic, Arylpropionic Acid) Screen_CSP Screen CSPs 1. Polysaccharide (Amylose/Cellulose) 2. Pirkle-Type (Whelk-O 1) 3. Anion-Exchanger (QN-AX) Start->Screen_CSP Screen_MP Use Standard Mobile Phases - NP: Hexane/IPA/TFA (90:10:0.1) - SFC: CO2/MeOH/TFA (80:20:0.1) Screen_CSP->Screen_MP Evaluate Evaluate Results - Any Separation? - Peak Shape? Screen_MP->Evaluate Evaluate->Screen_CSP No, no separation (Select different CSPs) Optimize_MP Optimize Mobile Phase - Vary % Modifier - Try different alcohol (EtOH) - Adjust additive concentration Evaluate->Optimize_MP Yes, partial separation Optimize_Params Optimize Conditions - Flow Rate - Temperature Optimize_MP->Optimize_Params Resolution_Check Resolution > 1.5? Peak Shape Acceptable? Optimize_Params->Resolution_Check Resolution_Check->Optimize_MP No, iterate Validation Method Validation (Robustness, Linearity, etc.) Resolution_Check->Validation Yes Final_Method Final Analytical Method Validation->Final_Method

Caption: Workflow for Chiral Method Development.

References

  • Gattuso, H., & Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers.
  • Lee, C. H., & Lee, W. K. (n.d.).
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • Unknown. (n.d.). SIMULATED MOVING BED (SMB) SEPARATION OF PHARMACEUTICAL ENANTIOMERS. The Distant Reader.
  • Unknown. (n.d.).
  • CARBOGEN AMCIS AG. (2023, July 3).
  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Ye, Y. K., & Stringham, R. W. (2006). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Sztojkov-Ivanov, A. (2020, August 20). 14.
  • Unknown. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Bhushan, R., & Kumar, V. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Sun, Y., et al. (2006). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 851-856.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Chromatography Forum. (2017, December 28). additives for chiral.
  • Wikipedia. (n.d.).
  • Regis Technologies. (n.d.).
  • Gecse, Z., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2978.
  • Selvita. (2024, September 19).
  • Daicel Chiral Technologies. (n.d.).
  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991.
  • Unknown. (n.d.). Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid. Request PDF.
  • Sun, Y., et al. (2006).
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1840-1859.
  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Unknown. (n.d.). Nature of naproxen enantiomers medicinal activity difference. Study by using model systems and modern physical methods.
  • Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Mangelings, D., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?
  • Google Patents. (n.d.).
  • YMC. (n.d.).
  • BenchChem. (n.d.). validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 192, 113658.
  • Singh, S., & Sharma, N. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Phenomenex. (n.d.).
  • SIELC. (n.d.). Separation of Propanoic acid, 4-methylphenyl ester on Newcrom R1 HPLC column.
  • ResearchGate. (2011, September 23).

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Validation & Comparative

A Technical Guide to the Comparative Efficacy of 3-(4-Methoxy-3-methylphenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylpropanoic Acids

Phenylpropanoic acids are a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. A prominent member of this family, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a natural metabolite of dietary polyphenols like ferulic acid.[1] Extensive research has highlighted HMPA's potential in several therapeutic areas, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[2]

This guide will use HMPA as a foundational reference compound to explore the efficacy of its analogs, with a particular focus on 3-(4-Methoxy-3-methylphenyl)propanoic acid. By systematically comparing their biological activities, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. This comparative analysis will provide a valuable resource for researchers seeking to design and develop novel phenylpropanoic acid-based therapeutics with enhanced efficacy and specificity.

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties, including molecular weight, lipophilicity (logP), and polar surface area (TPSA), dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the calculated physicochemical properties of 3-(4-Methoxy-3-methylphenyl)propanoic acid and the well-characterized analog, HMPA.

Property3-(4-Methoxy-3-methylphenyl)propanoic acid3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
Molecular Formula C11H14O3C10H12O4
Molecular Weight 194.23 g/mol 196.19 g/mol
logP (calculated) 2.11.4
Topological Polar Surface Area (TPSA) 46.5 Ų66.8 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 34

Note: These values are computationally predicted and may vary slightly from experimental values.

The substitution of a hydroxyl group in HMPA with a methyl group in 3-(4-Methoxy-3-methylphenyl)propanoic acid leads to a slight decrease in molecular weight and a significant increase in lipophilicity (higher logP). This increased lipophilicity may enhance membrane permeability but could also affect solubility and metabolic stability. The reduction in the number of hydrogen bond donors and acceptors may also influence receptor binding and overall biological activity.

Comparative Efficacy: A Multifaceted Analysis

This section provides a detailed comparison of the biological efficacy of 3-(4-Methoxy-3-methylphenyl)propanoic acid analogs, with HMPA serving as the primary reference compound. The analysis is supported by available experimental data and explores various therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The anti-inflammatory effects of HMPA and its precursor, ferulic acid, are attributed to their ability to modulate inflammatory mediators and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] They are believed to inhibit the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and to suppress the activation of the NF-κB signaling pathway.[3]

While direct comparative data for 3-(4-Methoxy-3-methylphenyl)propanoic acid is limited, studies on related analogs provide insights into the structure-activity relationship for anti-inflammatory effects. For instance, esterification of the carboxylic acid group in some analogs has been shown to enhance topical anti-inflammatory activity.[4]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. The antioxidant properties of phenolic compounds like HMPA are well-documented.[5] The radical scavenging activity of ferulic acid and its related compounds is influenced by the substituents on the phenyl ring.[6]

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The order of DPPH radical scavenging activity for some related compounds has been reported as: caffeic acid > sinapic acid > ferulic acid > ferulic acid esters > p-coumaric acid.[6] Esterification of the carboxylic acid group in ferulic acid has been shown to increase its antioxidant activity in certain systems.[6] A comparative evaluation of ferulic acid and its propionyl ester showed that the ester had better scavenging properties against DPPH, hydroxyl, and nitric oxide radicals.[7]

The substitution of the hydroxyl group in HMPA with a methyl group in 3-(4-Methoxy-3-methylphenyl)propanoic acid may alter its antioxidant potential. The phenolic hydroxyl group is a key contributor to the radical scavenging activity of these compounds.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Natural products and their derivatives are being extensively investigated for their neuroprotective potential.[8] HMPA has been shown to inhibit the aggregation of amyloid-β peptide in vitro, a key pathological hallmark of Alzheimer's disease.[8] The proposed mechanisms for the neuroprotective effects of related compounds include antioxidant and anti-inflammatory actions, as well as the modulation of signaling pathways involved in cell survival and apoptosis.[9]

The methylation of certain compounds has been shown to have varied effects on their neuroprotective properties. While some methylated analogs may exhibit enhanced activity, others might show reduced efficacy. Further studies are needed to determine the specific neuroprotective effects of 3-(4-Methoxy-3-methylphenyl)propanoic acid and compare them to HMPA.

GPR41 Activation and Metabolic Regulation

The G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is activated by short-chain fatty acids (SCFAs) and plays a role in energy homeostasis.[10] HMPA has been identified as an agonist of GPR41.[11] The activation of GPR41 by propionate and other SCFAs is linked to various metabolic benefits.[10]

The structural requirements for GPR41 activation by phenylpropanoic acid derivatives are an area of active research. The nature and position of substituents on the phenyl ring can significantly influence agonist activity. Structure-activity relationship studies on various phenylpropanoic acid derivatives have been conducted to develop potent and selective GPR40 and GPR120 agonists for the treatment of type 2 diabetes.[12][13] It is plausible that modifications to the structure of HMPA, such as the introduction of a methyl group at the 3-position, could modulate its affinity and efficacy at the GPR41 receptor.

Structure-Activity Relationship (SAR)

The biological activity of 3-phenylpropanoic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the propanoic acid side chain. Based on the available literature for related compounds, we can infer some general SAR principles:

  • Phenolic Hydroxyl Group: The 4-hydroxyl group is crucial for the antioxidant activity of HMPA and related compounds, as it can donate a hydrogen atom to scavenge free radicals.[14] Its presence also influences the acidity of the carboxylic acid and the overall polarity of the molecule.

  • 3-Position Substituent: The methoxy group at the 3-position in HMPA contributes to its antioxidant activity. Replacing this with other groups, such as a methyl group, will alter the electronic and steric properties of the phenyl ring, which can impact receptor binding and enzyme inhibition.

  • Propanoic Acid Side Chain: The carboxylic acid group is important for the activity of many phenylpropanoic acids, including their anti-inflammatory effects. Esterification of this group can modulate the compound's lipophilicity and pharmacokinetic profile, sometimes leading to enhanced activity.[4]

To fully elucidate the SAR of 3-(4-Methoxy-3-methylphenyl)propanoic acid and its analogs, a systematic study involving the synthesis and biological evaluation of a series of compounds with diverse substitutions is required.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the efficacy of 3-(4-Methoxy-3-methylphenyl)propanoic acid and its analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol, ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

Amyloid-β Aggregation Inhibition: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.

Protocol:

  • Aβ Preparation: Prepare a stock solution of amyloid-β peptide (e.g., Aβ42) in a suitable solvent.

  • Aggregation Reaction: Incubate the Aβ peptide solution with or without the test compounds at 37°C with gentle agitation.

  • ThT Staining: At different time points, take aliquots of the reaction mixture and add them to a solution of Thioflavin T.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

  • Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation and determine the inhibitory effect of the test compounds.

Visualization of Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are presented using Graphviz (DOT language).

HMPA-Mediated GPR41 Signaling Pathway

GPR41_Signaling HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 binds to Gi_o Gi/o Protein GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Metabolic_Effects Metabolic Effects (e.g., improved lipid metabolism) PKA->Metabolic_Effects leads to MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Analyze Data G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion

This guide has provided a comprehensive comparison of 3-(4-Methoxy-3-methylphenyl)propanoic acid and its analogs, with a focus on the well-characterized compound HMPA. While direct comparative data for the target compound remains limited, the analysis of related structures and their biological activities offers valuable insights into the potential therapeutic applications of this class of molecules. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers in the field. Further systematic studies on the structure-activity relationships of these analogs are warranted to unlock their full therapeutic potential in areas such as inflammation, oxidative stress, and metabolic disorders.

References

  • Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives.

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes.

  • Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model.

  • The Structure–Antioxidant Activity Relationship of Ferulates.

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.

  • Neuroprotective Effects of Choline and Other Methyl Donors.

  • The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids.

  • Antioxidant properties of ferulic acid and its related compounds.

  • Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.

  • Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists.

  • Antioxidant Properties of Ferulic Acid and Its Related Compounds.

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model.

  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3.

  • Dihydro Ferulic Acid Methyl Ester.

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro.

  • The chemical structure of 3-(4-hydroxy-3-methoxyphenyl) propionic acid.

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro.

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.

  • Potentially carcinogenic analogues of the carcinogen hexamethylphosphoramide: evaluation in vitro.

  • Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate.

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.

  • 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

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A Comparative Guide to the Biological Effects of Phenylpropanoic Acids: Validation of 3-(4-Methoxy-3-methylphenyl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological effects of 3-(4-Methoxy-3-methylphenyl)propanoic acid and its close structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid. While HMPA is a well-characterized metabolite with a range of documented biological activities, 3-(4-Methoxy-3-methylphenyl)propanoic acid remains a less-explored compound. This guide will leverage the extensive experimental data on HMPA to establish a framework for the potential validation of 3-(4-Methoxy-3-methylphenyl)propanoic acid's biological effects, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Phenylpropanoic Acids

Phenylpropanoic acids are a class of compounds characterized by a phenyl ring attached to a propanoic acid tail. They are widely found in nature and are metabolites of various dietary polyphenols.[1][2] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[3][4] This guide focuses on comparing a well-researched phenylpropanoic acid, HMPA, with the lesser-known 3-(4-Methoxy-3-methylphenyl)propanoic acid to extrapolate and guide future research into its biological activities.

The Well-Validated Biological Profile of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)

HMPA is a microbial metabolite of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid.[1][2] It has been the subject of numerous studies that have elucidated its significant biological effects.

Antioxidant and Anti-inflammatory Properties

HMPA has demonstrated potent antioxidant activity, which is a cornerstone of its therapeutic potential.[1] In vivo studies have shown that HMPA administration in mice significantly reduces oxidative stress by decreasing plasma reactive oxygen metabolites.[2] Furthermore, high doses of HMPA have been observed to enhance antioxidant capacity and reduce plasma nitrite/nitrate levels following exhaustive exercise.[2] The proposed mechanism for its antioxidant effects involves the modulation of antioxidant enzyme expression, such as Sod1 and Nqo1.[2]

From an anti-inflammatory perspective, HMPA has been shown to inhibit the production of prostaglandin E2, a key mediator of inflammation. This suggests its potential in mitigating inflammatory responses.

Metabolic Regulation

Recent research has highlighted HMPA's role in metabolic homeostasis. Studies in high-fat diet-fed mice have shown that HMPA supplementation can lead to improvements in hepatic lipid metabolism.[3] The proposed mechanism involves the activation of G protein-coupled receptor 41 (GPR41), which in turn stimulates lipid catabolism pathways.[4]

Effects on Muscle Function and Development

Intriguing findings have emerged regarding HMPA's impact on skeletal muscle. Oral administration of HMPA in mice has been shown to enhance grip strength.[1][5] Low-dose HMPA administration, in particular, has been linked to the promotion of muscle development by increasing the expression of Myf5, a myogenic regulatory factor.[1] Furthermore, HMPA may promote the formation of fast-twitch muscle fibers through the activation of the IGF-1 pathway.[2]

The Unexplored Potential of 3-(4-Methoxy-3-methylphenyl)propanoic acid: A Comparative Analysis

In contrast to the wealth of data on HMPA, there is a notable absence of published experimental data on the biological effects of 3-(4-Methoxy-3-methylphenyl)propanoic acid. However, by examining its structural similarities and differences with HMPA, we can formulate hypotheses about its potential activities and design experiments for its validation.

The key structural difference lies at the C3 position of the phenyl ring: a hydroxyl (-OH) group in HMPA versus a methyl (-CH3) group in 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Hypothesized Biological Activities
  • Anti-inflammatory Potential: 3-(4-Methoxy-3-methylphenyl)propanoic acid is recognized as a versatile compound in the synthesis of anti-inflammatory and analgesic drugs.[6] This suggests that the core structure possesses properties conducive to anti-inflammatory activity.

  • Antioxidant Activity: The presence of a methoxy group on the phenyl ring can contribute to antioxidant activity. However, the replacement of the hydroxyl group with a methyl group may alter this potential. Phenolic hydroxyl groups are potent hydrogen donors, which is a key mechanism for radical scavenging. The absence of this group in 3-(4-Methoxy-3-methylphenyl)propanoic acid might result in a reduced or different antioxidant profile compared to HMPA.

  • Metabolic Effects: Given that GPR41 activation by HMPA is a key part of its metabolic effects, it would be crucial to investigate if 3-(4-Methoxy-3-methylphenyl)propanoic acid can also act as a ligand for this receptor. The structural change from a hydroxyl to a methyl group could significantly impact receptor binding and activation.

Experimental Validation: A Proposed Roadmap

To validate the biological effects of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a systematic approach involving in vitro and in vivo assays is recommended. The experimental designs can be guided by the established protocols used for HMPA.

In Vitro Assays
  • Antioxidant Capacity:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To assess free radical scavenging activity.

    • Cellular Antioxidant Activity (CAA) Assay: To determine antioxidant potential in a cell-based model.

  • Anti-inflammatory Activity:

    • LPS-stimulated Macrophages: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., NO, PGE2).

    • COX Enzyme Inhibition Assays: To determine if the compound selectively inhibits COX-1 or COX-2.

  • Metabolic Effects:

    • GPR41 Receptor Binding/Activation Assay: To assess the affinity and agonistic/antagonistic activity of the compound on GPR41.

    • Adipogenesis Assay: To evaluate the effect on fat cell differentiation.

In Vivo Studies
  • Animal Models:

    • Rodent Models of Inflammation: (e.g., carrageenan-induced paw edema) to assess anti-inflammatory efficacy.

    • High-Fat Diet-Induced Obesity Models: To investigate effects on weight gain, glucose tolerance, and hepatic steatosis.

    • Muscle Function Tests: (e.g., grip strength, treadmill exhaustion) to evaluate effects on muscle performance.

Data Presentation and Visualization

Comparative Data Summary
Biological Effect3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)3-(4-Methoxy-3-methylphenyl)propanoic acid (Hypothesized)
Antioxidant Demonstrated in vitro and in vivo[1][2]Potential, but likely reduced compared to HMPA due to the absence of the phenolic hydroxyl group.
Anti-inflammatory Inhibits PGE2 productionHigh potential, as it is a building block for anti-inflammatory drugs.[6]
Metabolic Regulation Improves hepatic lipid metabolism via GPR41[3][4]Unknown; requires investigation of GPR41 interaction.
Muscle Function Enhances grip strength and promotes muscle development[1][5]Unknown; would depend on its metabolic and anti-inflammatory effects.
Signaling Pathway of HMPA in Muscle Cells

HMPA_Muscle_Pathway HMPA HMPA (low dose) IGF1 IGF-1 Pathway HMPA->IGF1 Myf5 Myf5 Expression HMPA->Myf5 FastTwitch Fast-twitch Fiber Hypertrophy IGF1->FastTwitch MuscleDev Muscle Development Myf5->MuscleDev MYH4 MYH4 Protein Expression MYH4->FastTwitch HMPA_high HMPA (high dose) HMPA_high->MYH4

Caption: Proposed mechanism of HMPA on muscle development.

Experimental Workflow for In Vivo Validation

InVivo_Workflow start Select Animal Model (e.g., C57BL/6 mice) treatment Oral Administration: - Vehicle Control - Test Compound (low dose) - Test Compound (high dose) start->treatment hfd High-Fat Diet Induction (for metabolic studies) treatment->hfd exercise Exhaustive Exercise Protocol (for muscle function studies) treatment->exercise data_collection Data Collection hfd->data_collection exercise->data_collection biochem Biochemical Analysis: - Plasma metabolites - Cytokine levels data_collection->biochem histology Histological Analysis: - Liver (lipid accumulation) - Muscle (fiber type) data_collection->histology gene_expression Gene Expression Analysis: - qPCR for relevant markers (e.g., Myf5, Sod1, GPR41) data_collection->gene_expression analysis Statistical Analysis and Interpretation biochem->analysis histology->analysis gene_expression->analysis

Caption: General workflow for in vivo validation studies.

Conclusion

While 3-(4-Methoxy-3-methylphenyl)propanoic acid currently lacks direct biological validation, its structural similarity to the well-characterized HMPA provides a strong rationale for investigating its therapeutic potential. The key difference in the C3 substituent (methyl vs. hydroxyl) is expected to modulate its biological activity, particularly its antioxidant capacity and receptor interactions. The experimental roadmap outlined in this guide, leveraging the extensive knowledge of HMPA, provides a clear path for future research to elucidate the biological effects of 3-(4-Methoxy-3-methylphenyl)propanoic acid and determine its potential as a novel therapeutic agent.

References

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]

  • ResearchGate. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. [Link]

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  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

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  • Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]

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Spectroscopic Confirmation of 3-(4-Methoxy-3-methylphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 3-(4-Methoxy-3-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, represents a class of molecules with significant potential as building blocks in medicinal chemistry. Its structural integrity underpins its chemical reactivity and biological activity. This guide provides a comprehensive framework for the spectroscopic confirmation of this target molecule.

A notable challenge in the characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid is the current scarcity of publicly available experimental spectroscopic data. To circumvent this, we will employ a comparative approach, leveraging detailed spectral data from structurally analogous compounds. By analyzing the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data of close relatives, we can establish a robust, predictive model for the spectroscopic signature of our target compound. This guide is designed for researchers, scientists, and drug development professionals, offering both predictive data analysis and actionable experimental protocols.

Molecular Structure: A Comparative Overview

The key to our predictive analysis lies in understanding the subtle structural differences between our target molecule and its analogues. The primary distinction is the presence and position of substituents on the phenyl ring.

G cluster_target Target Molecule cluster_analogues Analogue Compounds for Comparison Target Target Target_label 3-(4-Methoxy-3-methylphenyl)propanoic acid A 3-(4-methoxyphenyl)propanoic acid A_label Analogue A: 3-(4-methoxyphenyl)propanoic acid B 3-(4-hydroxy-3-methoxyphenyl)propanoic acid B_label Analogue B: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid C 3-(3,4-dimethoxyphenyl)propanoic acid C_label Analogue C: 3-(3,4-dimethoxyphenyl)propanoic acid

Caption: Molecular structures of the target compound and its analogues.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals are key diagnostic features.

Table 1: ¹H NMR Data for Analogue Compounds

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Propanoic Acid Chain Protons (ppm)Reference Solvent
Analogue A: 3-(4-methoxyphenyl)propanoic acid7.12 (d, 2H), 6.83 (d, 2H)3.78 (s, 3H)2.89 (t, 2H), 2.64 (t, 2H)CDCl₃
Analogue B: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid6.84 (d, 1H), 6.72 (s, 1H), 6.71 (d, 1H)3.87 (s, 3H)2.90 (t, 2H), 2.66 (t, 2H)CDCl₃

Predicted ¹H NMR Spectrum for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

  • Aromatic Region: The substitution pattern of the target molecule (1,2,4-trisubstituted) will result in a more complex splitting pattern than Analogue A. We can predict three signals in the aromatic region, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, with chemical shifts influenced by the electron-donating methoxy and methyl groups. The proton ortho to the methoxy group and meta to the methyl group would appear around 6.8-7.0 ppm. The proton between the methyl and propanoic acid groups will be a singlet around 7.0-7.1 ppm. The proton ortho to the propanoic acid chain will be a doublet around 7.1-7.2 ppm.

  • Methoxy Group: A sharp singlet is expected for the three methoxy protons, likely around 3.8 ppm, similar to the analogues.

  • Methyl Group: A singlet for the aromatic methyl group protons is expected around 2.2-2.3 ppm.

  • Propanoic Acid Chain: Two triplets are expected for the two methylene groups of the propanoic acid chain. The methylene group adjacent to the aromatic ring will likely appear around 2.9 ppm, while the methylene group adjacent to the carboxylic acid will be slightly further downfield, around 2.6-2.7 ppm.[1]

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), will be observed for the acidic proton, though its presence and position can be affected by the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule.

Table 2: ¹³C NMR Data for Analogue Compounds

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)Propanoic Acid Chain Carbons (ppm)Reference
Analogue B: 3-(4-hydroxy-3-methoxyphenyl)propanoic acidSignals in the range of 110-147 ppm.~56 ppmSignals around 30 and 36 ppm.[2]
Analogue C: 3-(3,4-dimethoxyphenyl)propanoic acidSignals in the range of 111-149 ppm.~56 ppm (two signals)Signals around 30 and 36 ppm.[3]

Predicted ¹³C NMR Spectrum for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 110-160 ppm) due to the lack of symmetry. The carbons attached to the methoxy and methyl groups will be the most downfield.

  • Quaternary Carbons: The carbons bearing the methoxy, methyl, and propanoic acid substituents will show distinct chemical shifts.

  • Methoxy Carbon: A signal around 55-56 ppm is expected.

  • Methyl Carbon: A signal in the upfield region, around 15-20 ppm, is characteristic of an aromatic methyl group.

  • Propanoic Acid Chain: The carboxylic acid carbonyl carbon will be significantly downfield (~175-180 ppm). The two methylene carbons will appear around 30 ppm and 35 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key FT-IR Absorptions for Analogue Compounds

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C-O Stretch (Ether) (cm⁻¹)Aromatic C-H & C=C Stretches (cm⁻¹)Reference
Analogue A: 3-(4-methoxyphenyl)propanoic acidBroad, ~2500-3300~1700~1250~3000-3100, ~1610, ~1510[4]
Analogue B: 3-(4-hydroxy-3-methoxyphenyl)propanoic acidBroad, ~2500-3300 (and phenolic O-H)~1700~1270~3000-3100, ~1600, ~1515[5]
Analogue C: 3-(3,4-dimethoxyphenyl)propanoic acidBroad, ~2500-3300~1700~1260, ~1030~3000-3100, ~1590, ~1515[6]

Predicted FT-IR Spectrum for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain and methyl group will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ will be present due to the carbonyl group of the carboxylic acid.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: An ether C-O stretch will be visible around 1250 cm⁻¹.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be indicative of the aromatic substitution pattern.[7]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Mass Spectrometry Data for Analogue Compounds

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)Reference
Analogue A: 3-(4-methoxyphenyl)propanoic acid180.20180 (M+), 121 (benzylic cleavage)[8]
Analogue C: 3-(3,4-dimethoxyphenyl)propanoic acid210.23210 (M+), 151 (benzylic cleavage)[9]

Predicted Mass Spectrum for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

  • Molecular Ion: The molecular weight of 3-(4-Methoxy-3-methylphenyl)propanoic acid is 194.23 g/mol . A prominent molecular ion peak (M⁺) is expected at m/z = 194.

  • Key Fragmentation: The most significant fragmentation pathway is typically the benzylic cleavage, resulting from the loss of the propanoic acid side chain. This would lead to a prominent fragment ion at m/z = 135, corresponding to the 4-methoxy-3-methylbenzyl cation. Other fragments may include the loss of a carboxyl group (M-45) at m/z = 149.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry dissolve Dissolve ~10-20 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) filter Filter solution into NMR tube through a pipette with glass wool dissolve->filter acquire_h1 Acquire ¹H NMR spectrum filter->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum filter->acquire_c13 prep_ir Prepare KBr pellet or a thin film on a salt plate acquire_ir Acquire FT-IR spectrum prep_ir->acquire_ir prep_ms Prepare a dilute solution in a volatile solvent (e.g., Methanol) acquire_ms Acquire Mass Spectrum using ESI or EI prep_ms->acquire_ms

Caption: General workflow for the spectroscopic characterization of the target compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual sample changer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Following ¹H NMR, acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[11]

    • Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[11]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.[12]

    • The final solution should be free of non-volatile salts or buffers.[13]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes can be explored.

Conclusion

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

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  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

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  • NIST. (n.d.). β-(4-Hydroxy-3-methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

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  • NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Analysis of the Bioactivity of 3-(4-Methoxy-3-methylphenyl)propanoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, understanding the structure-activity relationships (SAR) of a compound and its precursors is fundamental. This guide provides a detailed comparative analysis of the bioactivity of 3-(4-methoxy-3-methylphenyl)propanoic acid, a substituted phenylpropanoic acid, against its immediate synthetic precursors: 3-(4-methoxy-3-methylphenyl)propenoic acid and 4-methoxy-3-methylbenzaldehyde. Phenylpropanoic acids and their derivatives are a class of compounds recognized for their diverse pharmacological potential, including roles as selective agonists for peroxisome proliferator-activated receptor gamma (PPARγ)[1]. By examining the bioactivity profile as the molecule is synthesized, from a simple benzaldehyde to a cinnamic acid derivative, and finally to the saturated propanoic acid, we can elucidate the critical structural motifs responsible for specific biological effects. This analysis is crucial for researchers in medicinal chemistry and pharmacology, offering insights into rational drug design and the optimization of lead compounds.

Molecular Scaffolds and Synthetic Relationship

The journey from a simple aromatic aldehyde to the target propanoic acid involves two key transformations: a chain elongation to form an unsaturated acid (propenoic acid) and a subsequent reduction of the alkene bond. This common synthetic route provides a logical framework for comparing how these structural modifications influence biological activity.

  • Precursor 1: 4-Methoxy-3-methylbenzaldehyde: A substituted benzaldehyde that serves as the foundational building block. Its single carbonyl group is a key reactive site.

  • Precursor 2: 3-(4-Methoxy-3-methylphenyl)propenoic Acid: A cinnamic acid derivative formed by extending the aldehyde. The introduction of the propenoic acid side chain, with its double bond and carboxylic acid group, significantly alters the molecule's geometry and electronic properties.

  • Target Compound: 3-(4-Methoxy-3-methylphenyl)propanoic Acid: The final product, where the double bond of the propenoic acid chain has been saturated. This hydrogenation removes the rigidity of the double bond, allowing for more conformational flexibility.

The synthetic relationship between these three compounds can be visualized as a linear progression.

Caption: Synthetic pathway from benzaldehyde to propanoic acid.

Comparative Bioactivity Profile

The primary focus of this guide is to compare the antioxidant and anti-inflammatory activities of the target compound and its precursors. These activities are common endpoints for phenolic and cinnamic acid-derived compounds.

Antioxidant Activity

Antioxidant capacity is often linked to a molecule's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The structure of the phenyl ring and the nature of the side chain are critical determinants of this activity.

Structure-Activity Relationship Insights:

  • Cinnamic vs. Propanoic Acids: Studies on similar structures, such as ferulic acid and its hydrogenated form (dihydroferulic acid), have shown that derivatives of cinnamic acid often exhibit superior antioxidant activity.[2] The double bond in the propenoic acid side chain contributes to the stabilization of the radical species formed during the antioxidant process through resonance.[3]

  • Role of Phenolic Groups: The antioxidant activity of cinnamic acid derivatives is primarily governed by the number and position of hydroxyl (-OH) groups on the phenyl ring.[3] While our target compound has a methoxy group instead of a hydroxyl group, the general principles of radical stabilization by the aromatic system remain relevant.

  • Benzaldehydes: Benzaldehydes themselves can possess antioxidant properties, though they are often less potent than their corresponding cinnamic acid derivatives.

Quantitative Comparison: While direct comparative data for these specific methylated compounds is not readily available in the literature, we can infer a likely trend based on published results for structurally related compounds.

CompoundPredicted Antioxidant Activity (Relative)Rationale
4-Methoxy-3-methylbenzaldehydeLowLimited potential for radical stabilization compared to extended structures.
3-(4-Methoxy-3-methylphenyl)propenoic AcidHighThe conjugated double bond in the propenoic chain enhances radical stabilization.[3][4]
3-(4-Methoxy-3-methylphenyl)propanoic AcidModerateLacks the conjugated double bond, reducing radical stabilization capacity compared to the propenoic acid precursor, but may retain some activity.
Anti-inflammatory Activity

Inflammation is a complex biological response, and compounds can exert anti-inflammatory effects through various mechanisms, such as inhibiting enzymes like cyclooxygenase (COX) or modulating signaling pathways like NF-κB.

Structure-Activity Relationship Insights:

  • Benzaldehydes: Certain substituted hydroxybenzaldehydes have demonstrated anti-inflammatory and anti-nociceptive activities, possibly by down-regulating iNOS and/or COX-2 expression.[5] Vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related structure, also exhibits anti-inflammatory properties.[6]

  • Cinnamic Acid Derivatives: These compounds are well-known for their anti-inflammatory effects.[7][8] Their mechanism can involve the inhibition of pro-inflammatory enzymes and the modulation of transcription factors.

  • Propanoic Acid Derivatives: The saturation of the double bond can impact anti-inflammatory activity. For some series of compounds, the unsaturated bond of cinnamic acid derivatives appears important for certain biological activities, such as acetylcholinesterase inhibition, when compared to their phenylpropanoic acid counterparts.[4] However, other studies on related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) have shown potent anti-inflammatory effects.[9]

Experimental Methodologies

To empirically determine the comparative bioactivities, standardized and validated assays must be employed. Below are detailed protocols for assessing antioxidant and anti-inflammatory potential.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (precursors and target molecule) and a reference standard (e.g., Trolox, Ascorbic Acid) in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol/DMSO only) and a control (methanol/DMSO + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A non-stimulated control group should also be included.

  • Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite (a stable product of NO) in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Directions

This guide outlines the comparative bioactivity of 3-(4-methoxy-3-methylphenyl)propanoic acid and its key synthetic precursors. Based on established structure-activity relationships for similar compounds, it is predicted that the unsaturated precursor, 3-(4-methoxy-3-methylphenyl)propenoic acid, will exhibit the most potent antioxidant activity due to its conjugated double bond which aids in radical stabilization.[3][4] The anti-inflammatory activities may be more varied, with all three compounds potentially showing efficacy through different mechanisms. The saturation of the side chain in the final product increases molecular flexibility, which could be advantageous for binding to certain biological targets, a principle seen in some PPARγ agonists.[1]

The provided experimental protocols offer a robust framework for researchers to empirically validate these predictions. Such studies are essential for confirming the SAR and identifying the most promising scaffold for further development. Future work should also include assessing cytotoxicity to ensure a therapeutic window and exploring other relevant bioactivities, such as anticancer or antimicrobial effects, to fully characterize the pharmacological profile of this chemical series.

References

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  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). Communications Biology. [Link]

  • Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2016). European Journal of Medicinal Chemistry. [Link]

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  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). Communications Biology, 6(1), 1221. [Link]

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  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by. (2024). Semantic Scholar. [Link]

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  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2024). MDPI. [Link]

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A Comparative Guide to 3-(4-Methoxy-3-methylphenyl)propanoic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical comparison of structural analogs related to 3-(4-Methoxy-3-methylphenyl)propanoic acid. Due to the limited publicly available data on this specific molecule, this guide establishes the well-characterized microbial metabolite, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, as a primary reference compound. We will delve into the known biological activities of HMPA, supported by experimental data, and provide detailed protocols for its evaluation. Furthermore, we will conduct a comparative analysis based on structure-activity relationships (SAR) to predict the properties of 3-(4-Methoxy-3-methylphenyl)propanoic acid and discuss its unsaturated precursor, ferulic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of phenylpropanoic acids.

Introduction to Phenylpropanoic Acids

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety.[1] This scaffold is present in a wide array of natural products and synthetic molecules with significant biological activities.[2] Many compounds within this class, such as ibuprofen and naproxen, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[3] The therapeutic potential of phenylpropanoic acids extends beyond anti-inflammatory effects, with emerging research demonstrating roles in metabolic regulation, neuroprotection, and muscle function.[4][5]

This guide focuses on the nuanced differences between structural analogs of 3-(4-Methoxy-3-methylphenyl)propanoic acid. The central thesis is a comparative analysis, pivoting from the data-rich analog, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), to infer the potential activities and characteristics of its lesser-known counterpart where a hydroxyl group is replaced by a methyl group.

The Reference Compound: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)

HMPA, or dihydroferulic acid, is a microbial metabolite derived from the dietary polyphenol, ferulic acid (4-hydroxy-3-methoxycinnamic acid, HMCA).[5] It is naturally found in some fermented foods and is also produced by the gut microbiota.[5][6] Its superior stability and, in some cases, enhanced bioactivity compared to its precursor make it a compound of significant interest.[5]

Synthesis and Physicochemical Properties

HMPA is most commonly formed through the hydrogenation of the double bond in the propanoic acid side chain of ferulic acid by gut microbial enzymes.[7] Laboratory synthesis can be achieved through similar catalytic hydrogenation of ferulic acid.

Table 1: Physicochemical Properties of HMPA

PropertyValueSource
CAS Number1135-23-5[8][9]
Molecular FormulaC10H12O4[8]
Molecular Weight196.20 g/mol [8]
Melting Point87-93 °C[9]
Boiling Point376.5 °C at 760 mmHg[9]
Biological Activities and Mechanism of Action

Recent studies have identified HMPA as a ligand for the G protein-coupled receptor 41 (GPR41), a receptor for short-chain fatty acids.[7][10] The activation of GPR41 by HMPA is believed to be a key mechanism underlying its beneficial metabolic effects.[4][10] In a high-fat diet-fed mouse model, HMPA supplementation led to a reduction in body weight gain, hepatic triglyceride content, and plasma insulin levels.[7][10]

GPR41_Signaling HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 binds to Gi Gi Protein GPR41->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to Lipid_Catabolism Increased Hepatic Lipid Catabolism cAMP->Lipid_Catabolism leads to Metabolic_Benefits Anti-obesity Effects & Improved Hepatic Steatosis Lipid_Catabolism->Metabolic_Benefits results in

Caption: HMPA-mediated activation of GPR41 and downstream metabolic effects.

Oral administration of HMPA to mice for 14 days resulted in a significant enhancement of absolute and relative grip strength.[5][11] Furthermore, low-dose HMPA was shown to decrease plasma levels of blood urea nitrogen after exhaustive exercise, suggesting an inhibition of protein catabolism.[5][11] Gene expression analysis indicated an increase in Myf5, a myogenic regulatory factor, suggesting that HMPA may promote muscle development.[5]

Table 2: Effect of HMPA on Grip Strength in Mice

Treatment GroupAbsolute Grip Strength (gf)Relative Grip Strength (gf/g)
Control48.6 ± 12.31.9 ± 0.5
Low-Dose HMPA63.8 ± 11.82.5 ± 0.5
High-Dose HMPA55.4 ± 10.72.2 ± 0.4
Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data adapted from[5].

HMPA administration in mice has been shown to significantly decrease oxidative stress levels, as measured by diacron-reactive oxygen metabolites (d-ROMs).[6] This antioxidant effect is likely due to its phenolic structure, which allows for the scavenging of free radicals.[6] The antioxidant activity of phenolic acids is highly dependent on their structure, particularly the number and position of hydroxyl groups on the phenyl ring.[5][10]

In vitro studies have demonstrated that HMPA can inhibit the aggregation of amyloid-β protein (Aβ42), a key pathological hallmark of Alzheimer's disease.[12] This suggests a potential neuroprotective role for HMPA and its structural analogs. The mechanism is thought to involve the interaction of the phenolic group with the Aβ42 peptide, thereby preventing the formation of toxic oligomers and fibrils.[12]

Pharmacokinetic Profile

Phenolic acids like HMPA are generally well-absorbed in the gastrointestinal tract.[2] Following absorption, they undergo metabolism, including methylation, glucuronidation, and sulfation, which can alter their biological activity.[2] The pharmacokinetic profile of phenolic compounds can exhibit significant inter-individual variability.[13][14]

Comparative Analysis of Structural Analogs

The Target Compound: 3-(4-Methoxy-3-methylphenyl)propanoic acid - A Predictive Analysis

As there is a paucity of experimental data for 3-(4-Methoxy-3-methylphenyl)propanoic acid, we can infer its potential properties based on well-established structure-activity relationships of phenolic and arylpropionic acids.

The key structural difference between HMPA and the target compound is the substitution of a hydroxyl group at the 4-position of the phenyl ring with a methyl group. This seemingly minor change can have significant implications for the molecule's properties.

  • Polarity and Solubility: The replacement of the polar hydroxyl group with a nonpolar methyl group will decrease the overall polarity of the molecule. This is expected to decrease its water solubility but may enhance its lipid solubility, potentially affecting its absorption and distribution.[15]

  • Antioxidant Activity: The antioxidant activity of phenolic compounds is largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[5][10] By replacing this hydroxyl group with a methyl group, the direct radical scavenging activity of 3-(4-Methoxy-3-methylphenyl)propanoic acid is expected to be significantly diminished compared to HMPA.

  • Receptor Binding: The hydroxyl group of HMPA may be involved in key hydrogen bonding interactions with its biological targets, such as GPR41. The absence of this group in the methyl analog would likely alter its binding affinity and efficacy at such receptors.

  • Anti-inflammatory Activity: While many arylpropanoic acids exhibit anti-inflammatory activity through COX inhibition, the substitution pattern on the phenyl ring is crucial.[3] The overall change in electronics and sterics from a hydroxyl to a methyl group could influence its interaction with the COX enzyme active site.

Table 3: Predicted Comparative Properties of HMPA and its Methyl Analog

Property3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)3-(4-Methoxy-3-methylphenyl)propanoic acidRationale for Prediction
Antioxidant Activity HighLowAbsence of phenolic hydroxyl group reduces radical scavenging ability.[5][10]
Water Solubility ModerateLowReplacement of polar -OH with nonpolar -CH3.[15]
Lipid Solubility ModerateHighIncreased lipophilicity due to the methyl group.[15]
GPR41 Agonism ActiveLikely reduced or inactiveLoss of potential hydrogen bonding from the hydroxyl group.
Anti-inflammatory PotentialPossibleDependent on interaction with COX enzymes; requires experimental validation.
Ferulic Acid (HMCA): The Unsaturated Precursor

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is the direct precursor to HMPA and differs only by the presence of a double bond in the propanoic acid side chain.[5] This structural difference influences its properties.

  • Stability and Bioavailability: HMPA is generally more stable than ferulic acid, which is prone to oxidation.[5] The hydrogenation of the double bond to form HMPA can also lead to enhanced bioavailability in some instances.

  • Bioactivity: While ferulic acid itself has demonstrated antioxidant and anti-inflammatory properties, some studies suggest that its metabolite, HMPA, may have comparable or even superior activity in certain assays.[5] For example, HMPA has shown stronger antioxidant effects in some contexts.[6]

Experimental Protocols for Evaluation

For researchers interested in validating the predicted activities of 3-(4-Methoxy-3-methylphenyl)propanoic acid or other analogs, the following experimental protocols, adapted from the literature on HMPA and similar compounds, are provided.

Synthesis of 3-Arylpropanoic Acids

A general method for the synthesis of 3-arylpropanoic acids involves the catalytic hydrogenation of the corresponding cinnamic acid derivative.[14]

Synthesis_Workflow Start Cinnamic Acid Derivative Step1 Dissolve in Ethanol Start->Step1 Step2 Add Palladium on Charcoal (Pd/C) catalyst Step1->Step2 Step3 Hydrogenate under H2 atmosphere Step2->Step3 Step4 Filter to remove catalyst Step3->Step4 Step5 Evaporate solvent Step4->Step5 End 3-Arylpropanoic Acid Product Step5->End

Caption: General workflow for the synthesis of 3-arylpropanoic acids.

Detailed Protocol:

  • Dissolve the starting cinnamic acid derivative (e.g., 4-methoxy-3-methylcinnamic acid) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% palladium on charcoal.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent under reduced pressure to yield the desired 3-arylpropanoic acid.

In Vitro Assays

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which is indicative of NSAID-like anti-inflammatory activity.[4][7][9][16][17]

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by COX enzymes. The amount of PGE2 produced is quantified using an ELISA kit.

Step-by-Step Methodology:

  • Prepare solutions of COX-1 and COX-2 enzymes in a Tris-HCl buffer.

  • Add the test compound (e.g., 3-(4-Methoxy-3-methylphenyl)propanoic acid) at various concentrations to the enzyme solutions and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

These are common spectrophotometric assays to evaluate the radical scavenging ability of a compound.[18][19][20][21][22]

Principle: The stable radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have a characteristic absorbance. When reduced by an antioxidant, the absorbance decreases, and this change is proportional to the antioxidant activity.

DPPH Assay Protocol:

  • Prepare a stock solution of the test compound in methanol or another suitable solvent.

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay assesses the ability of a compound to prevent the aggregation of Aβ peptides.[12][23][24][25][26][27]

Principle: The dye Thioflavin T (ThT) binds to the β-sheet structures of Aβ fibrils, resulting in a significant increase in its fluorescence. A compound that inhibits aggregation will reduce this fluorescence enhancement.

ThT Fluorescence Assay Protocol:

  • Prepare a solution of synthetic Aβ42 peptide.

  • Incubate the Aβ42 peptide solution with various concentrations of the test compound at 37°C with shaking.

  • At different time points, take aliquots of the mixture and add them to a solution of Thioflavin T.

  • Measure the fluorescence intensity (excitation ~450 nm, emission ~483 nm).

  • Plot the fluorescence intensity against time to monitor the aggregation kinetics and determine the extent of inhibition by the test compound.

In Vivo Assays

This non-invasive test measures muscle strength in mice and can be used to evaluate the effects of compounds on muscle function.[1][5][11][28][29][30]

Principle: The mouse is allowed to grasp a bar or grid connected to a force meter, and the peak force exerted before the mouse loses its grip is recorded.

Procedure:

  • Acclimatize the mice to the testing room.

  • Hold the mouse by the tail and allow it to grasp the grid of the grip strength meter with its forelimbs or all four limbs.

  • Gently pull the mouse backward in a steady motion until it releases its grip.

  • The force meter will record the peak force applied.

  • Repeat the measurement several times for each mouse and calculate the average.

Future Perspectives and Conclusion

The structural analog 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) presents a compelling profile of biological activities, including metabolic regulation, enhancement of muscle function, and neuroprotection. Its well-defined mechanisms of action provide a solid foundation for the exploration of related compounds.

Based on established structure-activity relationships, it is predicted that 3-(4-Methoxy-3-methylphenyl)propanoic acid will have significantly different properties compared to HMPA. The substitution of the key phenolic hydroxyl group with a methyl group is likely to reduce its antioxidant capacity and alter its interactions with biological targets like GPR41. However, this modification increases lipophilicity, which could lead to different pharmacokinetic properties and potentially new, as-yet-undiscovered biological activities.

Further research, employing the experimental protocols detailed in this guide, is essential to validate these predictions and fully characterize the therapeutic potential of 3-(4-Methoxy-3-methylphenyl)propanoic acid and other analogs. A systematic investigation of this chemical space could uncover novel therapeutic agents for a range of conditions, from metabolic disorders to neurodegenerative diseases.

References

  • Chen, Z., Liu, Q., Zhao, Z., Bai, B., Sun, Z., Cai, L., Fu, Y., Ma, Y., Wang, Q., & Xi, G. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H -pyran-4-one to scavenge free radicals. RSC Advances, 11(54), 34239-34246. [Link]

  • Cho, Y. S., Lee, J. H., & Lee, B. J. (2014). Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit. Molecules, 19(4), 4464-4484. [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 333. [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(7), 808. [Link]

  • Mori, M., Nakano, H., Hikishima, S., & Ono, K. (2024). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Journal of Alzheimer's Disease, 97(4), 1737-1746. [Link]

  • Del Rio, D., Rodriguez-Mateos, A., Spencer, J. P., Tognolini, M., Borges, G., & Crozier, A. (2013). Dietary (poly)phenolics in human health: structures, bioavailability, and evidence of protective effects against chronic diseases. Antioxidants & redox signaling, 18(14), 1818–1892. [Link]

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  • Ohue-Kitano, R., Yoneshiro, T., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. [Link]

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  • Daniels, M. J., Rivers-Auty, J., Schilling, T., Spencer, N. G., Watremez, W., Hogan, V., Leech, C., & Brough, D. (2016). Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome. European journal of immunology, 46(8), 2018–2026. [Link]

  • Chen, Y. C., Lin, Y. F., & Chu, M. L. (2017). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in molecular neuroscience, 10, 185. [Link]

  • Chen, Z., Liu, Q., Zhao, Z., Bai, B., Sun, Z., Cai, L., Fu, Y., Ma, Y., Wang, Q., & Xi, G. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(54), 34239-34246. [Link]

  • Hewitt, W. M., Sjöström, B., & Åqvist, J. (2016). Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity?. ChemMedChem, 11(8), 819–824. [Link]

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  • An-Erl, A., & An-Erl, K. (2012). SHORT CHAIN FATTY ACIDS SIGNALING THROUGH THE G PROTEIN- COUPLED RECEPTOR GPR41 IN THE INTESTINE APPROVED BY SUPERVISORY COMMITT. [Link]

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A Comparative Guide to the In Vivo and In Vitro Effects of 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (HMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial literature searches for "3-(4-Methoxy-3-methylphenyl)propanoic acid" did not yield sufficient biological data for a comprehensive comparative analysis. This guide will therefore focus on the closely related and well-researched compound, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) , also known as dihydroferulic acid. HMPA is a significant metabolite of dietary polyphenols, such as ferulic acid, and has garnered considerable scientific interest for its potential health benefits.

Introduction

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) is a phenolic acid produced by the gut microbiota from the metabolism of dietary polyphenols found in fruits, vegetables, and whole grains. Its superior bioavailability and stability compared to its parent compounds have made it a focal point of research into the mechanisms underlying the health benefits associated of a polyphenol-rich diet. This guide provides a detailed comparison of the observed effects of HMPA in living organisms (in vivo) and in controlled laboratory settings (in vitro), offering researchers and drug development professionals a comprehensive overview of its biological activities.

In Vivo Effects of HMPA: A Systemic Perspective

Studies in animal models have revealed that HMPA exerts significant effects on metabolic health and muscle physiology. These systemic effects are the result of complex interactions between HMPA and various organ systems.

Metabolic Regulation in Diet-Induced Obesity

In mouse models of diet-induced obesity, oral supplementation with HMPA has been shown to confer several metabolic benefits. These include a reduction in high-fat diet-induced weight gain, decreased liver weight, and lower hepatic triglyceride content. Furthermore, HMPA administration has been linked to improved insulin sensitivity.[1][2] A key mechanism underlying these effects is the activation of G protein-coupled receptor 41 (GPR41).[1][3]

Enhancement of Muscle Function and Attenuation of Oxidative Stress

HMPA has demonstrated a notable impact on skeletal muscle. In mice, oral administration of HMPA led to an increase in grip strength and a reduction in blood urea nitrogen levels after exhaustive exercise, suggesting it may inhibit protein catabolism.[4][5] The compound also appears to modulate muscle fiber composition, potentially promoting a shift towards fast-twitch fibers.[1] At a molecular level, HMPA reduces oxidative stress by decreasing plasma reactive oxygen metabolites and modulating the expression of antioxidant enzymes in muscle tissue.[1]

In Vitro Effects of HMPA: Unraveling Cellular Mechanisms

In vitro studies, using isolated cells and proteins, provide a more granular view of HMPA's mechanisms of action, helping to explain the physiological outcomes observed in vivo.

Direct Effects on Muscle Cells

In cultured mouse C2C12 skeletal myotubes, HMPA has been shown to mitigate muscle atrophy induced by dexamethasone, a synthetic glucocorticoid. This protective effect is achieved by suppressing the expression of key ubiquitin ligases, Atrogin-1 and MuRF-1, which are involved in muscle protein degradation. HMPA also prevented the dexamethasone-induced expression of Krüppel-like factor 15 and FoxO3a, further implicating its role in the regulation of muscle mass.

Activation of GPR41

In vitro assays have confirmed that HMPA is a potent agonist of GPR41, with a greater affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA).[1] The activation of this receptor is a critical event that initiates downstream signaling cascades responsible for the observed anti-obesity and hepatoprotective effects.[1][3]

Antioxidant and Anti-Amyloidogenic Properties

HMPA exhibits direct antioxidant properties, which have been demonstrated in various cell-free and cell-based assays.[4] Additionally, in vitro studies using the Thioflavin T (ThT) assay have shown that HMPA can inhibit the aggregation of amyloid β-peptide, the main component of amyloid plaques in Alzheimer's disease. HMPA was found to inhibit both the nucleation and elongation phases of Aβ aggregation.[6]

Comparative Analysis: Bridging the Gap Between System and Cell

The in vivo and in vitro data for HMPA present a cohesive narrative. The systemic metabolic benefits observed in animal models, such as reduced hepatic steatosis and improved insulin sensitivity, are mechanistically supported by the in vitro finding that HMPA potently activates GPR41, a receptor known to play a role in lipid metabolism.[1][3] Similarly, the in vivo observations of enhanced muscle function and reduced protein catabolism are mirrored by the in vitro evidence of HMPA's ability to protect myotubes from atrophy by downregulating key catabolic genes.[4][5]

The antioxidant effects of HMPA likely contribute to its beneficial actions in both metabolic and muscle-related contexts in vivo, by protecting tissues from oxidative damage. The direct antioxidant capacity observed in vitro provides a fundamental explanation for these protective effects.

The anti-amyloidogenic properties of HMPA observed in vitro suggest a potential neuroprotective role that warrants further investigation in in vivo models of neurodegenerative disease.

Quantitative Data Summary

In Vivo Parameter (Mouse Model)Effect of HMPA AdministrationReference
Body Weight Gain (High-Fat Diet)Decreased[3]
Hepatic Triglyceride ContentDecreased[3]
Grip StrengthIncreased[4][5]
Plasma Reactive Oxygen MetabolitesDecreased[1]
In Vitro AssayEffect of HMPAReference
Dexamethasone-induced Myotube AtrophyMitigated
Atrogin-1 and MuRF-1 ExpressionSuppressed
Amyloid β-Peptide AggregationInhibited[6]
GPR41 ActivationAgonist[1]

Experimental Protocols

In Vivo Oral Administration of HMPA in Mice

This protocol is based on methodologies described in studies investigating the metabolic and muscle-related effects of HMPA.[1][3][4]

  • Animal Model: C57BL/6 mice are commonly used.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: For metabolic studies, a high-fat diet (e.g., 60% kcal from fat) is used to induce obesity. A control group is fed a standard chow diet.

  • HMPA Administration: HMPA is mixed into the diet at a specified concentration (e.g., 1% w/w) or administered daily by oral gavage at a specific dose (e.g., 50 or 500 mg/kg body weight).

  • Duration: The treatment period typically ranges from 2 to 5 weeks.

  • Outcome Measures: Body weight, food intake, and various physiological parameters (e.g., glucose tolerance tests, blood collection for lipid and hormone analysis, tissue collection for gene expression and histological analysis) are monitored.

In Vitro C2C12 Myotube Atrophy Assay

This protocol is adapted from studies investigating the protective effects of HMPA on muscle cells.

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the myoblasts reach confluence.

  • Treatment: After several days of differentiation, myotubes are treated with dexamethasone (e.g., 100 µM) to induce atrophy, with or without co-treatment with HMPA at various concentrations.

  • Analysis: After a 24-48 hour treatment period, myotube diameter is measured using microscopy and image analysis software. Cell lysates can be collected for Western blotting or RT-qPCR to analyze the expression of atrophy-related genes (e.g., Atrogin-1, MuRF-1).

Thioflavin T (ThT) Assay for Amyloid β Aggregation

This protocol is a standard method for assessing amyloid fibril formation.[3][6]

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Amyloid β-peptide (Aβ42) is prepared as a stock solution according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, combine the Aβ42 peptide with the ThT working solution in the presence or absence of HMPA at various concentrations.

  • Incubation: The plate is incubated at 37°C with intermittent shaking to promote aggregation.

  • Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils.

Visualizations

GPR41_Signaling_Pathway HMPA HMPA GPR41 GPR41 HMPA->GPR41 activates G_protein Gαi/o GPR41->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Lipid_Catabolism Lipid Catabolism PKA->Lipid_Catabolism stimulates Hepatic_Steatosis Hepatic Steatosis Lipid_Catabolism->Hepatic_Steatosis reduces

Caption: Proposed signaling pathway of HMPA via GPR41 in hepatocytes.

Muscle_Atrophy_Pathway Dexamethasone Dexamethasone FoxO3a FoxO3a Dexamethasone->FoxO3a activates HMPA HMPA HMPA->FoxO3a inhibits Ubiquitin_Ligases Atrogin-1 / MuRF-1 FoxO3a->Ubiquitin_Ligases upregulates Protein_Degradation Protein Degradation Ubiquitin_Ligases->Protein_Degradation promotes Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy

Caption: HMPA's inhibitory effect on the dexamethasone-induced muscle atrophy pathway.

Conclusion

The convergence of in vivo and in vitro evidence strongly supports the potential of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid as a bioactive compound with therapeutic implications for metabolic disorders and muscle wasting conditions. The in vivo studies demonstrate its efficacy in a complex biological system, while the in vitro experiments provide crucial insights into the underlying molecular mechanisms. This integrated understanding is essential for the rational design of future preclinical and clinical investigations into the health benefits of HMPA and the dietary polyphenols from which it is derived.

References

  • Ohue-Kitano, R., Masujima, Y., Nishikawa, S., Iwasa, M., Nishitani, Y., Kawakami, H., Kuwahara, H., & Kimura, I. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. [Link]

  • Tong, Y., Huang, J., Wang, S., Awa, R., Tagawa, T., Zhang, Z., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 14(2), 249. [Link]

  • Kawakami, H., Kuwahara, H., Nishitani, Y., Masujima, Y., Ohue-Kitano, R., & Kimura, I. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [Link]

  • Tong, Y., Huang, J., Wang, S., Awa, R., Tagawa, T., Zhang, Z., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]

  • Sasaki, K., et al. (2025). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes. Journal of Clinical Biochemistry and Nutrition, 76(1), 16-24. [Link]

  • Ono, K., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Biomedicines, 13(7), 1649. [Link]

  • Le-Niculescu, H., et al. (n.d.). Thioflavin T spectroscopic assay. Protocol Exchange. [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for 3-(4-Methoxy-3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement is paramount. The quality, safety, and efficacy of a final drug product are not merely asserted; they are demonstrated through a chain of verifiable data. At the heart of this data chain lies the reference standard.[1] A reference standard is a highly purified and characterized substance used as a benchmark for identification, purity assessment, and quantitative analysis.[2]

This guide focuses on 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound representative of the substituted aromatic acid class, which often serves as a key intermediate or a critical process impurity in the synthesis of active pharmaceutical ingredients (APIs). An inaccurate or poorly characterized standard for such a compound could lead to incorrect batch release decisions, compromised patient safety, and significant regulatory delays.[3]

We will explore the landscape of available reference standards for this molecule, provide a framework for selecting the appropriate grade for your application, and detail robust, in-house protocols for verification. This guide is designed to empower researchers, quality control analysts, and drug development professionals to make informed decisions and ensure the scientific validity of their results.

Part 1: Understanding the Hierarchy and Quality of Reference Standards

Not all reference standards are created equal. They exist in a hierarchy, with each level defined by its degree of characterization and the rigor of the quality management system under which it was produced.[4][5] For any given analytical application, choosing a standard with insufficient characterization introduces unacceptable uncertainty, while choosing one that is over-specified can be an inefficient use of resources.

The primary distinction lies between basic chemical reagents and true Certified Reference Materials (CRMs). The production of CRMs is governed by stringent international standards, most notably ISO 17034, which specifies the general requirements for the competence of reference material producers.[6][7] This accreditation ensures that the material's property values (e.g., purity) are accurate, and that their traceability to national or international standards is unbroken.[7]

Comparative Analysis of Available Standard Grades

To illustrate the critical differences, the following table compares the typical attributes of various grades of standards you may encounter when sourcing 3-(4-Methoxy-3-methylphenyl)propanoic acid.

AttributeReagent Grade Characterized Analytical Standard ISO 17034 Certified Reference Material (CRM)
Purity Typically ≥95-98%; often determined by a single method (e.g., titration).Typically ≥98%; purity value assigned based on mass balance or qNMR, confirmed by multiple techniques.High purity (e.g., ≥99.5%); assigned a certified value with a stated measurement uncertainty.
Characterization Data Minimal; may include melting point and a basic spectrum (e.g., ¹H NMR).Comprehensive; includes ¹H NMR, Mass Spectrometry (MS) for identity, and HPLC/GC for purity.Exhaustive; includes all of the above, plus quantitative NMR (qNMR), residual solvent analysis, water content (Karl Fischer), and elemental analysis.
Certificate of Analysis (CofA) Basic document stating purity meets a minimum specification.Detailed CofA with spectral data and chromatograms included.Comprehensive, ISO-compliant certificate with certified property value, uncertainty budget, statement of metrological traceability, and stability data.[8]
Traceability Not formally established.Traceable to in-house primary standards.Unbroken metrological traceability to SI units or primary standards from a National Metrology Institute (e.g., NIST).[7]
Intended Use Non-quantitative, exploratory synthesis.Qualitative identification, system suitability checks, and routine in-process controls.Quantitative analysis (e.g., assays, impurity determination), method validation, and as a primary calibrator for regulatory submissions.[9][10]

Part 2: A Practical Workflow for In-House Verification

Regardless of the grade, a fundamental principle of Good Laboratory Practice (GLP) is to "trust, but verify." Upon receipt, it is prudent to perform in-house verification to confirm the identity and approximate purity of the standard. This ensures the material has not degraded during shipping and matches the information on the CofA.

Experimental Workflow for Standard Verification

The diagram below outlines a logical workflow for the receipt and verification of a 3-(4-Methoxy-3-methylphenyl)propanoic acid reference standard.

G cluster_receipt Receiving & Documentation cluster_testing In-House Verification Testing cluster_decision Final Disposition receive Receive Standard log Log Lot #, Expiry Date & Storage Conditions receive->log review_cofa Review Supplier CofA log->review_cofa nmr Identity Check: ¹H NMR Spectroscopy review_cofa->nmr hplc Purity Check: RP-HPLC-UV Analysis review_cofa->hplc compare Compare In-House Data with CofA Specifications nmr->compare hplc->compare accept Accept for Use compare->accept  Data Match reject Reject & Quarantine (Contact Supplier) compare->reject  Discrepancy Found

Caption: Workflow for receiving and verifying a new reference standard.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming molecular structure. The proton (¹H) NMR spectrum provides unambiguous information about the chemical environment of hydrogen atoms, serving as a definitive fingerprint for the compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically observed far downfield (>10 ppm).

    • Aromatic Protons (Ar-H): A series of signals between ~6.7 and 7.1 ppm. For this specific substitution pattern, one would expect a singlet, a doublet, and another doublet.

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 3 hydrogens.

    • Propanoic Acid Chain (-CH₂CH₂-): Two triplet signals between ~2.6 and 3.0 ppm, each integrating to 2 hydrogens.

    • Methyl Protons (Ar-CH₃): A sharp singlet at ~2.2 ppm, integrating to 3 hydrogens.

Note: The expected chemical shifts are based on analogous structures and established principles; minor variations may occur.[11]

Protocol 2: Purity Assessment via Reversed-Phase HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for separating and quantifying components in a mixture. A reversed-phase method is ideal for this compound due to the presence of a non-polar phenyl ring. This method is adapted from established protocols for analyzing structurally similar phenylpropanoic acids.[12][13]

Methodology:

  • Standard Preparation: Prepare a stock solution by accurately weighing ~10 mg of the reference standard into a 10 mL volumetric flask and dissolving in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. Causality: The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm. Causality: The substituted benzene ring provides strong UV absorbance at this wavelength.

  • Data Analysis:

    • Inject the standard solution and record the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Selecting the Right Standard for Your Application

The decision of which standard to use should be driven by the intended application and the associated regulatory risk. The following decision tree provides a logical guide for this selection process.

G start What is the intended application? q1 Is the analysis for a regulatory submission (e.g., IND, NDA)? start->q1 q2 Is it a quantitative analysis (e.g., Assay, Impurity Content)? q1->q2 No res1 Use ISO 17034 Certified Reference Material (CRM) q1->res1 Yes q3 Is it for qualitative use (e.g., Peak ID, System Suitability)? q2->q3 No q2->res1 Yes res2 Use Characterized Analytical Standard q3->res2 Yes res3 Reagent Grade may suffice (Confirm identity in-house) q3->res3 No (e.g., Exploratory Synthesis)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a laboratory chemical extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(4-Methoxy-3-methylphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory frameworks, reflecting a commitment to responsible chemical management.

Hazard Identification and Immediate Safety

Before handling, it is crucial to recognize the potential hazards. The primary risk associated with solid organic acids of this class is irritation upon contact.

Core Safety Protocols:

  • Engineering Controls : Always handle 3-(4-Methoxy-3-methylphenyl)propanoic acid within a certified chemical fume hood to minimize inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. This includes:

    • Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[4]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A lab coat must be worn to protect against skin contact.[4]

    • Respiratory Protection : For situations with a high potential for dust generation, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary.[5][6]

Physicochemical Properties for Disposal Consideration

Understanding a chemical's properties is fundamental to managing its disposal. The data below is extrapolated from structurally similar compounds and provides a basis for safe handling decisions.

PropertyValue / DescriptionRelevance to DisposalSource(s)
Appearance Expected to be a white to off-white crystalline powder.Solid form requires containment to prevent dust generation during handling and disposal.[7]
Functional Group Carboxylic AcidCorrosive nature necessitates compatible containers (e.g., HDPE) and segregation from bases and reactive metals.
Solubility Likely sparingly soluble in water; soluble in organic solvents.Do not dispose of down the drain.[8] Drain disposal is generally reserved for dilute, non-hazardous aqueous solutions.[9][10]
Reactivity Incompatible with strong oxidizing agents and strong bases.Segregation is critical to prevent exothermic or violent reactions in the waste container.[8][11]
Storage Class Combustible Solid (Class 11)Store away from sources of ignition.[6]

Step-by-Step Disposal Protocol

The disposal of 3-(4-Methoxy-3-methylphenyl)propanoic acid must be treated as a regulated hazardous waste process. This ensures compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste. Under RCRA, a chemical waste generator must determine if the material is a "hazardous waste".[4] Given its irritant properties and organic nature, it is prudent to manage it as hazardous.

  • Action : Designate a specific waste container for "Solid Organic Acid Waste."

  • Causality : Do not mix this waste with other chemical streams, especially bases, oxidizers, or reactive metals, to prevent dangerous reactions.[11][13] Non-hazardous waste mixed with hazardous waste becomes hazardous, needlessly increasing disposal volume and cost.[11]

Step 2: Container Selection and Management
  • Action : Select a waste container made of high-density polyethylene (HDPE) or another material confirmed to be compatible with organic acids. The container must have a secure, leak-proof screw-top lid.[13]

  • Causality : Using a compatible container prevents chemical degradation of the container, which could lead to leaks and spills. The container must be kept closed except when adding waste to prevent the release of fumes and contamination.[13] Fill containers to no more than 80-90% capacity to allow for potential vapor expansion.[13]

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Action : Affix a completed Hazardous Waste Label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(4-Methoxy-3-methylphenyl)propanoic acid." Do not use abbreviations.

    • The approximate concentration or percentage if mixed with other compatible waste.

    • The date accumulation started.

    • An indication of the hazards (e.g., "Irritant," "Corrosive - Acid").

  • Causality : Accurate labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and the associated dangers. This is a core requirement of waste management regulations.[12]

Step 4: Accumulation and Storage
  • Action : Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel. The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality : Storing waste in a designated, controlled area prevents accidental mixing with incompatible materials and limits exposure. Secondary containment is a standard best practice to mitigate the impact of a primary container failure.

Step 5: Final Disposal
  • Action : Once the container is full or the accumulation time limit is reached (per institutional and regulatory guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][14]

  • Causality : Final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF). Professional disposal services ensure that the waste is managed in a way that is compliant with all local, state, and federal regulations.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

G Disposal Workflow for 3-(4-Methoxy-3-methylphenyl)propanoic Acid start Unwanted Material: 3-(4-Methoxy-3-methylphenyl)propanoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal characterize Characterize Waste: Treat as Hazardous Organic Acid ppe->characterize container Select Compatible Container (e.g., HDPE with screw cap) characterize->container label Affix Hazardous Waste Label (Full Chemical Name, Hazards, Date) container->label collect Collect Waste in Fume Hood Keep Container Closed label->collect store Store in Satellite Accumulation Area with Secondary Containment collect->store spill Accidental Spill Occurs collect->spill disposal Arrange for Pickup by EHS or Licensed Contractor store->disposal Container Full or Time Limit Reached store->spill end Final Disposal at Permitted TSDF disposal->end spill_proc Follow Emergency Spill Protocol: Evacuate, Alert, Contain (if safe) spill->spill_proc Yes spill_proc->store After Decontamination

Caption: Disposal decision workflow for 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key.

  • Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Minor Spill (Solid) : If you are trained and it is safe to do so, cordon off the area. Wearing appropriate PPE, gently sweep or scoop the solid material into a designated hazardous waste container.[4][14] Avoid creating dust.[4] Clean the area with a suitable solvent and then soap and water.

  • Major Spill : Evacuate the immediate area and alert your supervisor and institutional EHS. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of 3-(4-Methoxy-3-methylphenyl)propanoic acid with confidence, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone . Chemistry For Everyone. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Dartmouth College. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5 - iChemical . iChemical. [Link]

  • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid - metasci . Meta-Scientific. [Link]

  • Hazardous Waste and Disposal - American Chemical Society . American Chemical Society. [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 . National Center for Biotechnology Information. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University . Nipissing University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

Sources

Mastering the Safe Handling of 3-(4-Methoxy-3-methylphenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, in-depth procedural information for the safe handling of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound of interest in various research applications. By understanding the inherent hazards and adhering to the rigorous protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Can lead to significant eye discomfort, redness, and potential damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

These hazards are officially categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as outlined in the table below.

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin IrritationH315: Causes skin irritationIrritantWarning
Eye IrritationH319: Causes serious eye irritationIrritantWarning
Specific target organ toxicity — single exposureH335: May cause respiratory irritationIrritantWarning
Acute toxicity (Oral)H302: Harmful if swallowedIrritantWarning

Table 1: GHS Hazard Classification for 3-(4-Methoxy-3-methylphenyl)propanoic acid based on structural analogs.[1][2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of appropriate Personal Protective Equipment. The following PPE is mandatory when working with 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Step-by-Step PPE Protocol:
  • Eye and Face Protection:

    • Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes or fine dust.

    • In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety goggles.[3]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for any signs of damage before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.

    • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material must be worn at all times to protect your clothing and skin from accidental spills.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.

    • If a fume hood is not available or if there is a potential for generating significant amounts of dust, a NIOSH-approved N95 or higher-rated respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-(4-Methoxy-3-methylphenyl)propanoic acid is crucial for minimizing risk. The following workflow provides a comprehensive operational plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review SDS of Analogs & Procedure B Don Appropriate PPE A->B Understand Hazards C Work in Fume Hood B->C D Weigh & Dispense Carefully C->D Minimize Exposure E Clean Spills Immediately D->E If spill occurs F Segregate Chemical Waste D->F E->F G Decontaminate Work Area F->G H Doff & Dispose PPE Correctly G->H I Wash Hands Thoroughly H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.